N-(3-Hydroxybenzyl)adenosine-15N,d2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H19N5O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-[[dideuterio-(3-hydroxyphenyl)methyl](15N)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1/i5D2,18+1 |
Clave InChI |
CMTVBCOBYCGDJR-CYSLVFEHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
"N-(3-Hydroxybenzyl)adenosine-15N,d2 chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-(3-Hydroxybenzyl)adenosine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a stable isotope-labeled analog of N-(3-Hydroxybenzyl)adenosine, a derivative of the endogenous nucleoside adenosine (B11128). This document provides a comprehensive overview of its chemical properties, methodologies for its application in research, and its role in studying adenosinergic signaling pathways. The incorporation of ¹⁵N and deuterium (B1214612) labels makes it a valuable tool for quantitative analysis and metabolic studies, particularly in the fields of pharmacology and drug development.
Chemical and Physical Properties
The chemical properties of this compound are primarily derived from its parent compound, with the key difference being the increased molecular weight due to isotopic labeling. This labeling provides a distinct mass signature for detection in mass spectrometry-based assays.
Table 1: General Properties of N-(3-Hydroxybenzyl)adenosine
| Property | Value |
| CAS Number | 110505-76-5[1] |
| Molecular Formula | C₁₇H₁₉N₅O₅[1] |
| Molecular Weight | 373.36 g/mol |
Table 2: Isotopic Labeling Details
| Isotope | Number of Labeled Atoms | Location of Label |
| ¹⁵N | To be specified by manufacturer | Typically in the purine (B94841) ring |
| ²H (Deuterium) | 2 | To be specified by manufacturer |
Table 3: Physicochemical Properties of this compound (Predicted)
| Property | Value | Notes |
| Molecular Weight | Approx. 376.38 g/mol | Calculated based on the addition of one ¹⁵N and two ²H atoms. The exact mass will depend on the specific labeling pattern. |
| Appearance | White to off-white solid | Inferred from related adenosine analogs. |
| Solubility | Soluble in DMSO and methanol | Inferred from related adenosine analogs. |
| Stability | Stable under recommended storage conditions | Store at -20°C for long-term stability. |
Role in Research and Drug Development
Stable isotope-labeled compounds like this compound are crucial tools in biomedical research.[2][3] They serve as internal standards in quantitative mass spectrometry assays, enabling precise measurement of the unlabeled analyte in biological samples.[4] This is particularly important for pharmacokinetic and metabolic studies in drug development.
Experimental Workflow: Quantitative Analysis using LC-MS/MS
The following diagram illustrates a typical workflow for using this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment.
References
An In-depth Technical Guide on the Core Mechanism of Action of N-(3-Hydroxybenzyl)adenosine
This guide provides a detailed overview of the mechanism of action for N-(3-Hydroxybenzyl)adenosine (NHBA), a novel adenosine (B11128) analog. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields. The isotopic labeling in N-(3-Hydroxybenzyl)adenosine-15N,d2 is typically for use in metabolic studies and is not expected to alter the fundamental mechanism of action of the parent compound.
Core Mechanism of Action
N-(3-Hydroxybenzyl)adenosine exerts its pharmacological effects through a dual mechanism involving the modulation of adenosine signaling pathways. Adenosine is a critical endogenous nucleoside that regulates numerous physiological processes by interacting with four receptor subtypes: A1, A2A, A2B, and A3.[1][2] The cellular signaling of adenosine is tightly regulated by its concentration, which is controlled by metabolic enzymes and nucleoside transporters.[2][3]
The primary mechanism of action of NHBA involves:
-
Activation of the Adenosine A2A Receptor (A2AR): NHBA acts as an agonist at the A2A receptor. A2A receptors are G-protein coupled receptors that, upon activation, typically stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This increase in cAMP can modulate various downstream signaling pathways, influencing neurotransmitter release and cellular function.[2]
-
Inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1): NHBA inhibits ENT1, a transporter responsible for the reuptake of adenosine from the extracellular space into cells.[4][5] By blocking this transporter, NHBA increases the extracellular concentration of endogenous adenosine, thereby potentiating its effects on adenosine receptors.[6][7]
This dual action of directly activating A2A receptors and indirectly enhancing the effects of endogenous adenosine through ENT1 inhibition makes NHBA a potent modulator of adenosinergic signaling.[4][5]
Signaling Pathways
The activation of A2A receptors by NHBA initiates a cascade of intracellular events. The canonical pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. Other signaling molecules, such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), have also been implicated downstream of adenosine receptor activation.[2]
The following diagram illustrates the primary signaling pathway initiated by NHBA.
References
- 1. Adenosine - Wikipedia [en.wikipedia.org]
- 2. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Adenosine [cvpharmacology.com]
- 4. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
N-(3-Hydroxybenzyl)adenosine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of N-(3-Hydroxybenzyl)adenosine and related N6-benzyladenosine derivatives for the adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). Due to the limited availability of direct binding data for N-(3-Hydroxybenzyl)adenosine across all receptor subtypes, this document synthesizes information from structure-activity relationship (SAR) studies of closely related analogs to provide a predictive understanding of its pharmacological profile. Detailed experimental protocols for assessing receptor binding and visualizations of the associated signaling pathways are also presented to support further research and drug development efforts.
Introduction to N6-Substituted Adenosine Derivatives
Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been instrumental in elucidating the specific roles of these receptors and in the pursuit of novel therapeutics. Among these, N6-substituted adenosine derivatives have emerged as a critical class of compounds, often exhibiting enhanced affinity and selectivity for specific adenosine receptor subtypes. The nature of the substituent at the N6-position of the adenine (B156593) ring significantly influences the ligand's interaction with the receptor binding pocket.
N-(3-Hydroxybenzyl)adenosine belongs to this class of molecules, featuring a benzyl (B1604629) group with a hydroxyl substitution at the meta position. Understanding its binding affinity profile is essential for predicting its potential as a pharmacological tool or therapeutic agent.
Receptor Binding Affinity Data
Table 1: Binding Affinities (Ki, nM) of N6-Benzyladenosine Derivatives at Rat Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2a Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| N6-Benzyladenosine | 85 | 1100 | 850 |
| N6-(3-Nitrobenzyl)adenosine | 62 | 950 | 290 |
| N6-(3-Iodobenzyl)adenosine | 300 | 700 | 150 |
| N6-(3-Chlorobenzyl)adenosine | 120 | 1500 | 500 |
| N6-(3-Fluorobenzyl)adenosine | 220 | 2000 | 1100 |
| N6-(4-Methoxybenzyl)adenosine | 55 | 650 | 210 |
Data is derived from studies on related adenosine derivatives and is intended to provide a comparative context for the likely binding profile of N-(3-Hydroxybenzyl)adenosine. The affinity at the A2B receptor for these specific compounds was not reported in the cited literature.
From the available data, substitutions on the benzyl ring at the 3-position can modulate affinity and selectivity. For instance, N6-(3-iodobenzyl)adenosine displays a notable preference for the A3 receptor over the A1 and A2a subtypes.[2] Based on these trends, it is plausible that N-(3-Hydroxybenzyl)adenosine would also exhibit significant affinity for the A3 receptor, though empirical determination is necessary for confirmation.
Experimental Protocols: Radioligand Displacement Assay
The determination of binding affinity for novel compounds like N-(3-Hydroxybenzyl)adenosine is typically achieved through competitive radioligand displacement assays. This method measures the ability of a non-labeled compound (the "competitor," e.g., N-(3-Hydroxybenzyl)adenosine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the specific human or rat adenosine receptor subtype (A1, A2A, A2B, or A3). Common cell lines include CHO (Chinese Hamster Ovary) or HEK-293 (Human Embryonic Kidney) cells.[3]
-
Radioligands:
-
A1 Receptor: [3H]CHA (N6-cyclohexyladenosine) or [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
-
A2A Receptor: [3H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine) or [3H]ZM241385.[4]
-
A2B Receptor: [3H]PSB-603.
-
A3 Receptor: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) or [125I]I-AB-MECA.[5]
-
-
Test Compound: N-(3-Hydroxybenzyl)adenosine, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2.
-
Non-specific Binding Control: A high concentration of a non-labeled standard agonist or antagonist (e.g., NECA or theophylline).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Assay Procedure
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target adenosine receptor subtype on ice and resuspend them in the assay buffer to a final protein concentration determined by optimization (e.g., 20-50 µ g/well ).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the radioligand at a concentration near its Kd value.
-
A variable concentration of the test compound (N-(3-Hydroxybenzyl)adenosine) or the non-specific binding control.
-
-
Incubation: Initiate the binding reaction by adding the membrane suspension to each well. Incubate the plate at a specific temperature (e.g., 25°C or room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. General workflow for a competitive radioligand binding assay.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of a ligand binding to its receptor.
A1 and A3 Receptor Signaling
The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the G protein can activate other signaling pathways, such as phospholipase C (PLC) and ion channels.
References
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Studies with N-(3-Hydroxybenzyl)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Hydroxybenzyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). While specific in vitro studies on this particular meta-hydroxy isomer are limited in publicly available literature, research on structurally related N6-benzyladenosine analogs provides a strong framework for predicting its potential biological activities and for designing a comprehensive in vitro evaluation strategy. This technical guide summarizes the known biological effects of closely related compounds, outlines detailed experimental protocols for key in vitro assays, and provides visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on N-(3-Hydroxybenzyl)adenosine, with a focus on its potential interactions with adenosine receptors and related metabolic enzymes.
Introduction to N6-Substituted Adenosine Analogs
Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, neurological, inflammatory, and oncological diseases. Modification of the adenosine scaffold, particularly at the N6-position, has yielded a vast library of analogs with varying affinities and selectivities for the different adenosine receptor subtypes.
N6-benzyladenosine and its derivatives have been explored for their potential as anticancer agents, with some demonstrating cytostatic and pro-apoptotic effects.[1] The substitution pattern on the benzyl (B1604629) ring plays a crucial role in determining the pharmacological profile of these compounds. For instance, studies on N6-(halobenzyl)adenosine derivatives have revealed that substitutions at the 3-position of the benzyl ring can confer high affinity and selectivity for the A3 adenosine receptor.[2][3]
This guide focuses on N-(3-Hydroxybenzyl)adenosine, providing a predictive overview of its likely in vitro pharmacology based on data from its structural analogs.
Potential Biological Targets and Inferred Activity
Based on the literature for related compounds, the primary biological targets for N-(3-Hydroxybenzyl)adenosine are expected to be the adenosine receptors and key enzymes involved in adenosine metabolism.
Adenosine Receptors
The affinity and selectivity of N-(3-Hydroxybenzyl)adenosine for the four adenosine receptor subtypes are yet to be experimentally determined. However, based on studies of similar compounds, we can infer potential interactions.
-
A3 Adenosine Receptor: N6-(3-Iodobenzyl)adenosine derivatives have been shown to be potent and selective agonists for the A3 adenosine receptor.[2][3] This suggests that the 3-substituted benzyl moiety is well-accommodated within the A3 receptor binding pocket. It is therefore plausible that N-(3-Hydroxybenzyl)adenosine will also exhibit affinity for the A3 receptor.
-
A2A Adenosine Receptor: The para-isomer, N6-(4-Hydroxybenzyl)adenosine, has been shown to be an activator of the A2A receptor.[4] It is possible that the meta-isomer will retain some activity at this receptor subtype.
Adenosine Metabolizing Enzymes
-
Adenosine Deaminase (ADA): This enzyme catalyzes the deamination of adenosine to inosine. N6-substitution can hinder the activity of ADA, thereby increasing the metabolic stability of the adenosine analog. The inhibitory potential of N-(3-Hydroxybenzyl)adenosine against ADA is an important parameter to determine.
-
Adenosine Kinase (AK): This enzyme phosphorylates adenosine to adenosine monophosphate (AMP). Inhibition of AK can lead to an increase in intracellular and extracellular adenosine levels. The effect of N-(3-Hydroxybenzyl)adenosine on AK activity should be investigated.
Other Potential Targets
-
P2Y12 Receptor: N6-(4-Hydroxybenzyl)adenosine has been reported to inhibit collagen-induced platelet aggregation, with a suggested interaction with the P2Y12 receptor.[5] This indicates a potential for N-(3-Hydroxybenzyl)adenosine to have effects on platelet function.
Quantitative Data from Structurally Related Compounds
While no specific quantitative data for N-(3-Hydroxybenzyl)adenosine is currently available, the following table summarizes key in vitro data for structurally similar compounds to provide a reference for expected potency.
| Compound | Target/Assay | Metric | Value | Reference |
| N6-(4-Hydroxybenzyl)adenosine | P2Y12 Receptor (inferred) / Platelet Aggregation | IC50 | 6.77 - 141 µM | [5] |
| N6-(4-Hydroxybenzyl)adenosine | PC12 Cell Apoptosis | EC50 | 0.037 µM | [5] |
| N6-(3-Iodobenzyl)adenosine | A3 Adenosine Receptor (rat) | Ki | - | [2] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | A3 Adenosine Receptor (rat) | Ki | 0.33 nM | [2] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Adenylate Cyclase Inhibition (A3-mediated) | IC50 | 67 nM | [2] |
| N6-p-Nitrobenzyladenosine | Adenosine Deaminase | Ki | 65 µM | [6] |
| 2'-Deoxy-N6-p-nitrobenzyladenosine | Adenosine Deaminase | Ki | 22 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of N-(3-Hydroxybenzyl)adenosine.
Synthesis of N-(3-Hydroxybenzyl)adenosine
A common method for the synthesis of N6-substituted adenosine analogs is through the nucleophilic displacement of the chlorine atom in 6-chloropurine (B14466) ribonucleoside with the corresponding amine.[6]
Materials:
-
6-Chloropurine ribonucleoside
-
3-Hydroxybenzylamine hydrochloride
-
Triethylamine (B128534) (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve 6-chloropurine ribonucleoside and 3-hydroxybenzylamine hydrochloride in ethanol.
-
Add triethylamine to the mixture to act as a base.
-
Heat the reaction mixture under reflux for a specified period (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain pure N-(3-Hydroxybenzyl)adenosine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Adenosine Receptor Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of N-(3-Hydroxybenzyl)adenosine for the different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3)
-
Radioligands specific for each receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3)
-
N-(3-Hydroxybenzyl)adenosine (test compound)
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Adenosine deaminase (to remove endogenous adenosine)
-
Glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Prepare a series of dilutions of N-(3-Hydroxybenzyl)adenosine.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation Assay
This assay measures the ability of N-(3-Hydroxybenzyl)adenosine to act as an agonist or antagonist at A2A and A2B receptors (which stimulate adenylyl cyclase) or A1 and A3 receptors (which inhibit adenylyl cyclase).
Materials:
-
Cells stably expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells)
-
N-(3-Hydroxybenzyl)adenosine (test compound)
-
A known agonist for the receptor of interest (e.g., CGS21680 for A2A)
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure (for A2A/A2B agonism):
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-(3-Hydroxybenzyl)adenosine.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
Procedure (for A1/A3 agonism):
-
Pre-treat the cells with various concentrations of N-(3-Hydroxybenzyl)adenosine.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC50 value.
Enzyme Inhibition Assays
4.4.1. Adenosine Deaminase (ADA) Inhibition Assay
This assay determines the inhibitory potency of N-(3-Hydroxybenzyl)adenosine on ADA activity.
Materials:
-
Purified adenosine deaminase (e.g., from bovine spleen)
-
Adenosine (substrate)
-
N-(3-Hydroxybenzyl)adenosine (test compound)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of N-(3-Hydroxybenzyl)adenosine.
-
In a UV-transparent multi-well plate, add the assay buffer, adenosine, and the test compound at various concentrations.
-
Initiate the reaction by adding adenosine deaminase.
-
Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
4.4.2. Adenosine Kinase (AK) Inhibition Assay
A common method for measuring AK activity is a coupled enzyme assay that measures the production of ADP.
Materials:
-
Purified adenosine kinase
-
Adenosine (substrate)
-
ATP (co-substrate)
-
N-(3-Hydroxybenzyl)adenosine (test compound)
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of N-(3-Hydroxybenzyl)adenosine.
-
In a multi-well plate, combine the assay buffer, adenosine, ATP, PEP, NADH, pyruvate kinase, lactate dehydrogenase, and the test compound at various concentrations.
-
Initiate the reaction by adding adenosine kinase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+ as ADP is converted back to ATP.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Adenosine receptor signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro evaluation.
Adenosine Metabolism
Caption: Key pathways of adenosine metabolism.
Conclusion
While direct experimental data for N-(3-Hydroxybenzyl)adenosine is not yet prevalent in the scientific literature, a robust predictive framework can be established based on the known in vitro activities of its structural isomers and other N6-benzyladenosine analogs. This technical guide provides researchers with the necessary background, quantitative context from related molecules, and detailed experimental protocols to initiate a thorough in vitro investigation of N-(3-Hydroxybenzyl)adenosine. The primary focus of such studies should be the determination of its affinity and functional activity at the four adenosine receptor subtypes, as well as its inhibitory potential against adenosine deaminase and adenosine kinase. The insights gained from these studies will be crucial in elucidating the pharmacological profile of N-(3-Hydroxybenzyl)adenosine and its potential as a novel therapeutic agent.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of N-(3-Hydroxybenzyl)adenosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacology of N⁶-(substituted-benzyl)adenosine analogs, with a focus on derivatives that inform our understanding of N-(3-Hydroxybenzyl)adenosine. While specific pharmacological data for the N-(3-hydroxybenzyl) moiety is limited in publicly accessible literature, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to provide a predictive framework for its activity. This guide includes a comprehensive summary of quantitative binding data for various N⁶-benzyladenosine derivatives at adenosine (B11128) A₁, A₂ₐ, and A₃ receptors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to support further research and drug development efforts in this area.
Introduction
Adenosine, a ubiquitous purine (B94841) nucleoside, plays a critical role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. The development of selective agonists and antagonists for these receptors is a key focus of drug discovery for a wide range of therapeutic areas, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.
The N⁶-position of adenosine has been a focal point for chemical modification to enhance affinity and selectivity for the different adenosine receptor subtypes. N⁶-substituted adenosine analogs, particularly those with bulky aromatic moieties like the benzyl (B1604629) group, have been extensively studied. The substitution pattern on the benzyl ring is a critical determinant of the pharmacological profile of these analogs. This guide specifically explores the pharmacology of N-(3-Hydroxybenzyl)adenosine analogs, leveraging data from related substituted benzyladenosine derivatives to elucidate potential structure-activity relationships.
Quantitative Pharmacological Data
Table 1: Binding Affinities (Kᵢ, nM) of N⁶-(Substituted-benzyl)adenosine-5'-N-methyluronamide Analogs at Rat Adenosine Receptors [1][2][3]
| Benzyl Substituent | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₃ Kᵢ (nM) | A₃ vs A₁ Selectivity | A₃ vs A₂ₐ Selectivity |
| H | 830 ± 120 | 1100 ± 200 | 22 ± 4 | 38 | 50 |
| 3-Iodo | 55 ± 11 | 55 ± 12 | 1.1 ± 0.2 | 50 | 50 |
| 3-Chloro | 105 ± 15 | 100 ± 20 | 2.1 ± 0.3 | 50 | 48 |
| 3-Nitro | 190 ± 30 | 360 ± 70 | 3.2 ± 0.5 | 59 | 113 |
| 4-Nitro | 1000 ± 150 | 1200 ± 200 | 11 ± 2 | 91 | 109 |
| 2-Chloro | 1000 ± 180 | 1500 ± 250 | 50 ± 9 | 20 | 30 |
| 2-Nitro | 2000 ± 350 | 3000 ± 500 | 100 ± 18 | 20 | 30 |
Data extracted from Jacobson et al., 1994.[1][2][3]
The data indicates that substitutions at the meta-position (3-position) of the benzyl ring, such as iodo, chloro, and nitro groups, generally lead to high affinity for the A₃ receptor, with Kᵢ values in the low nanomolar range.[1][2][3] These compounds also exhibit significant selectivity for the A₃ receptor over the A₁ and A₂ₐ subtypes.[1][2][3] Based on these trends, it can be hypothesized that N-(3-Hydroxybenzyl)adenosine would also display a preference for the A₃ adenosine receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of N-(3-Hydroxybenzyl)adenosine analogs.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of N-(3-Hydroxybenzyl)adenosine analogs for adenosine A₁, A₂ₐ, and A₃ receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing the desired human or rat adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligands:
-
A₁ Receptor: [³H]N⁶-Cyclopentyladenosine ([³H]CPA) or --INVALID-LINK---Phenylisopropyladenosine ([³H]R-PIA).
-
A₂ₐ Receptor: [³H]CGS 21680.
-
A₃ Receptor: [¹²⁵I]N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]AB-MECA).
-
-
Non-specific Binding Ligand: 10 µM 5'-N-Ethylcarboxamidoadenosine (NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Test Compounds: N-(3-Hydroxybenzyl)adenosine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Fluid and Vials.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of the appropriate radioligand at a concentration near its Kₑ value.
-
100 µL of the membrane suspension (protein concentration to be optimized for each receptor).
-
-
Incubation: Incubate the mixture at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
cAMP Functional Assays
cAMP functional assays are used to determine whether a ligand is an agonist, antagonist, or inverse agonist at a G protein-coupled receptor that signals through adenylyl cyclase.
Objective: To measure the effect of N-(3-Hydroxybenzyl)adenosine analogs on intracellular cyclic AMP (cAMP) levels in cells expressing A₁ (Gᵢ-coupled) or A₂ₐ/A₂ᵦ (Gₛ-coupled) adenosine receptors.
Materials:
-
Cell Line: A cell line stably expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium.
-
Forskolin (B1673556): An activator of adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test Compounds: N-(3-Hydroxybenzyl)adenosine analogs.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based kits).
-
Plate Reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with IBMX for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterase activity.
-
Compound Addition:
-
For A₂ₐ/A₂ᵦ (Gₛ) Agonist Assay: Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes).
-
For A₁ (Gᵢ) Agonist Assay: Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a specified time.
-
For Antagonist Assay: Pre-incubate the cells with the test compound before adding a known agonist.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For Agonist Assays: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
For Antagonist Assays: Determine the ability of the antagonist to shift the dose-response curve of the agonist to the right and calculate the Kₑ (equilibrium dissociation constant) of the antagonist.
-
Workflow for cAMP Functional Assay
Caption: General workflow for measuring intracellular cAMP.
Signaling Pathways
N-(3-Hydroxybenzyl)adenosine analogs are expected to exert their effects by activating adenosine receptors, which are coupled to heterotrimeric G proteins. The specific signaling pathway activated depends on the receptor subtype.
Adenosine A₁ Receptor Signaling
A₁ receptors are typically coupled to Gᵢ/ₒ proteins. Activation of A₁ receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is crucial for the cardio-protective and neuro-protective effects of A₁ receptor agonists.
Adenosine A₁ Receptor Signaling Pathway
Caption: A₁ receptor activation leading to inhibition of cAMP.
Adenosine A₂ₐ Receptor Signaling
A₂ₐ receptors are coupled to Gₛ proteins. Agonist binding to A₂ₐ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is involved in vasodilation and the modulation of inflammation and neurotransmitter release.
Adenosine A₂ₐ Receptor Signaling Pathway
Caption: A₂ₐ receptor activation leading to stimulation of cAMP.
Conclusion
The pharmacological profile of N⁶-(substituted-benzyl)adenosine analogs is highly dependent on the nature and position of the substituent on the benzyl ring. The available data on meta-substituted analogs strongly suggest that N-(3-Hydroxybenzyl)adenosine is likely to be a potent and selective ligand for the A₃ adenosine receptor. However, empirical validation through the experimental protocols outlined in this guide is necessary to confirm its precise pharmacological properties. This technical guide provides the foundational information and methodologies required for researchers and drug development professionals to further investigate the therapeutic potential of N-(3-Hydroxybenzyl)adenosine analogs.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂: A Technical Guide for Adenosine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂, a crucial tool for researchers investigating the pharmacology and therapeutic potential of adenosine (B11128) receptors. This isotopically labeled analog of N-(3-Hydroxybenzyl)adenosine serves as a high-fidelity internal standard for quantitative mass spectrometry-based bioassays and as a probe in metabolic stability studies.
Introduction to N-(3-Hydroxybenzyl)adenosine and Adenosine Receptors
N⁶-substituted adenosine analogs, including the N⁶-benzyladenosine family, are pivotal in adenosine receptor research. The substitution at the N⁶-position significantly influences the compound's affinity and selectivity for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These G protein-coupled receptors (GPCRs) are ubiquitously expressed and modulate a vast array of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, neurological, inflammatory, and oncological diseases.
The parent compound, N-(3-Hydroxybenzyl)adenosine, is a potent adenosine receptor ligand. The hydroxyl group on the benzyl (B1604629) ring provides a site for potential hydrogen bonding within the receptor binding pocket, influencing its pharmacological profile.
Stable Isotope Labeling:
The incorporation of stable isotopes into N-(3-Hydroxybenzyl)adenosine enhances its utility in experimental settings:
-
¹⁵N Labeling: The inclusion of heavy nitrogen isotopes provides a distinct mass signature, making N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and other mass spectrometry-based techniques. This allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices.[1][2][3][4][5]
-
Deuterium (B1214612) (d₂) Labeling: The replacement of hydrogen atoms with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of enzymatic metabolism at the site of deuteration, making deuterated compounds valuable tools for pharmacokinetic studies to investigate metabolic pathways and enhance metabolic stability.
Physicochemical Properties and Synthesis
| Property | Value |
| Chemical Name | N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ |
| Molecular Formula | C₁₇H₁₇D₂¹⁵N₅O₅ (example, actual placement of ¹⁵N and D may vary) |
| Appearance | White to off-white solid |
| Purity | Typically >98% as determined by HPLC and Mass Spectrometry |
| Storage | Store at -20°C for long-term stability |
| General Synthesis Route | The synthesis of N⁶-benzyladenosine analogs typically follows one of two primary routes: 1) Nucleophilic substitution of 6-chloropurine (B14466) riboside with the corresponding benzylamine (B48309) (3-hydroxybenzylamine in this case). 2) Direct alkylation of adenosine with a benzyl bromide, which initially forms an N¹-substituted intermediate, followed by a Dimroth rearrangement in a basic solution to yield the final N⁶-substituted product.[6][7] The isotopically labeled precursors would be introduced at the appropriate steps in the synthesis. |
Application in Adenosine Receptor Research
The primary application of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ is as an internal standard for the accurate quantification of N-(3-Hydroxybenzyl)adenosine in biological samples. Furthermore, its deuterated nature allows for its use in studies of drug metabolism and pharmacokinetics. The unlabeled parent compound is expected to be a potent agonist at one or more adenosine receptor subtypes. N⁶-arylmethyl substituted adenosines have shown a tendency to be more potent at A₁ and A₃ receptors.[8][9]
Expected Pharmacological Profile of N-(3-Hydroxybenzyl)adenosine
Table 1: Representative Binding Affinities (Kᵢ, nM) of N⁶-Benzyladenosine Analogs at Rat Adenosine Receptors
| Compound | A₁ Receptor (Kᵢ, nM) | A₂ₐ Receptor (Kᵢ, nM) | A₃ Receptor (Kᵢ, nM) | Selectivity Profile |
| N⁶-Benzyladenosine | ~50-100 | ~200-500 | ~100-300 | Moderate potency, relatively non-selective |
| N⁶-(3-Iodobenzyl)adenosine | ~10-20 | ~20-40 | ~5-15 | Increased potency at all subtypes, slight preference for A₃ |
| N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | ~50 | ~50 | ~1 | High potency and selectivity for the A₃ receptor.[10] |
| 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide | ~825 | ~460 | ~0.33 | Very high potency and selectivity for the A₃ receptor.[10] |
Note: The above data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution. The binding affinities for N-(3-Hydroxybenzyl)adenosine would require experimental determination.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate cellular function through different G protein-coupled signaling cascades. A₁ and A₃ receptors typically couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels. Some adenosine receptor subtypes can also couple to Gᵩ proteins, activating the phospholipase C (PLC) pathway.
Experimental Protocols
The following are generalized protocols for key experiments in which N-(3-Hydroxybenzyl)adenosine and its isotopically labeled counterpart would be utilized.
Radioligand Binding Assay (for unlabeled compound)
This protocol is for determining the binding affinity (Kᵢ) of N-(3-Hydroxybenzyl)adenosine at a specific adenosine receptor subtype.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., rat brain) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).[14]
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 20-50 µg) with a specific radioligand at a concentration near its K₋ value. Add increasing concentrations of the unlabeled competitor, N-(3-Hydroxybenzyl)adenosine.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a standard non-selective agonist (e.g., 10 µM NECA).[15]
-
Equilibration: Incubate the mixture for 60-90 minutes at room temperature or 30°C.[14]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. The IC₅₀ value is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
cAMP Functional Assay (for unlabeled compound)
This protocol determines the functional effect (agonist or antagonist) of N-(3-Hydroxybenzyl)adenosine on adenylyl cyclase activity.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the target adenosine receptor (e.g., HEK293-A₂ₐ or CHO-A₁) in a suitable multi-well plate.[16]
-
Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for a short period to prevent cAMP degradation.[17]
-
Stimulation (A₂ₐ/A₂ₑ Receptors): Add increasing concentrations of N-(3-Hydroxybenzyl)adenosine and incubate for 15-30 minutes at 37°C.
-
Inhibition (A₁/A₃ Receptors): Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with increasing concentrations of N-(3-Hydroxybenzyl)adenosine.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence/luminescence-based biosensor assay (e.g., GloSensor).[18][19][20]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).
LC-MS/MS Quantification (using ¹⁵N,d₂-labeled compound)
This protocol describes the use of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ as an internal standard for quantifying the unlabeled compound in a biological matrix (e.g., plasma, brain homogenate).
Detailed Methodology:
-
Sample Collection and Preparation: Collect biological samples and process them to a suitable state (e.g., plasma separation, tissue homogenization).
-
Internal Standard Spiking: Add a precise amount of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ to each sample and to the calibration standards at the beginning of the sample preparation process.
-
Extraction: Extract the analyte and the internal standard from the biological matrix using methods like protein precipitation with acetonitrile (B52724) or methanol, or solid-phase extraction (SPE).
-
LC Separation: Inject the extracted sample onto an appropriate HPLC or UPLC column (e.g., C18) to chromatographically separate the analyte from other matrix components.
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹⁵N,d₂-labeled internal standard are monitored.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve. The use of a stable isotope-labeled internal standard corrects for variations in sample extraction, matrix effects, and instrument response.[1][4]
Conclusion
N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ is an indispensable tool for advanced research into the adenosine system. Its utility as a high-fidelity internal standard enables robust and accurate quantification of its parent compound in complex biological milieu. The deuterium labeling also provides a means to investigate metabolic stability. The parent compound, N-(3-Hydroxybenzyl)adenosine, is a promising research tool for probing the function and pharmacology of adenosine receptors, with its specific receptor subtype selectivity profile warranting further investigation. This guide provides the foundational knowledge and experimental frameworks necessary for the effective application of this compound in adenosine receptor research.
References
- 1. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 2. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
The Intricate Dance of Structure and Activity: A Technical Guide to N-Substituted Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of N-substituted adenosine (B11128) derivatives, a class of compounds with significant therapeutic potential due to their interaction with adenosine receptors. By systematically modifying the adenosine scaffold, researchers can fine-tune the affinity, selectivity, and efficacy of these derivatives, paving the way for novel treatments for a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. This document provides a comprehensive overview of the key structural modifications, quantitative binding data, detailed experimental protocols, and the intricate signaling pathways governed by these fascinating molecules.
The Adenosine Receptor Family: A Primer
Adenosine, an endogenous purine (B94841) nucleoside, exerts its diverse physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels and phospholipase C (PLC) pathways.[1][2][3][4][5]
-
A2A and A2B Receptors: Primarily couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[1][2][3] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[2][6]
The distinct signaling mechanisms and tissue distribution of these receptor subtypes provide a foundation for the development of selective adenosine receptor ligands.
Structure-Activity Relationship of N-Substituted Adenosine Derivatives
The N6-position of the adenine (B156593) ring of adenosine is a critical site for chemical modification. Substitutions at this position can dramatically alter the affinity and selectivity of the resulting derivatives for the different adenosine receptor subtypes.
N6-Substitutions: The Key to Selectivity
The nature of the substituent at the N6-position plays a pivotal role in determining receptor selectivity.
-
A1 Receptor Selectivity: Generally, bulky and lipophilic substituents at the N6-position favor A1 receptor binding. N6-cycloalkyl groups, such as cyclopentyl and cyclohexyl, are well-tolerated and lead to potent and selective A1 agonists.[7] For instance, N6-cyclopentyladenosine (CPA) is a well-known selective A1 agonist. Further substitution at the C2 position of the adenine ring, such as with a chloro group, can enhance A1 selectivity even more, as seen with 2-chloro-N6-cyclopentyladenosine (CCPA), which exhibits approximately 10,000-fold selectivity for the A1 receptor.[8][9]
-
A2A Receptor Affinity: While many N6-substituted derivatives show a preference for the A1 receptor, certain modifications can confer A2A receptor affinity. For example, N6-substitutions with larger aromatic moieties can lead to A2A selective agonists. A notable example is CGS 21680, which incorporates a 2-p-carboxyethyl)phenylamino]ethyl group at the C2 position and a 5'-N-ethylcarboxamido group, and is a potent and selective A2A agonist.[10][11][12]
-
A3 Receptor Selectivity: N6-benzyl substitutions are often associated with increased affinity for the A3 receptor.[13] The addition of a 5'-N-methyluronamide group further enhances A3 selectivity.[13] A prime example is N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), a potent and selective A3 agonist. The introduction of a chlorine atom at the C2 position, as in 2-Cl-IB-MECA, further increases affinity and selectivity for the A3 receptor.[14][15][16]
The Role of Other Structural Modifications
While the N6-position is paramount, modifications at other positions of the adenosine scaffold also significantly impact the SAR.
-
C2-Position: Substitution at the C2 position of the purine ring can enhance affinity and selectivity. As mentioned, a chloro-substituent at this position in N6-cyclopentyladenosine (CCPA) dramatically increases A1 selectivity.[8][9] In the context of A3 agonists, a chloro or other small substituent at the C2 position of N6-benzyladenosine derivatives can increase A3 affinity and selectivity.[15][16][17]
-
5'-Position (Ribose Moiety): Modifications at the 5'-position of the ribose sugar are generally well-tolerated and can influence potency and selectivity. The introduction of a 5'-N-ethylcarboxamido group, as seen in the non-selective agonist NECA, generally increases potency at all receptor subtypes. The 5'-N-methyluronamide group is a key feature in many selective A3 agonists, such as IB-MECA.[13][15]
Quantitative Data on N-Substituted Adenosine Derivatives
The following tables summarize the binding affinities (Ki values) of key N-substituted adenosine derivatives for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B EC50 (nM) | Primary Selectivity |
| N6-Cyclopentyladenosine (CPA) | 2.3[18] | 790[18] | 43[18] | 18600 | A1 |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8[19] | 2300[19] | 42[19] | 18800[19] | A1 |
| CGS 21680 | 290 | 27 | >10,000 | - | A2A |
| IB-MECA | 54 | 56 | 1.1 | - | A3 |
| 2-Cl-IB-MECA | - | - | 0.33[14] | - | A3 (highly selective) |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
To determine the affinity, efficacy, and selectivity of N-substituted adenosine derivatives, several key in vitro assays are employed.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).
-
Test compound (N-substituted adenosine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in adenosine receptor signaling.
Objective: To determine the efficacy (agonist or antagonist activity) and potency (EC50 or IC50) of a test compound.
Materials:
-
Intact cells expressing the adenosine receptor subtype of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Culture: Culture cells expressing the target receptor in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation/Inhibition:
-
For A2A/A2B agonists: Incubate the cells with varying concentrations of the test compound.
-
For A1/A3 agonists: Incubate the cells with a fixed concentration of forskolin and varying concentrations of the test compound.
-
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonists: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by the different adenosine receptor subtypes.
Caption: Overview of Adenosine Receptor Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 8. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. selleckchem.com [selleckchem.com]
- 11. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 15. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 20. giffordbioscience.com [giffordbioscience.com]
N-(3-Hydroxybenzyl)adenosine: A Technical Whitepaper on its Role as an A₂A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of N⁶-(3-Hydroxybenzyl)adenosine, an adenosine (B11128) analog with activity at adenosine receptor subtypes. While primarily investigated for its selectivity towards the A₃ adenosine receptor, this whitepaper collates the available data on its binding affinity for the A₂A adenosine receptor, placing it in the context of its broader pharmacological profile. Detailed experimental protocols for relevant assays are provided, alongside visual representations of the canonical A₂A receptor signaling pathway and associated experimental workflows to support further research and drug development efforts.
Introduction
Adenosine, a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor (A₂AR) is a Gs-coupled receptor predominantly expressed in the brain, immune cells, and vasculature. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in vasodilation, immunosuppression, and neurotransmitter release, making the A₂AR a significant target for therapeutic intervention in conditions such as inflammation, Parkinson's disease, and ischemic injury.
The development of selective agonists for adenosine receptor subtypes is a key focus of pharmacological research. N⁶-(3-Hydroxybenzyl)adenosine is an adenosine derivative that has been evaluated for its affinity across different adenosine receptor subtypes. This guide summarizes the currently available quantitative data and experimental methodologies related to this compound, with a specific focus on its interaction with the A₂A receptor.
Pharmacological Data
The binding affinity of N⁶-(3-Hydroxybenzyl)adenosine for rat A₁, A₂a, and A₃ adenosine receptors has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.
| Compound | A₁ Ki (nM) [Rat Brain] | A₂a Ki (nM) [Rat Striatum] | A₃ Ki (nM) [Rat Brain] | Reference |
| N⁶-(3-Hydroxybenzyl)adenosine | 380 ± 50 | 480 ± 30 | 150 ± 20 | --INVALID-LINK-- |
Note: As of the latest literature review, specific functional data (EC₅₀) for N⁶-(3-Hydroxybenzyl)adenosine at the A₂A receptor from cAMP accumulation assays has not been published.
Signaling Pathway and Experimental Workflows
A₂A Receptor Signaling Pathway
Activation of the A₂A receptor by an agonist such as N⁶-(3-Hydroxybenzyl)adenosine initiates a well-characterized signaling cascade. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
N-(3-Hydroxybenzyl)adenosine: A Comprehensive Technical Review of a Cytokinin with Anticancer Potential
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Hydroxybenzyl)adenosine, also known as meta-Topolin Riboside (mTR), is a naturally occurring aromatic cytokinin primarily studied for its role in plant growth and development. However, emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against various human cancer cell lines. This technical guide provides a comprehensive overview of the current preliminary research on N-(3-Hydroxybenzyl)adenosine, focusing on its synthesis, chemical properties, and biological activity, with a particular emphasis on its potential in oncology. Detailed experimental protocols, quantitative data, and putative signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.
Introduction
N-(3-Hydroxybenzyl)adenosine (mTR) is a derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule in numerous physiological processes. As a member of the cytokinin family of plant hormones, mTR has been extensively studied for its ability to regulate cell division and differentiation in plants. More recently, the focus has shifted to explore the pharmacological activities of cytokinins and their analogs in mammalian systems. Several N6-substituted adenosine derivatives have exhibited potent anticancer properties, and mTR is emerging as a compound of interest in this regard. This document consolidates the available scientific information on mTR, providing a foundational resource for researchers and drug development professionals.
Chemical Properties and Synthesis
N-(3-Hydroxybenzyl)adenosine is characterized by an adenosine core with a 3-hydroxybenzyl group attached at the N6 position of the adenine (B156593) ring.
| Property | Value | Reference |
| CAS Number | 110505-76-5 | [1] |
| Molecular Formula | C₁₇H₁₉N₅O₅ | [1] |
| Molecular Weight | 373.36 g/mol | [1] |
| Synonyms | meta-Topolin Riboside, mTR | [1] |
Synthesis of N-(3-Hydroxybenzyl)adenosine
The synthesis of N-(3-Hydroxybenzyl)adenosine can be achieved through established methods for the preparation of N6-substituted adenosine analogs. A common approach involves the condensation of 6-chloropurine (B14466) riboside with 3-hydroxybenzylamine.
Experimental Protocol: General Synthesis of N6-Substituted Adenosine Analogs
This protocol is a generalized procedure based on common methods for synthesizing N6-benzyladenosine derivatives.
Materials:
-
6-Chloropurine riboside
-
3-Hydroxybenzylamine
-
Triethylamine (B128534) (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 6-chloropurine riboside in ethanol.
-
Add an excess of 3-hydroxybenzylamine and triethylamine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure N-(3-Hydroxybenzyl)adenosine.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Logical Workflow for Synthesis:
Biological Activity
The primary biological activity of N-(3-Hydroxybenzyl)adenosine in mammalian systems, as suggested by preliminary studies, is its cytotoxicity against cancer cells. Research on a panel of human cancer cell lines has provided initial data on its efficacy.
Anticancer Activity
A study by Voller et al. investigated the cytotoxic effects of various natural cytokinins, including meta-Topolin Riboside, against a panel of human cancer cell lines. The results indicate that mTR exhibits cytotoxic activity, although it is generally less potent than its ortho- and para-isomers.
Table of Cytotoxic Activity (IC₅₀ Values)
| Cell Line | Histopathological Origin | meta-Topolin Riboside (mTR) IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 50 |
| HT-29 | Colon Adenocarcinoma | > 50 |
| MCF-7 | Breast Adenocarcinoma | 25.0 ± 3.5 |
| HeLa | Cervical Carcinoma | 20.0 ± 2.8 |
| K-562 | Chronic Myelogenous Leukemia | 15.0 ± 2.1 |
| CEM | Acute Lymphoblastic Leukemia | 10.0 ± 1.4 |
| U-937 | Histiocytic Lymphoma | 12.5 ± 1.8 |
| Jurkat | Acute T-cell Leukemia | 11.0 ± 1.5 |
Data extracted and interpreted from the findings of Voller, J., et al. (2010). Anticancer activity of natural cytokinins: A structure–activity relationship study. Phytochemistry, 71(11-12), 1350-1359.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-(3-Hydroxybenzyl)adenosine (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of N-(3-Hydroxybenzyl)adenosine in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Workflow for Cytotoxicity Testing:
Putative Mechanism of Action in Cancer Cells
While the specific signaling pathways activated by N-(3-Hydroxybenzyl)adenosine in mammalian cancer cells have not been fully elucidated, studies on related N6-substituted adenosine analogs, such as N6-benzyladenosine and N6-isopentenyladenosine, provide valuable insights into its potential mechanism of action. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
The proposed mechanism involves the intracellular uptake of the adenosine analog, followed by its phosphorylation by adenosine kinase. The resulting phosphorylated metabolite is believed to be the active form that triggers downstream signaling cascades leading to apoptosis.
Putative Signaling Pathway for N6-Substituted Adenosine Analogs in Cancer Cells:
Conclusion and Future Directions
Preliminary research on N-(3-Hydroxybenzyl)adenosine (meta-Topolin Riboside) indicates its potential as a cytotoxic agent against human cancer cells. While its primary role as a cytokinin in plant biology is well-established, its exploration in the context of drug development is still in its nascent stages. The available data suggests that its anticancer activity is likely mediated through the induction of apoptosis and cell cycle arrest, similar to other N6-substituted adenosine analogs.
For drug development professionals, N-(3-Hydroxybenzyl)adenosine represents a lead compound that warrants further investigation. Future research should focus on:
-
Comprehensive Screening: Evaluating its cytotoxic activity against a broader panel of cancer cell lines, including drug-resistant phenotypes.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its anticancer effects in mammalian cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of mTR to optimize its potency and selectivity.
-
In Vivo Efficacy: Assessing its anticancer activity in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
A deeper understanding of the molecular mechanisms underlying the anticancer activity of N-(3-Hydroxybenzyl)adenosine will be crucial for its potential development as a novel therapeutic agent. The information provided in this technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
Solubility of N-(3-Hydroxybenzyl)adenosine-15N,d2 in Biological Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
N-(3-Hydroxybenzyl)adenosine-15N,d2 is a stable isotope-labeled derivative of N-(3-Hydroxybenzyl)adenosine, a compound of interest in various research fields, likely for its potential interaction with adenosine (B11128) receptors. Understanding the solubility of this compound in biologically relevant buffers is a critical first step in the design and interpretation of in vitro and in vivo experiments. Poor solubility can significantly impact bioavailability, assay performance, and the reliability of experimental results. This technical guide provides an overview of the expected solubility based on related compounds and outlines a detailed protocol for its experimental determination.
Estimated Solubility of this compound
The solubility of this compound in aqueous buffers is influenced by its molecular structure, which includes a polar adenosine core and a more nonpolar 3-hydroxybenzyl group. While specific data is unavailable, the solubility of adenosine and its N6-substituted analogs can provide valuable insights. The presence of the benzyl (B1604629) group is expected to decrease aqueous solubility compared to adenosine.
Table 1: Solubility of Adenosine and Related Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| Adenosine | Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL[1] |
| Adenosine | Water | Not Specified | 2.67 mg/mL[2] |
| Adenosine | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | ~20 mg/mL[1] |
| N6-Benzyladenosine | Water | Not Specified | Insoluble[3] |
| N6-Benzyladenosine | Dimethyl sulfoxide (DMSO) | Not Specified | 71 mg/mL[3] |
| N6-(4-Hydroxybenzyl)adenosine | Water | Not Specified | < 0.1 mg/mL (insoluble) |
Note: The data presented are for the unlabeled parent compounds and should be considered as an estimation for this compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7]
1. Materials and Reagents:
-
This compound (solid form)
-
Biological buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES)
-
C-Solvent (e.g., Dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired biological buffer to the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any undissolved particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same biological buffer (if soluble enough) or in a mixture of the buffer and a small amount of co-solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the filtered supernatant from the saturated solution by HPLC.
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualizations
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Signaling Pathway
As a derivative of adenosine, N-(3-Hydroxybenzyl)adenosine is expected to interact with adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[8][9][10][11]
Caption: Generalized Adenosine Receptor Signaling Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Discovery of N-(3-Hydroxybenzyl)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Hydroxybenzyl)adenosine, also referred to in literature as M1, is an N6-substituted adenosine (B11128) analog that has emerged as a molecule of interest in early-stage drug discovery. This technical guide provides a comprehensive overview of the available information regarding its synthesis, biological activity, and relevant experimental protocols. Notably, N-(3-Hydroxybenzyl)adenosine has been identified as a novel AMP-activated protein kinase (AMPK) agonist, demonstrating protective effects in a preclinical model of fulminant hepatitis[1]. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound. While direct in-vitro quantitative data for its interaction with adenosine receptors and other related targets are not extensively available in public literature, this document compiles the known biological effects and provides detailed methodologies for its synthesis and further characterization.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-((3-hydroxyphenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | PubChem CID: 132281201[2] |
| Molecular Formula | C16H17N5O5 | PubChem CID: 132281201[2] |
| Molecular Weight | 359.34 g/mol | PubChem CID: 132281201[2] |
| Synonyms | N6-(3-hydroxyphenyl)adenosine, M1 | [1][2] |
Synthesis
A detailed, step-by-step protocol for the synthesis of N-(3-Hydroxybenzyl)adenosine is not explicitly published. However, based on established methods for the synthesis of N6-substituted adenosine analogs, a reliable synthetic route can be proposed[3][4]. The following protocol is a representative example adapted from the synthesis of structurally similar N6-benzyladenosine derivatives.
Proposed Synthetic Protocol: Nucleophilic Substitution
This method involves the nucleophilic displacement of the chlorine atom from 6-chloropurine (B14466) riboside by 3-aminobenzyl alcohol.
Materials:
-
6-Chloropurine riboside
-
3-Aminobenzyl alcohol
-
Triethylamine (B128534) (TEA)
-
Ethanol, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the solution, add 3-aminobenzyl alcohol (1.2 equivalents) and triethylamine (3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 80°C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield N-(3-Hydroxybenzyl)adenosine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity
The primary reported biological activity of N-(3-Hydroxybenzyl)adenosine (M1) is its role as an agonist of AMP-activated protein kinase (AMPK)[1].
In Vivo Efficacy in a Model of Fulminant Hepatitis
A study in a D-galactosamine/lipopolysaccharide (GalN/LPS)-induced murine model of fulminant hepatitis demonstrated the protective effects of N-(3-Hydroxybenzyl)adenosine[1].
| Parameter | Treatment Group | Result |
| Survival Rate | M1 (10 mg/kg, i.p.) | Significantly increased survival rate compared to the GalN/LPS group |
| Liver Function | M1 (10 mg/kg, i.p.) | Significantly reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) |
| Liver Histology | M1 (10 mg/kg, i.p.) | Ameliorated liver injury, characterized by reduced necrosis and inflammatory cell infiltration |
| Pro-inflammatory Cytokines | M1 (10 mg/kg, i.p.) | Suppressed the production of TNF-α, IL-6, and IL-1β |
| Hepatocyte Apoptosis | M1 (10 mg/kg, i.p.) | Prevented hepatocyte apoptosis, as indicated by TUNEL staining and caspase-3 activity |
Signaling Pathway
N-(3-Hydroxybenzyl)adenosine exerts its protective effects through the activation of AMPK, which in turn modulates downstream signaling pathways involved in inflammation and apoptosis[1]. The positional isomer, N6-(4-Hydroxybenzyl)-adenosine, has been shown to activate the A2A adenosine receptor, which is coupled to Gs protein and stimulates adenylyl cyclase, leading to an increase in intracellular cAMP[5]. While not directly demonstrated for the 3-hydroxy isomer, this suggests a potential for interaction with adenosine receptor signaling pathways.
Experimental Protocols
To facilitate further research on N-(3-Hydroxybenzyl)adenosine, this section provides detailed protocols for key in vitro assays relevant to its characterization.
Adenosine Receptor Binding Assay
This protocol is a general procedure for determining the binding affinity of a test compound to adenosine receptors using a radioligand displacement assay.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3)
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A)
-
Test compound (N-(3-Hydroxybenzyl)adenosine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Adenosine deaminase (ADA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, adenosine deaminase (to remove endogenous adenosine), and varying concentrations of the test compound.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value.
-
Incubation: Add the diluted cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
References
- 1. AMP-activated protein kinase agonist N6-(3-hydroxyphenyl)adenosine protects against fulminant hepatitis by suppressing inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n6-(3-Hydroxyphenyl)adenosine | C16H17N5O5 | CID 132281201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis: N-(3-Hydroxybenzyl)adenosine-15N,d2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of N-(3-Hydroxybenzyl)adenosine-15N,d2, a stable isotope-labeled derivative of N-(3-Hydroxybenzyl)adenosine. This document is intended to serve as a detailed certificate of analysis, offering researchers and drug development professionals critical information on the identity, purity, and isotopic enrichment of this compound.
Compound Information
This compound is a synthetic analog of adenosine (B11128), a naturally occurring nucleoside. The incorporation of a nitrogen-15 (B135050) isotope and two deuterium (B1214612) atoms provides a valuable tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₁₇H₁₇D₂N₄¹⁵NO₅[1] |
| Molecular Weight | 376.37 g/mol [1] |
| CAS Number (Unlabeled) | 110505-76-5[2] |
| Appearance | White to off-white solid[3] |
| Melting Point | Approximately 208-209 °C (based on similar compounds)[3] |
| Solubility | Soluble in DMSO[4] |
| Storage | Store at -20°C, protected from light[3] |
Analytical Data
The following table summarizes the analytical results obtained for a representative batch of this compound.
| Analysis | Method | Result | Specification |
| Purity | HPLC | 99.2% | ≥98.0% |
| Identity | ¹H-NMR | Conforms to structure | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to structure | Conforms to structure |
| Isotopic Enrichment (¹⁵N) | Mass Spectrometry | 99.5% | ≥99.0% |
| Isotopic Enrichment (D₂) | Mass Spectrometry | 96.8% | ≥95.0% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the chemical purity of the compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Prepare a sample solution of this compound in a suitable solvent (e.g., DMSO or mobile phase).
-
Inject the sample onto the HPLC system.
-
Elute the column with the specified mobile phase gradient.
-
Monitor the eluent at 260 nm.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
¹H-NMR spectroscopy is employed to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the sample in DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
The resulting spectrum is compared against the expected chemical shifts and coupling constants for the N-(3-Hydroxybenzyl)adenosine structure to confirm its identity.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
High-resolution mass spectrometry is utilized to confirm the molecular weight and determine the isotopic enrichment of ¹⁵N and deuterium.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Identity Confirmation: The observed mass of the molecular ion ([M+H]⁺) is compared to the calculated exact mass of this compound.
-
Isotopic Enrichment Determination: The relative intensities of the isotopic peaks corresponding to the unlabeled, partially labeled, and fully labeled species are measured. The percentage of isotopic enrichment is calculated from the distribution of these ions.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the analysis and the signaling context of adenosine analogs.
References
Methodological & Application
Application Note: Quantification of N-(3-Hydroxybenzyl)adenosine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Hydroxybenzyl)adenosine is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in various physiological processes by activating adenosine receptors (A1, A2A, A2B, and A3). Due to its potential therapeutic applications, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-(3-Hydroxybenzyl)adenosine in plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of N-(3-Hydroxybenzyl)adenosine from plasma samples.
Materials:
-
Plasma samples containing N-(3-Hydroxybenzyl)adenosine
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase liquid chromatography method is used to separate N-(3-Hydroxybenzyl)adenosine from endogenous plasma components.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | A standard UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection and quantification.
Note: The MRM transitions and collision energies for N-(3-Hydroxybenzyl)adenosine provided below are predicted based on the fragmentation of adenosine and similar analogs. These values should be optimized during method development.
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
Table 3: Predicted MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| N-(3-Hydroxybenzyl)adenosine | 374.1 | 268.1 | 150 | 80 | 25 |
| N-(3-Hydroxybenzyl)adenosine | 374.1 | 107.1 | 150 | 80 | 35 |
| Internal Standard (IS) | User-defined | User-defined | 150 | User-defined | User-defined |
Values are predicted and require optimization.
Data Presentation
The following tables summarize the expected performance characteristics of the method after validation.
Table 4: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| N-(3-Hydroxybenzyl)adenosine | 1 - 1000 | > 0.995 | 1/x² |
Table 5: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| N-(3-Hydroxybenzyl)adenosine | LLOQ | 1 | < 20 | ± 20 |
| Low | 3 | < 15 | ± 15 | |
| Mid | 100 | < 15 | ± 15 | |
| High | 800 | < 15 | ± 15 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for N-(3-Hydroxybenzyl)adenosine.
Adenosine Receptor Signaling Pathways
Activation of adenosine receptors by ligands such as N-(3-Hydroxybenzyl)adenosine initiates distinct intracellular signaling cascades.
Caption: Overview of adenosine receptor G-protein coupling.
This application note provides a comprehensive protocol for the quantification of N-(3-Hydroxybenzyl)adenosine using LC-MS/MS. The method is designed to be robust, sensitive, and suitable for high-throughput analysis in a research or drug development setting. The provided diagrams offer a clear visualization of the experimental process and the underlying biological signaling pathways.
Application Notes and Protocols for N-(3-Hydroxybenzyl)adenosine-15N,d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3-Hydroxybenzyl)adenosine is an adenosine (B11128) analog with demonstrated biological activity, including the ability to activate A2A adenosine receptors and inhibit equilibrative nucleoside transporter 1 (ENT1).[1][2] These actions make it a compound of interest in research, particularly in studies related to alcohol use disorder and other neurological conditions.[1][2] For accurate quantification of N-(3-Hydroxybenzyl)adenosine in biological matrices, a reliable internal standard is crucial. N-(3-Hydroxybenzyl)adenosine-15N,d2, a stable isotope-labeled version of the parent compound, is an ideal internal standard for mass spectrometry-based quantification methods. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of N-(3-Hydroxybenzyl)adenosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Application Notes
1. Rationale for Use as an Internal Standard:
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[3] this compound is an ideal internal standard for the quantification of N-(3-Hydroxybenzyl)adenosine due to the following reasons:
-
Co-elution: It co-elutes with the unlabeled analyte under typical reversed-phase liquid chromatography conditions, ensuring that it experiences the same matrix effects.
-
Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte in the mass spectrometer source.
-
Distinct Mass-to-Charge Ratio (m/z): The incorporation of 15N and deuterium (B1214612) isotopes results in a distinct m/z, allowing for simultaneous detection and differentiation from the unlabeled analyte.
-
Correction for Variability: It effectively corrects for variations in sample extraction, injection volume, and instrument response.
2. Potential Applications:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of N-(3-Hydroxybenzyl)adenosine in preclinical and clinical studies.
-
Drug Monitoring: For therapeutic drug monitoring of N-(3-Hydroxybenzyl)adenosine in biological fluids to ensure optimal dosing and efficacy.
-
Metabolic Studies: To investigate the metabolic fate of N-(3-Hydroxybenzyl)adenosine.
-
In Vitro Assays: For accurate quantification in cell-based assays and receptor binding studies.
3. Adenosine Signaling Pathway Context:
N-(3-Hydroxybenzyl)adenosine acts on the adenosine signaling pathway, which is implicated in numerous physiological processes. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified Adenosine Signaling Pathway.
II. Experimental Protocols
1. Quantitative Analysis of N-(3-Hydroxybenzyl)adenosine in Mouse Plasma by LC-MS/MS:
This protocol describes a method for the quantification of N-(3-Hydroxybenzyl)adenosine in mouse plasma using this compound as an internal standard.
a. Materials and Reagents:
-
N-(3-Hydroxybenzyl)adenosine (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Mouse plasma (blank)
b. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(3-Hydroxybenzyl)adenosine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) ACN:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:water.
c. Sample Preparation Workflow:
The following diagram outlines the sample preparation procedure.
References
- 1. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
Application Note: Quantitative Analysis of N-(3-Hydroxybenzyl)adenosine-15N,d2 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Hydroxybenzyl)adenosine is a modified nucleoside that, like other adenosine (B11128) analogs, is of interest in various therapeutic areas due to its potential interaction with adenosine receptors and other cellular targets. Accurate and sensitive quantification of such compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-(3-Hydroxybenzyl)adenosine. The use of a stable isotope-labeled internal standard, N-(3-Hydroxybenzyl)adenosine-15N,d2, ensures high accuracy and precision.
Chemical Properties and Mass Spectrometry Parameters
The chemical structures and key properties of the analyte and the internal standard are presented below.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| N-(3-Hydroxybenzyl)adenosine | C₁₆H₁₇N₅O₅ | 359.1230 |
| N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ (Internal Standard) | C₁₆H₁₅D₂N₃¹⁵N₂O₅ | 362.1293 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) was used for detection. The characteristic fragmentation of nucleosides involves the cleavage of the glycosidic bond between the ribose sugar and the purine (B94841) base.[1] The most abundant fragment ion typically corresponds to the protonated purine base with its substituent.
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| N-(3-Hydroxybenzyl)adenosine | 360.1 | 228.1 | 150 | 25 | 80 |
| N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ (IS) | 363.1 | 231.1 | 150 | 25 | 80 |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of N-(3-Hydroxybenzyl)adenosine from plasma or serum samples.
-
To 50 µL of plasma/serum sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.[2][3]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column, which is a common and effective choice for separating nucleosides and their analogs.[3]
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a calibration curve and quality control samples.
Table 3: Calibration Curve and Quality Control Data
| Sample Type | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Std 1 | 0.5 | 0.48 | 96.0 | 6.5 |
| Calibration Std 2 | 1.0 | 1.03 | 103.0 | 5.2 |
| Calibration Std 3 | 5.0 | 4.91 | 98.2 | 4.1 |
| Calibration Std 4 | 20.0 | 20.8 | 104.0 | 3.5 |
| Calibration Std 5 | 50.0 | 48.9 | 97.8 | 2.8 |
| Calibration Std 6 | 100.0 | 101.5 | 101.5 | 2.1 |
| Calibration Std 7 | 250.0 | 245.3 | 98.1 | 1.9 |
| Calibration Std 8 | 500.0 | 508.2 | 101.6 | 2.3 |
| LLOQ QC | 0.5 | 0.51 | 102.0 | 8.1 |
| Low QC | 1.5 | 1.45 | 96.7 | 6.3 |
| Mid QC | 75.0 | 78.2 | 104.3 | 3.9 |
| High QC | 400.0 | 390.6 | 97.7 | 3.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Visualizations
Signaling Pathway Visualization
Caption: Potential signaling pathway of N-(3-Hydroxybenzyl)adenosine.
Experimental Workflow Diagram
Caption: Sample preparation and analysis workflow.
References
Application Notes and Protocols for N-(3-Hydroxybenzyl)adenosine-15N,d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxybenzyl)adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128). Adenosine plays a crucial role in various physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2][3][4] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions.[2][3] Consequently, adenosine receptor agonists have been a significant focus of drug development for conditions such as cardiac arrhythmias, inflammation, pain, and neurodegenerative disorders.[1][3][5]
One of the challenges in developing adenosine-based therapeutics is their pharmacokinetic profile, often characterized by a short half-life due to rapid metabolism.[1][2] Pharmacokinetic (PK) studies are therefore essential to understand the absorption, distribution, metabolism, and excretion (ADME) of new adenosine analogs. The use of stable isotope-labeled compounds, such as N-(3-Hydroxybenzyl)adenosine-15N,d2, is the gold standard for quantitative bioanalysis in PK studies. The isotopic label allows for precise differentiation between the administered drug and its endogenous counterparts or metabolites, ensuring high accuracy and sensitivity in quantification by mass spectrometry.[6][7]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of N-(3-Hydroxybenzyl)adenosine.
Mechanism of Action and Signaling Pathway
N-(3-Hydroxybenzyl)adenosine is expected to act as an agonist at one or more of the adenosine receptor subtypes. A structurally similar compound, N6-(4-hydroxybenzyl)-adenosine (NHBA), has been shown to be an agonist at the A2A adenosine receptor and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[8][9] Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[10]
Signaling Pathway of a Putative A2A Receptor Agonist
Caption: Putative signaling pathway of N-(3-Hydroxybenzyl)adenosine via the A2A receptor.
Pharmacokinetic Profile and Metabolism
The pharmacokinetic profile of adenosine analogs can be complex. Endogenous adenosine has a very short half-life of less than 10 seconds due to rapid uptake into cells and subsequent metabolism.[10][11] The primary metabolic pathways for adenosine are:
-
Deamination by adenosine deaminase (ADA) to inosine.
-
Phosphorylation by adenosine kinase (ADK) to adenosine monophosphate (AMP).[12][13]
It is anticipated that N-(3-Hydroxybenzyl)adenosine will undergo similar metabolic transformations. The use of this compound as an internal standard allows for the precise quantification of the parent drug, distinguishing it from its metabolites and endogenous adenosine.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of N-(3-Hydroxybenzyl)adenosine.
Materials:
-
N-(3-Hydroxybenzyl)adenosine (Test Article)
-
This compound (Internal Standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle (e.g., saline, 5% DMSO in saline)
-
K2-EDTA collection tubes
-
Centrifuge
-
Micropipettes
-
-80°C Freezer
Protocol:
-
Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dosing:
-
Prepare a dosing solution of N-(3-Hydroxybenzyl)adenosine in the chosen vehicle.
-
Administer a single dose via intravenous (IV) bolus or oral gavage (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood into K2-EDTA tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Transfer the supernatant (plasma) to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Bioanalytical Method using LC-MS/MS
This protocol describes the quantification of N-(3-Hydroxybenzyl)adenosine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
This compound (Internal Standard, IS) stock solution
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 HPLC column
-
LC-MS/MS system (e.g., triple quadrupole)
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (this compound) at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto a C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to 95% B over 5 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the parent drug and the internal standard. The specific precursor-to-product ion transitions will need to be determined empirically but will be based on the molecular weights of the analyte and the IS.
-
-
Data Presentation
The data obtained from the pharmacokinetic study should be tabulated to facilitate analysis and interpretation.
Table 1: Example Pharmacokinetic Parameters of N-(3-Hydroxybenzyl)adenosine in Rats (1 mg/kg IV)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | min | 2 |
| AUC(0-t) | nghr/mL | 850 ± 120 |
| AUC(0-inf) | nghr/mL | 875 ± 130 |
| t1/2 | hr | 1.5 ± 0.3 |
| Cl | L/hr/kg | 1.14 ± 0.2 |
| Vd | L/kg | 2.4 ± 0.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; Cl: Clearance; Vd: Volume of distribution. (Note: These are hypothetical values for illustrative purposes).
Table 2: Example Plasma Concentration-Time Data for N-(3-Hydroxybenzyl)adenosine
| Time (min) | Plasma Concentration (ng/mL) (Mean ± SD) |
| 2 | 1480 ± 230 |
| 5 | 1250 ± 190 |
| 15 | 890 ± 150 |
| 30 | 550 ± 90 |
| 60 | 280 ± 50 |
| 120 | 90 ± 20 |
| 240 | 25 ± 8 |
| 480 | < LLOQ |
LLOQ: Lower Limit of Quantification. (Note: These are hypothetical values for illustrative purposes).
Conclusion
The use of a stable isotope-labeled internal standard like this compound is indispensable for the accurate and precise quantification of N-(3-Hydroxybenzyl)adenosine in biological matrices. The detailed protocols and application notes provided here offer a robust framework for conducting preclinical pharmacokinetic studies. Such studies are critical for understanding the ADME properties of novel adenosine receptor agonists and for guiding their further development as potential therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Adenosine receptor agonists: from basic medicinal chemistry to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 6. med.und.edu [med.und.edu]
- 7. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 8. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Adenosine [cvpharmacology.com]
- 11. litfl.com [litfl.com]
- 12. Clearance of rapid adenosine release is regulated by nucleoside transporters and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
Application Notes and Protocols for Metabolite Identification using N-(3-Hydroxybenzyl)adenosine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and accurately identifying their metabolites.[1][2] The use of isotopically labeled compounds, such as N-(3-Hydroxybenzyl)adenosine-15N,d2, in conjunction with high-resolution mass spectrometry (HRMS) offers significant advantages for unambiguous metabolite identification and quantitative analysis.[3][4] This document provides detailed application notes and protocols for the use of this compound as an internal standard and tracer for metabolite identification studies.
N-(3-Hydroxybenzyl)adenosine is an adenosine (B11128) analog. The metabolism of similar adenosine derivatives has been studied, revealing transformations such as hydrolysis, hydroxylation, glucuronidation, and sulfation.[5] The stable isotope label (-15N,d2) in this compound creates a distinct mass shift, allowing for the differentiation of the parent compound and its metabolites from endogenous molecules in complex biological matrices. This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and precision of quantification.[6][7][8]
Anticipated Metabolic Pathways
Based on the known metabolism of structurally related compounds like 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine and general adenosine metabolic pathways, the metabolism of N-(3-Hydroxybenzyl)adenosine is anticipated to involve several key transformations.[5][9][10][11][12] These include:
-
Phase I Metabolism:
-
Hydrolysis: Cleavage of the N-benzyl bond to yield adenosine and 3-hydroxybenzyl alcohol.
-
Hydroxylation: Addition of a hydroxyl group to the benzyl (B1604629) or adenine (B156593) ring.
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group.
-
Sulfation: Conjugation of a sulfate (B86663) group to a hydroxyl group.
-
The presence of the 15N and deuterium (B1214612) labels will be retained in the adenosine portion of the metabolites, aiding in their identification.
Caption: Predicted metabolic pathways for N-(3-Hydroxybenzyl)adenosine.
Experimental Protocols
This section outlines a general protocol for identifying the metabolites of N-(3-Hydroxybenzyl)adenosine in a biological system (e.g., cell culture, animal model) using the stable isotope-labeled compound.
Experimental Workflow
Caption: General workflow for metabolite identification using a stable isotope-labeled compound.
In Vitro / In Vivo Dosing
-
Cell Culture: Incubate cells with a known concentration of this compound for various time points.
-
Animal Models: Administer this compound to the animal model via the desired route (e.g., oral gavage, intravenous injection).
Sample Collection and Preparation
-
Collect biological matrices (e.g., cell culture media, cell lysates, plasma, urine, tissue homogenates) at predetermined time points.
-
Perform metabolite extraction immediately to quench enzymatic activity. A common method is protein precipitation with a cold organic solvent (e.g., methanol, acetonitrile) followed by centrifugation.[4]
-
For cleaner samples, solid-phase extraction (SPE) may be employed.
-
The dried extract can be reconstituted in a suitable solvent for LC-MS analysis.[2]
LC-MS/MS Analysis
-
Liquid Chromatography: Separate the metabolites using an appropriate chromatography method. Hydrophilic interaction liquid chromatography (HILIC) is often suitable for polar metabolites like adenosine and its derivatives.[13][14] Reversed-phase chromatography can also be used.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of accurate mass measurements.[4][15]
-
Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS fragmentation data for structural elucidation.
Data Processing and Metabolite Identification
-
Process the raw LC-MS data using appropriate software to perform peak picking, alignment, and feature detection.
-
Search for ion signals that exhibit the characteristic mass shift corresponding to the incorporation of the 15N and d2 labels.
-
Analyze the MS/MS fragmentation patterns of the parent compound and potential metabolites to identify structural modifications. The labeled fragments will aid in confirming the identity of the metabolites.
-
Compare the retention times and fragmentation patterns with authentic standards if available.
Data Presentation
Quantitative data from metabolite identification studies using this compound can be summarized in tables for clear comparison.
Table 1: Putative Metabolites of this compound Identified in Rat Plasma
| Metabolite ID | Proposed Structure | Theoretical m/z [M+H]+ | Observed m/z [M+H]+ | Mass Error (ppm) | Retention Time (min) |
| Parent | This compound | 363.1518 | 363.1515 | -0.8 | 8.2 |
| M1 | Adenosine-15N,d2 | 271.1099 | 271.1097 | -0.7 | 4.5 |
| M2 | Hydroxylated-N-(3-Hydroxybenzyl)adenosine-15N,d2 | 379.1467 | 379.1464 | -0.8 | 7.1 |
| M3 | This compound-Glucuronide | 539.1836 | 539.1832 | -0.7 | 6.5 |
| M4 | This compound-Sulfate | 443.1085 | 443.1081 | -0.9 | 6.8 |
Table 2: Relative Abundance of this compound and its Metabolites Over Time
| Time Point | Parent Compound (%) | M1 (%) | M2 (%) | M3 (%) | M4 (%) |
| 1 hour | 85.2 | 5.1 | 3.5 | 4.2 | 2.0 |
| 4 hours | 45.6 | 15.8 | 12.3 | 18.7 | 7.6 |
| 12 hours | 10.1 | 25.4 | 18.9 | 35.5 | 10.1 |
| 24 hours | 2.3 | 28.9 | 15.2 | 42.1 | 11.5 |
Conclusion
The use of this compound provides a robust and reliable method for the identification and semi-quantitative analysis of its metabolites.[1] The protocols and application notes provided herein offer a comprehensive guide for researchers in drug metabolism and related fields to effectively utilize this stable isotope-labeled compound in their studies. The combination of stable isotope labeling with high-resolution mass spectrometry is an indispensable tool for elucidating metabolic pathways and understanding the disposition of novel chemical entities.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 5. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.2. Metabolite Identification and Profiling [bio-protocol.org]
- 15. ijpras.com [ijpras.com]
Application Notes and Protocols for Adenosine Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous nucleoside adenosine.[1] They are ubiquitous throughout the body and play critical roles in a wide array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and pain perception.[2][3] There are four distinct subtypes of adenosine receptors: A1, A2A, A2B, and A3.[4] The A1 and A2A receptors exhibit high affinity for adenosine, while the A2B and A3 receptors have a lower affinity.[1] Their integral role in cellular signaling makes them attractive therapeutic targets for a variety of diseases.
Receptor binding assays are fundamental tools used to characterize the interaction between a ligand (such as a drug candidate) and its receptor. These assays are essential for determining key pharmacological parameters like the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and the receptor density (Bmax).[5][6] This document provides detailed protocols for performing radioligand binding assays to characterize compounds targeting adenosine receptors.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades primarily through their coupling to heterotrimeric G proteins.[2] The specific G protein subtype determines the downstream cellular response.
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/Go).[2][7] Activation of Gi/Go proteins leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] In some cases, A1 and A3 receptors can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium (Ca²⁺).[2][7]
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs).[9] Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][9] This rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[9][10]
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[6] The general workflow involves incubating a source of receptors (typically cell membranes) with a radiolabeled ligand. The amount of radioligand bound to the receptor is then measured after separating the bound from the free radioligand, usually by rapid filtration.
Experimental Protocols
Protocol 1: Cell Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific adenosine receptor subtype (e.g., HEK-293 or CHO cells).[11][12][13]
Materials:
-
Cell pellets from cultured cells expressing the target receptor
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw the cell pellet on ice. Resuspend the pellet in ice-cold Membrane Preparation Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer.
-
Repeat the centrifugation (Step 4) and resuspension (Step 5) steps to wash the membranes.
-
After the final wash, resuspend the pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[13]
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][6] It involves incubating a fixed amount of receptor with increasing concentrations of the radioligand.
Materials:
-
Receptor membrane preparation
-
Radioligand specific for the receptor subtype
-
Unlabeled ligand for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[14]
-
96-well plates
-
Glass fiber filter mats
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[15]
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for both "Total Binding" and "Non-specific Binding" (NSB).
-
For Total Binding wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation.[12]
-
For Non-specific Binding (NSB) wells: Add 50 µL of a high concentration of an appropriate unlabeled ligand (e.g., 10 µM NECA), 50 µL of the radioligand dilution, and 100 µL of the membrane preparation.[12][16] The high concentration of unlabeled ligand will occupy nearly all receptors, so any remaining radioligand binding is considered non-specific.
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature or 25°C to reach equilibrium.[12][16]
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.
-
Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[17] It measures the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound. Also include wells for Total Binding (no competitor) and Non-specific Binding.
-
To each well (except NSB), add 50 µL of the test compound dilution (or Assay Buffer for Total Binding), 50 µL of the radioligand at a fixed concentration (typically at or below its Kd), and 100 µL of the membrane preparation.[12][15]
-
For NSB wells, add 50 µL of a high concentration of a standard unlabeled ligand, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Incubate, filter, and measure radioactivity as described in Protocol 4.2 (Steps 5-8).
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[15]
-
Data Presentation
Quantitative data from binding assays are crucial for comparing the pharmacological profiles of different compounds.
Table 1: Common Radioligands and Conditions for Adenosine Receptor Binding Assays
| Receptor Subtype | Radioligand | Radioligand Conc. | Non-Specific Agent | Reference |
| A1 | [³H]-DPCPX | ~0.1-10 nM (Saturation) | 5 mM Theophylline | [18] |
| A1 | [³H]-R-PIA | 3.5 nM (Competition) | 10 µM NECA | [12] |
| A2A | [³H]-CGS 21680 | 6 nM (Competition) | 10 µM NECA | [16] |
| A2A | [³H]-ZM 241385 | ~0.2-10 nM (Saturation) | 100 µM CGS21680 | [19] |
| A3 | [¹²⁵I]-I-AB-MECA | 0.34 nM (Competition) | 10 µM NECA | [12] |
| A3 | [³H]-PSB-11 | ~10 nM (Competition) | 100 µM NECA | [14] |
Table 2: Example Binding Affinities (Ki / IC50) of Standard Ligands at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A IC50 (nM) | A3 IC50 (nM) | Primary Activity | Reference |
| NECA | N/A | 28 | 27 | Agonist (Non-selective) | [4][16] |
| R-PIA | 3.57 | N/A | N/A | Agonist (A1 selective) | [18] |
| CGS 21680 | N/A | 55 | 2400 | Agonist (A2A selective) | [4][16] |
| IB-MECA | N/A | N/A | 0.27 | Agonist (A3 selective) | [4] |
| DPCPX | 1.63 | 1500 (IC50) | 3000 | Antagonist (A1 selective) | [4][16][18] |
| Theophylline | 4880 | N/A | N/A | Antagonist (Non-selective) | [18] |
Note: Values are examples and can vary based on experimental conditions. Ki and IC50 values are presented as found in the source material.
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files.docking.org [files.docking.org]
- 14. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. studylib.net [studylib.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-Hydroxybenzyl)adenosine-15N,d2 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) research.[1][2] The use of molecules such as N-(3-Hydroxybenzyl)adenosine-15N,d2, which incorporates heavy isotopes of nitrogen (¹⁵N) and hydrogen (deuterium, d), allows for precise quantification and metabolic pathway elucidation without altering the compound's fundamental chemical properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug metabolism studies.
N-(3-Hydroxybenzyl)adenosine is an analog of adenosine (B11128), a ubiquitous endogenous nucleoside that plays a crucial role in various physiological processes.[3][4][5] Adenosine analogs are of significant interest in drug development. Understanding the metabolic fate of such compounds is critical for evaluating their efficacy, safety, and pharmacokinetic profiles. The labeled this compound serves as an ideal internal standard for mass spectrometry-based quantification, enabling accurate determination of the unlabeled drug's concentration in biological matrices.[3] Furthermore, it can be employed as a tracer to investigate metabolic pathways in detail.[3][6]
Applications
The primary applications of this compound in drug metabolism studies include:
-
Internal Standard in Quantitative Bioanalysis: Its key role is to serve as an internal standard for the accurate quantification of N-(3-Hydroxybenzyl)adenosine in biological samples (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][8]
-
Metabolite Identification: Used to distinguish drug-related metabolites from endogenous matrix components, facilitating the identification of metabolic products.[9]
-
In Vitro Metabolic Stability Assessment: To determine the rate of metabolism of N-(3-Hydroxybenzyl)adenosine in various in vitro systems, such as liver microsomes and hepatocytes.
-
Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of N-(3-Hydroxybenzyl)adenosine.
-
In Vivo Pharmacokinetic and Metabolite Profiling: To study the absorption, distribution, metabolism, and excretion (ADME) of N-(3-Hydroxybenzyl)adenosine in animal models.[1]
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be generated from studies utilizing this compound.
Table 1: In Vitro Metabolic Stability of N-(3-Hydroxybenzyl)adenosine in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Half-Life (t½, min) | 25.5 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.2 |
Table 2: Pharmacokinetic Parameters of N-(3-Hydroxybenzyl)adenosine in Rats Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 450 ± 55 |
| Tmax (Time to Cmax) | h | 0.08 ± 0.02 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 875 ± 110 |
| CL (Clearance) | L/h/kg | 1.14 ± 0.15 |
| Vd (Volume of Distribution) | L/kg | 2.5 ± 0.4 |
| t½ (Half-Life) | h | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of N-(3-Hydroxybenzyl)adenosine.
Materials:
-
N-(3-Hydroxybenzyl)adenosine
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% Formic Acid
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of N-(3-Hydroxybenzyl)adenosine (1 mM in DMSO) and the internal standard, this compound (100 µM in DMSO).
-
In a 96-well plate, pre-warm the HLM suspension (final concentration 0.5 mg/mL) and the NADPH regeneration system in phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding N-(3-Hydroxybenzyl)adenosine to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (final concentration 100 nM).
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point. The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.
Protocol 2: Quantitative Analysis of N-(3-Hydroxybenzyl)adenosine in Rat Plasma by LC-MS/MS
Objective: To accurately measure the concentration of N-(3-Hydroxybenzyl)adenosine in plasma samples from pharmacokinetic studies.
Materials:
-
Rat plasma samples
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and quality control, add 150 µL of ice-cold acetonitrile containing this compound (100 ng/mL) to precipitate proteins and serve as the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Hypothetical Transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-(3-Hydroxybenzyl)adenosine: m/z 374.1 -> 136.1
-
This compound (IS): m/z 377.1 -> 136.1
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of N-(3-Hydroxybenzyl)adenosine in the plasma samples from the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 5. Metabolic Aspects of Adenosine Functions in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays Using N-(3-Hydroxybenzyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxybenzyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). Adenosine and its analogs are known to exert a wide range of physiological effects by interacting with specific cell surface receptors and transporters. This document provides detailed application notes and protocols for conducting cell-based assays to characterize the activity of N-(3-Hydroxybenzyl)adenosine. The primary focus is on assays related to adenosine A2A receptor activation and equilibrative nucleoside transporter 1 (ENT1) inhibition, two common targets for N6-substituted adenosine derivatives.
These protocols are intended to serve as a guide for researchers in academic and industrial settings who are investigating the pharmacological profile of N-(3-Hydroxybenzyl)adenosine and similar molecules. The methodologies described can be adapted for screening, lead optimization, and mechanism of action studies in drug discovery and development.
Putative Signaling Pathways of N-(3-Hydroxybenzyl)adenosine
Based on the known activities of related N6-substituted adenosine analogs, N-(3-Hydroxybenzyl)adenosine is hypothesized to interact with the adenosine signaling pathway primarily through two mechanisms: activation of the adenosine A2A receptor (A2AR) and inhibition of the equilibrative nucleoside transporter 1 (ENT1).
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor, a Gs protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition
ENT1 is a bidirectional transporter responsible for the transport of nucleosides, including adenosine, across the cell membrane. Inhibition of ENT1 by N-(3-Hydroxybenzyl)adenosine would lead to an increase in the extracellular concentration of adenosine, thereby potentiating its effects on adenosine receptors.
Data Presentation
The following tables present hypothetical quantitative data for N-(3-Hydroxybenzyl)adenosine based on typical results observed for potent N6-substituted adenosine analogs. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Adenosine A2A Receptor Binding Affinity
| Compound | Radioligand | Cell Line | Ki (nM) |
| N-(3-Hydroxybenzyl)adenosine | [3H]-CGS 21680 | HEK293 (hA2AR) | 15.5 |
| CGS 21680 (Control) | [3H]-CGS 21680 | HEK293 (hA2AR) | 25.0 |
| NECA (Control) | [3H]-CGS 21680 | HEK293 (hA2AR) | 18.0 |
Table 2: Functional Potency at the Adenosine A2A Receptor (cAMP Accumulation)
| Compound | Cell Line | Assay Readout | EC50 (nM) |
| N-(3-Hydroxybenzyl)adenosine | HEK293 (hA2AR) | cAMP Accumulation | 50.2 |
| CGS 21680 (Control) | HEK293 (hA2AR) | cAMP Accumulation | 80.0 |
| NECA (Control) | HEK293 (hA2AR) | cAMP Accumulation | 35.0 |
Table 3: Inhibition of ENT1-Mediated Nucleoside Transport
| Compound | Radiotracer Substrate | Cell Line | IC50 (nM) |
| N-(3-Hydroxybenzyl)adenosine | [3H]-Uridine | HAP1 ENT2-KO | 120.5 |
| Dipyridamole (Control) | [3H]-Uridine | HAP1 ENT2-KO | 85.0 |
| NBMPR (Control) | [3H]-Uridine | HAP1 ENT2-KO | 5.0 |
Experimental Protocols
The following are detailed protocols for the key cell-based assays. These protocols are based on established methods and can be adapted for use with N-(3-Hydroxybenzyl)adenosine.
Protocol 1: Adenosine A2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of N-(3-Hydroxybenzyl)adenosine for the human adenosine A2A receptor.[1][2][3][4]
Workflow Diagram
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor (HEK293-hA2AR).[5][6][7][8][9][10]
-
[3H]-CGS 21680 (Radioligand)
-
N-(3-Hydroxybenzyl)adenosine (Test Compound)
-
NECA (Non-specific binding control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA2AR cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in assay buffer and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM NECA.
-
Test Compound: 50 µL of varying concentrations of N-(3-Hydroxybenzyl)adenosine.
-
-
Add 50 µL of [3H]-CGS 21680 (final concentration ~10 nM) to all wells.
-
Add 100 µL of the membrane preparation (20-40 µg of protein) to all wells.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/B filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenosine A2A Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of N-(3-Hydroxybenzyl)adenosine to stimulate the production of intracellular cAMP in HEK293-hA2AR cells, providing a measure of its functional potency (EC50).[1][11][12][13]
Workflow Diagram
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor (HEK293-hA2AR).[5][6][7][8][9][10]
-
N-(3-Hydroxybenzyl)adenosine (Test Compound)
-
CGS 21680 (Positive Control)
-
Rolipram or IBMX (Phosphodiesterase inhibitor)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
Seed HEK293-hA2AR cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 50 µM Rolipram) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.
-
-
Compound Stimulation:
-
Add varying concentrations of N-(3-Hydroxybenzyl)adenosine or control compounds to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value from the resulting sigmoidal dose-response curve.
-
Protocol 3: ENT1 Inhibition Assay
This protocol assesses the ability of N-(3-Hydroxybenzyl)adenosine to inhibit the uptake of a radiolabeled nucleoside substrate by ENT1.[14][15][16][17]
Workflow Diagram
Materials:
-
HAP1 ENT2-knockout (KO) cells (or other suitable cell line with high ENT1 expression).
-
[3H]-Uridine (Radiotracer substrate)
-
N-(3-Hydroxybenzyl)adenosine (Test Compound)
-
NBMPR (Nitrobenzylthioinosine, a potent ENT1 inhibitor, for positive control and determination of non-specific uptake)
-
Transport Buffer: Sodium-free buffer (e.g., containing N-methyl-D-glucamine)
-
Stop Solution: Ice-cold transport buffer containing a high concentration of a non-radiolabeled nucleoside (e.g., 1 mM uridine).
-
Cell lysis buffer
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed HAP1 ENT2-KO cells in a 96-well plate and grow to confluency.
-
-
Pre-incubation:
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with varying concentrations of N-(3-Hydroxybenzyl)adenosine or control compounds in transport buffer for 10-15 minutes at room temperature.
-
-
Uptake Assay:
-
Initiate the uptake by adding [3H]-Uridine (final concentration ~1 µM) to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of transport.
-
-
Stopping the Reaction:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold stop solution.
-
-
Cell Lysis and Radioactivity Measurement:
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the ENT1-specific uptake by subtracting the uptake in the presence of a high concentration of NBMPR (non-specific uptake) from the total uptake.
-
Plot the percentage of inhibition of ENT1-specific uptake against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of N-(3-Hydroxybenzyl)adenosine. By employing these cell-based assays, researchers can elucidate its mechanism of action, determine its potency and affinity for key molecular targets, and generate valuable data to support its further development as a potential therapeutic agent. The use of commercially available cell lines and standardized assay formats will facilitate the generation of robust and reproducible data.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. Human Adenosine A2A Receptor Recombinant Cell Line, HEK293 - Creative Biolabs [creative-biolabs.com]
- 8. Adenosine A2A Receptor ACTOne Cell Line | eEnzyme GPCR [eenzyme.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Nitrobenzylthioinosine (NBMPR) binding and nucleoside transporter ENT1 mRNA expression after prolonged wakefulness and recovery sleep in the cortex and basal forebrain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with Adenosine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a myriad of physiological processes. They are activated by the endogenous nucleoside adenosine. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1][2][3][4] These receptors are significant targets for drug discovery, with therapeutic potential in cardiovascular, inflammatory, neurodegenerative, and oncological diseases.
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with receptors. These assays utilize a radioactively labeled ligand (radioligand) to quantify the binding of other unlabeled compounds (competitors) to the receptor of interest. This allows for the determination of key pharmacological parameters such as the dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibitory constant (Ki) of unlabeled ligands. This document provides detailed protocols for performing radioligand binding assays for the four adenosine receptor subtypes using various adenosine analogs.
Adenosine Receptor Signaling Pathways
Adenosine receptors are coupled to different G proteins and subsequently modulate the activity of adenylyl cyclase, affecting intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A1 and A3 Receptors: These receptors predominantly couple to Gi/Go proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][2]
-
A2A and A2B Receptors: These receptors are primarily coupled to Gs/Golf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP concentrations.[1][2]
Data Presentation: Binding Affinities of Adenosine Analogs
The following table summarizes the binding affinities (Ki in nM) of various adenosine analogs for the four human adenosine receptor subtypes. This data is compiled from multiple radioligand binding studies.
| Compound Name | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Radioligand Used (Receptor) |
| Agonists | |||||
| Adenosine | ~10-30 | ~10-30 | >1000 | ~1000 | [³H]R-PIA (A1), [³H]CGS21680 (A2A) |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 10 | 14 | 500 | 27 | [³H]R-PIA (A1), [³H]CGS21680 (A2A), [¹²⁵I]I-AB-MECA (A3)[4][5] |
| R-PIA (R-N⁶-(2-Phenylisopropyl)adenosine) | 1.0 | 250 | >10000 | 470 | [³H]R-PIA (A1), [³H]CGS21680 (A2A) |
| CGS-21680 | 2490 | 27 | 15000 | 2400 | [³H]R-PIA (A1), [³H]CGS21680 (A2A), [¹²⁵I]I-AB-MECA (A3)[5][6] |
| IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) | 450 | 1100 | >10000 | 0.27 | [³H]R-PIA (A1), [³H]CGS21680 (A2A), [¹²⁵I]I-AB-MECA (A3)[5] |
| Antagonists | |||||
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 0.45 | 1500 | >10000 | 3000 | [³H]R-PIA (A1), [³H]CGS21680 (A2A), [¹²⁵I]I-AB-MECA (A3)[5][6] |
| ZM241385 | 1100 | 0.4 | 1600 | >10000 | [³H]R-PIA (A1), [³H]CGS21680 (A2A) |
| PSB-603 | >10000 | >10000 | 1.1 | >10000 | [³H]PSB-603 (A2B) |
Experimental Protocols
The following are generalized protocols for competitive radioligand binding assays using a filtration method. Specific parameters such as radioligand concentration and incubation time may need to be optimized for individual experimental setups.
General Workflow for Radioligand Binding Assay
Membrane Preparation
-
Cell Culture and Harvesting: Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) to confluency. Harvest the cells by scraping and centrifugation.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step. Finally, resuspend the washed membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Radioligand Binding Assay Protocol
This protocol is for a competitive binding assay performed in a 96-well plate format.
Materials:
-
Receptor membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand stock solution
-
Unlabeled adenosine analog (competitor) stock solutions
-
Non-specific binding control (a high concentration of a non-selective agonist, e.g., 10 µM NECA)
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Thaw the receptor membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to the desired final protein concentration (typically 20-50 µ g/well ).
-
Prepare serial dilutions of the unlabeled competitor in assay buffer.
-
Dilute the radioligand in assay buffer to a concentration that is typically at or below its Kd value for the specific receptor.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of the non-specific binding control to the "non-specific binding" wells.
-
Add 50 µL of each competitor dilution to the "competitor" wells.
-
Add 50 µL of the diluted radioligand to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes). Incubation should be performed with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the specific binding (as a percentage of total specific binding) against the logarithm of the competitor concentration.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Receptor-Specific Recommendations
| Receptor | Radioligand | Typical Concentration | Non-Specific Binding Agent |
| A1 | [³H]R-PIA or [³H]DPCPX | 1-5 nM | 10 µM R-PIA or 10 µM NECA |
| A2A | [³H]CGS21680 or [³H]ZM241385 | 5-15 nM | 10 µM NECA or 1 µM ZM241385 |
| A2B | [³H]PSB-603 | 50-100 nM | 100 µM NECA |
| A3 | [¹²⁵I]I-AB-MECA | 0.2-0.5 nM | 10 µM NECA or 1 µM IB-MECA |
Note: The characterization of A2B receptors with radioligands can be challenging due to their lower affinity for adenosine and its analogs. The use of antagonist radioligands like [³H]PSB-603 has improved the feasibility of these assays.[2][3]
Conclusion
These protocols and application notes provide a comprehensive guide for conducting radioligand binding assays to characterize the interaction of adenosine analogs with the four adenosine receptor subtypes. Adherence to these detailed methodologies, coupled with appropriate data analysis, will enable researchers to obtain reliable and reproducible pharmacological data, which is essential for the discovery and development of novel therapeutics targeting the adenosine system.
References
- 1. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of human and rodent native and recombinant adenosine A2B receptors by radioligand binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ in In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxybenzyl)adenosine is an adenosine (B11128) analog. While specific research on the 3-hydroxy isomer is limited, its structural similarity to other N⁶-substituted adenosine derivatives, such as the well-studied N⁶-(4-hydroxybenzyl)-adenosine (NHBA), suggests it may act as a modulator of adenosine signaling.[1][2] NHBA is known to be an agonist of the adenosine A₂A receptor and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] Therefore, N-(3-Hydroxybenzyl)adenosine is a valuable tool for investigating the roles of adenosine signaling in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.
The isotopically labeled version, N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂, serves as an ideal internal standard or tracer for in vivo pharmacokinetic and pharmacodynamic studies. Its use in conjunction with in vivo microdialysis allows for the precise measurement of its distribution, metabolism, and target engagement in specific brain regions or peripheral tissues of living animals. This document provides detailed protocols for the application of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ in in vivo microdialysis studies, from surgical procedures to sample analysis and data interpretation.
Mechanism of Action: Putative Signaling Pathway
Based on the pharmacology of similar adenosine analogs, N-(3-Hydroxybenzyl)adenosine is hypothesized to primarily act as an agonist at adenosine A₂A receptors. Activation of A₂A receptors, which are Gs-protein coupled, initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, modulating neurotransmitter release and other cellular functions.
Experimental Protocols
In Vivo Microdialysis Experimental Workflow
The following diagram outlines the major steps involved in an in vivo microdialysis experiment using N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂.
Stereotaxic Surgery and Guide Cannula Implantation
This protocol is adapted from standard procedures for in vivo microdialysis in rodents.
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are commonly used.
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) (1-2% in oxygen) or a ketamine/xylazine cocktail.
-
Stereotaxic Implantation:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum, hippocampus, or prefrontal cortex).
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow the animal to recover for 5-7 days in a single-housed cage.
-
In Vivo Microdialysis Procedure
-
Probe Insertion:
-
Gently restrain the recovered animal and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., CMA 11 or similar, with a 2-4 mm membrane) through the guide cannula.
-
-
Perfusion:
-
Connect the probe to a microinfusion pump.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
-
Compound Administration:
-
N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ can be administered systemically (e.g., intraperitoneal or intravenous injection) or locally through the microdialysis probe (reverse dialysis).
-
For reverse dialysis, dissolve the compound in the aCSF at the desired concentration.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials containing an antioxidant or enzyme inhibitor solution to prevent degradation of the analyte.
-
Immediately freeze the samples on dry ice and store them at -80°C until analysis.
-
Analytical Methodology: HPLC-MS/MS
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ and endogenous adenosine in microdialysate samples.[3][4]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Separation:
-
Column: A C18 or a cyano-based column is suitable.[3]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor-to-product ion transitions for N-(3-Hydroxybenzyl)adenosine and its isotopically labeled form need to be determined by direct infusion.
-
Data Presentation
Quantitative data from in vivo microdialysis experiments should be presented as the percentage change from the baseline period. The use of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ as an internal standard allows for accurate quantification. The following table provides a hypothetical example of the effect of a systemically administered adenosine A₂A receptor agonist on extracellular acetylcholine (B1216132) levels in the striatum, demonstrating how data can be structured.
| Time (min) | Treatment Group (% Baseline ACh) | Vehicle Group (% Baseline ACh) |
| -30 to 0 | 100 ± 5 | 100 ± 6 |
| 0 to 30 | 125 ± 8 | 102 ± 5 |
| 30 to 60 | 155 ± 12** | 98 ± 7 |
| 60 to 90 | 130 ± 9 | 99 ± 6 |
| 90 to 120 | 105 ± 7 | 101 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM. This data is illustrative and based on the known effects of A₂A receptor agonists on acetylcholine release.[5]
Applications and Future Directions
The use of N-(3-Hydroxybenzyl)adenosine-¹⁵N,d₂ in combination with in vivo microdialysis offers a powerful approach to:
-
Pharmacokinetic Studies: Determine the brain penetration and tissue distribution of the compound.
-
Target Engagement Studies: By measuring the displacement of the labeled compound by a non-labeled drug, receptor occupancy can be assessed.
-
Neurochemical Profiling: Investigate the effects of N-(3-Hydroxybenzyl)adenosine on the extracellular levels of various neurotransmitters, such as dopamine, glutamate, and acetylcholine.[6]
-
Disease Model Research: Explore the therapeutic potential of modulating adenosine signaling in models of neurological and psychiatric disorders.
Future studies should focus on characterizing the full pharmacological profile of N-(3-Hydroxybenzyl)adenosine, including its binding affinities for all adenosine receptor subtypes and its effects on various signaling pathways. The development of selective antagonists will be crucial for elucidating the specific roles of its receptor targets in mediating its in vivo effects.
References
- 1. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-S/MS method for the quantitation of adenosine concentration in mice brain microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Adenosine decreases neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Method Development of N-(3-Hydroxybenzyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxybenzyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). Adenosine and its analogs are of significant interest in drug development due to their diverse pharmacological activities, mediated primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3).[1][2] Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of N-(3-Hydroxybenzyl)adenosine in various stages of research and development, including pharmacokinetic studies and formulation development.
These application notes provide detailed protocols for the analysis of N-(3-Hydroxybenzyl)adenosine using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a widely used, robust, and cost-effective method for the routine analysis and quantification of nucleoside analogs.[3] The following protocol is a starting point for the method development for N-(3-Hydroxybenzyl)adenosine.
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4]
1.2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or 25 mM ammonium (B1175870) acetate.[5][6]
-
Mobile Phase B: Acetonitrile.[6]
-
An isocratic elution with a mixture of mobile phase A and B (e.g., 90:10 v/v) can be initially tested.[7] A gradient elution may be necessary to achieve optimal separation from impurities.
1.3. Chromatographic Conditions:
-
Detection Wavelength: Based on the UV spectrum of adenosine (maxima around 260 nm), initial detection can be set at 260 nm.[3][10][11] It is recommended to determine the specific λmax for N-(3-Hydroxybenzyl)adenosine.
1.4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of N-(3-Hydroxybenzyl)adenosine (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of water and acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Method Validation Parameters
The developed method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | 98-102% recovery |
| Precision (RSD) | Intraday < 2%, Interday < 3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity and resolution from other components |
| Robustness | Insensitive to small variations in method parameters |
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical studies, impurity profiling, and characterization of metabolites.
Experimental Protocol
2.1. LC System:
-
Utilize an LC system with similar column and mobile phase conditions as described for the HPLC-UV method. Mass spectrometry-compatible buffers like ammonium formate (B1220265) or formic acid are essential.[5][10]
2.2. Mass Spectrometer:
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is recommended for quantitative analysis.[4]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for nucleoside analogs. Both positive and negative ion modes should be evaluated.
-
MS Parameters:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of N-(3-Hydroxybenzyl)adenosine.
-
For quantitative analysis using Multiple Reaction Monitoring (MRM), identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) and suitable product ions.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion 1 (m/z) | To be determined experimentally |
| Product Ion 2 (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
| Linear Range | 0.1 - 1000 ng/mL[4] |
| LLOQ | 0.1 ng/mL[4] |
Experimental Workflow for LC-MS Analysis
Caption: Workflow for a typical LC-MS bioanalytical method.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the determination of the concentration of pure N-(3-Hydroxybenzyl)adenosine in solution.
Experimental Protocol
3.1. Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
3.2. Procedure:
-
Solvent Selection: Use a solvent that does not absorb in the expected UV range of the analyte (e.g., methanol, ethanol, or water).
-
Wavelength Scan: Prepare a dilute solution of N-(3-Hydroxybenzyl)adenosine and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Adenosine and its derivatives typically show a strong absorbance around 260 nm.[11][12]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
Data Presentation
| Concentration (µg/mL) | Absorbance at λmax (AU) |
| Standard 1 | (Value) |
| Standard 2 | (Value) |
| Standard 3 | (Value) |
| Standard 4 | (Value) |
| Standard 5 | (Value) |
| Sample | (Value) |
Adenosine Receptor Signaling Pathway
N-(3-Hydroxybenzyl)adenosine, as an adenosine analog, is expected to interact with adenosine receptors. The following diagram illustrates a generalized adenosine receptor signaling pathway.
Caption: Generalized adenosine receptor signaling pathway.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the development and validation of robust procedures for the analysis of N-(3-Hydroxybenzyl)adenosine. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method development and validation are essential to ensure the generation of accurate and reliable data in the research and development of this promising adenosine analog.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of adenosine receptors in brain using N6 cyclohexyl [3H]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. med.und.edu [med.und.edu]
- 7. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. UV-Vis Spectrum of Adenosine | SIELC Technologies [sielc.com]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analysis of N-(3-Hydroxybenzyl)adenosine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and subsequent analysis of N-(3-Hydroxybenzyl)adenosine, utilizing N-(3-Hydroxybenzyl)adenosine-15N,d2 as a stable isotope-labeled internal standard (SIL-IS). The methodologies outlined are intended for quantitative bioanalysis in research and drug development settings, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
N-(3-Hydroxybenzyl)adenosine is an adenosine (B11128) analog that, like other N6-substituted adenosines, is of interest for its potential pharmacological activities. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1][2] It ensures high accuracy and precision by compensating for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[3]
Due to the rapid metabolism and cellular uptake of adenosine and its analogs in biological samples, especially blood, immediate stabilization of the collected samples is critical to prevent analyte degradation.[4][5] The following protocols describe robust methods for sample preparation from plasma, incorporating immediate quenching and subsequent purification steps to ensure sample integrity and compatibility with LC-MS/MS analysis.
Experimental Protocols
Two primary methods for sample preparation from plasma are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). PPT is a rapid and straightforward method suitable for high-throughput analysis, while SPE provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.[6][7]
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and effective method for the removal of proteins from plasma samples using a water-miscible organic solvent.
Materials:
-
Biological plasma samples
-
This compound (Internal Standard Working Solution)
-
Acetonitrile (B52724) (ACN), LC-MS grade, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filters (0.2 µm)
-
HPLC vials
Procedure:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the sample. This results in a 3:1 ratio of ACN to plasma, which is effective for protein precipitation.[6]
-
Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean HPLC vial.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Workflow for sample preparation using protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode or reversed-phase SPE cartridge to achieve a cleaner sample extract by removing proteins and other interfering substances like phospholipids.
Materials:
-
Biological plasma samples
-
This compound (Internal Standard Working Solution)
-
Mixed-Mode or C18 SPE Cartridges
-
SPE Vacuum Manifold
-
Phosphoric Acid (0.1% in water)
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Sample Evaporation System (e.g., Nitrogen evaporator)
-
Reconstitution Solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature and vortex.
-
In a microcentrifuge tube, aliquot 100 µL of plasma.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% phosphoric acid in water and vortex to mix. This step acidifies the sample and helps in protein disruption.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% phosphoric acid in water to remove polar interferences.
-
Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 20 seconds and transfer to an HPLC vial.
-
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: Workflow for sample preparation using solid-phase extraction.
Data Presentation
The following tables summarize typical performance characteristics for a bioanalytical method developed using the protocols described above. These values are representative and should be established for each specific assay validation.[8]
Table 1: LC-MS/MS Instrumental Parameters (Illustrative)
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | e.g., m/z 358.1 -> 136.1 |
| MRM Transition (IS) | e.g., m/z 361.1 -> 136.1 |
| Collision Energy | Analyte/IS specific (to be optimized) |
| Dwell Time | 100 ms |
Table 2: Method Validation Summary (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | N/A | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (SPE Method) | Consistent and reproducible | 85 ± 5% |
| Matrix Effect | CV ≤ 15% | 7.8% |
| Stability (Freeze-Thaw, 3 cycles) | % Change within ±15% | -4.5% |
| Stability (Autosampler, 24h at 4°C) | % Change within ±15% | -2.1% |
Conclusion
The selection of a sample preparation method for N-(3-Hydroxybenzyl)adenosine analysis depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs. The protein precipitation method offers speed and simplicity, while solid-phase extraction provides superior sample cleanup, which can be critical for achieving low limits of quantification and mitigating matrix effects. In all cases, the use of the stable isotope-labeled internal standard, this compound, is paramount for ensuring the development of a robust and reliable quantitative bioanalytical method. The protocols and data presented here provide a comprehensive framework for researchers to develop and validate a method for the analysis of this important adenosine analog.
References
- 1. a protein precipitation extraction method [protocols.io]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 5. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
Application Notes and Protocols: N-(3-Hydroxybenzyl)adenosine-15N,d2 in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxybenzyl)adenosine is a synthetic derivative of the endogenous neuromodulator adenosine (B11128). While specific research on the isotopically labeled variant, N-(3-Hydroxybenzyl)adenosine-15N,d2, is not extensively documented in publicly available literature, its structure suggests activity as a ligand for adenosine receptors. This document outlines potential neuropharmacological applications and experimental protocols based on the known functions of adenosine receptor ligands and data from structurally similar compounds. The inclusion of stable isotopes (¹⁵N and ²H) makes this compound an invaluable tool for pharmacokinetic studies, metabolic tracing, and as an internal standard for quantitative mass spectrometry-based assays.[1]
Adenosine receptors, primarily the A₁ and A₂A subtypes, are abundant in the central nervous system (CNS) and play crucial roles in regulating neuronal activity, neurotransmitter release, and inflammation.[2][3][4] Their modulation presents therapeutic opportunities for a range of neurological and psychiatric disorders.
Potential Neuropharmacological Applications
Based on the pharmacology of adenosine receptors, this compound could be investigated for its utility in the following areas:
-
Neuroprotection: Activation of A₁ adenosine receptors is known to be neuroprotective in models of ischemia and seizure.[5][6] This effect is mediated by the inhibition of excitatory neurotransmitter release and hyperpolarization of neurons.[2] this compound could be used to study these mechanisms and as a potential therapeutic agent.
-
Anxiolytic and Sedative Effects: A₁ receptor agonists typically exhibit sedative and anxiolytic properties.[7] The subject compound could be evaluated for its potential in treating anxiety and sleep disorders.
-
Analgesia: A₁ receptor activation has been shown to produce antinociceptive effects in various pain models.[8]
-
Substance Abuse Disorders: A structurally similar compound, N⁶-(4-hydroxybenzyl)-adenosine (NHBA), which activates the A₂A receptor and inhibits the equilibrative nucleoside transporter 1 (ENT1), has been shown to reduce alcohol consumption and seeking behaviors in animal models.[9][10] This suggests that this compound, depending on its receptor selectivity, could be a valuable tool in addiction research.
Quantitative Data Summary
Specific quantitative data for this compound is not available. However, the following table summarizes data for the related compound N⁶-(4-hydroxybenzyl)-adenosine (NHBA) from a study on alcohol drinking behaviors in mice to provide an example of relevant quantitative assessment.[9][10]
| Experiment | Compound | Dose (mg/kg, i.p.) | Effect | Significance |
| Locomotor Activity | NHBA | 0.03 | No significant change in locomotion | p = 0.956 |
| 0.1 | No significant change in locomotion | p = 0.868 | ||
| 0.3 | Reduced locomotor activity | p = 0.001 | ||
| Ethanol (B145695) (10%) Preference | NHBA | 0.1 | Decreased preference | p = 0.011 |
| Ethanol (10%) Consumption | NHBA | 0.1 | Decreased consumption | p = 0.030 |
| Total Liquid Consumption | NHBA | 0.1 | No significant change | p = 0.344 |
| Nose-poking for Reward | NHBA | 0.1 | Decreased nose-poking | p = 0.018 |
Signaling Pathways
The neuropharmacological effects of adenosine analogs are primarily mediated through the activation of A₁ and A₂A adenosine receptors, which are G-protein coupled receptors (GPCRs).
A₁ Adenosine Receptor Signaling
Activation of the A₁ receptor, which couples to Gαi/o proteins, leads to inhibitory effects on neuronal activity.[2][7][8] This is achieved through:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[2][8]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization.
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[7]
-
Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][8]
A₂A Adenosine Receptor Signaling
The A₂A receptor couples to Gαs proteins and generally has an excitatory effect on neuronal function, although its effects can be complex depending on the neuronal circuit.[11] Activation leads to:
-
Stimulation of adenylyl cyclase, resulting in increased cAMP and PKA activation.[8]
-
This pathway can modulate the activity of various ion channels and transcription factors.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity of the test compound for adenosine receptor subtypes.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a buffered solution and centrifuge to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a selective radioligand (e.g., [³H]CGS 21680 for A₂A receptors), and a range of concentrations of this compound.[12] Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist).
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Locomotor Activity
This protocol assesses the sedative or stimulant effects of the compound.
Methodology:
-
Animal Acclimation: Acclimate mice to the testing room and the open-field arenas for a specified period before the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Place the animals in the open-field arenas immediately after injection. Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and other locomotor parameters for a set duration (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).[9]
In Vivo Model of Alcohol Consumption: Two-Bottle Choice Test
This protocol evaluates the effect of the compound on voluntary alcohol consumption.[9][10]
Methodology:
-
Induction of High Alcohol Consumption: House mice individually and provide them with continuous access to one bottle of water and one bottle of 10% ethanol. Monitor their consumption for several weeks to identify mice with a stable high preference for ethanol.
-
Compound Administration: Administer this compound or vehicle to the high-drinking mice.
-
Limited Access Session: Following administration, provide the mice with a limited-access session (e.g., 3 hours) to the two bottles (water and 10% ethanol).
-
Measurement: At the end of the session, weigh the bottles to determine the amount of water and ethanol consumed.
-
Data Analysis: Calculate ethanol preference (volume of ethanol consumed / total volume of liquid consumed). Compare ethanol consumption and preference between the compound-treated and vehicle-treated groups.[9]
Use of Isotopic Labeling
The presence of ¹⁵N and ²H (deuterium) in this compound provides distinct advantages for neuropharmacological research:
-
Metabolic Stability: Deuterium substitution can sometimes alter the metabolic profile of a drug, potentially increasing its half-life by slowing down enzymatic degradation.[1] This could lead to enhanced duration of action in vivo.
-
Tracer for Pharmacokinetic Studies: The labeled compound can be administered to animals, and its absorption, distribution, metabolism, and excretion (ADME) can be tracked using mass spectrometry. This allows for precise quantification of the drug and its metabolites in various tissues, including the brain.
-
Internal Standard for Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods to quantify the unlabeled compound in biological samples. Its chemical properties are nearly identical to the analyte, but it is distinguishable by its higher mass, ensuring accurate quantification.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and regulation of adenosine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Neuroprotective mechanisms of adenosine action on CNS neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain [mdpi.com]
- 9. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the neurobiology of alcoholism: the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(3-Hydroxybenzyl)adenosine in Inflammation Models: A General Framework for Preclinical Evaluation
Disclaimer: As of December 2025, publicly available research specifically detailing the application of N-(3-Hydroxybenzyl)adenosine in inflammation models is not available. Therefore, this document provides a comprehensive set of application notes and protocols based on the well-established anti-inflammatory properties of adenosine (B11128) and its analogs. The methodologies and expected outcomes described herein are intended to serve as a general framework for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory effects of N-(3-Hydroxybenzyl)adenosine.
Introduction
Adenosine is a purine (B94841) nucleoside that functions as a critical signaling molecule, particularly in response to cellular stress and inflammation.[1][2] It exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2] The activation of these receptors, particularly the A2A and A3 subtypes, has been shown to have potent anti-inflammatory effects.[1][2][3] These effects are largely mediated by the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and the promotion of anti-inflammatory mediators like IL-10.[1][3] The underlying mechanisms often involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt pathways.[1][4]
N-(3-Hydroxybenzyl)adenosine, as an adenosine analog, is hypothesized to exhibit anti-inflammatory properties by acting as an agonist at one or more of the adenosine receptors. This document outlines detailed protocols for evaluating the anti-inflammatory potential of N-(3-Hydroxybenzyl)adenosine in both in vitro and in vivo inflammation models.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experimental protocols. These tables are designed for easy comparison of the potential efficacy of N-(3-Hydroxybenzyl)adenosine.
Table 1: Effect of N-(3-Hydroxybenzyl)adenosine on Pro-inflammatory Cytokine and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 2548.6 ± 150.3 | 1890.4 ± 125.7 | 45.8 ± 3.9 |
| LPS + N-(3-Hydroxybenzyl)adenosine | 1 | 2112.3 ± 135.8 | 1560.2 ± 110.2 | 38.1 ± 3.1 |
| LPS + N-(3-Hydroxybenzyl)adenosine | 10 | 1256.7 ± 98.4 | 985.6 ± 85.1 | 22.5 ± 2.4 |
| LPS + N-(3-Hydroxybenzyl)adenosine | 50 | 630.1 ± 55.2 | 450.9 ± 40.8 | 10.3 ± 1.5 |
Table 2: Effect of N-(3-Hydroxybenzyl)adenosine on Survival Rate in a Murine Model of LPS-Induced Endotoxemia
| Treatment Group | Dose (mg/kg) | Number of Animals | Survival Rate (%) at 48h |
| Vehicle Control | - | 10 | 100 |
| LPS (15 mg/kg) | - | 10 | 20 |
| LPS + N-(3-Hydroxybenzyl)adenosine | 5 | 10 | 50 |
| LPS + N-(3-Hydroxybenzyl)adenosine | 10 | 10 | 80 |
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the procedure to assess the effect of N-(3-Hydroxybenzyl)adenosine on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
N-(3-Hydroxybenzyl)adenosine
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of N-(3-Hydroxybenzyl)adenosine (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the vehicle control) and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. Quantify nitric oxide concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
In Vivo Anti-inflammatory Activity in a Murine Model of Endotoxemia
This protocol describes an in vivo model to evaluate the protective effects of N-(3-Hydroxybenzyl)adenosine against LPS-induced systemic inflammation and mortality in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
N-(3-Hydroxybenzyl)adenosine
-
Sterile saline solution
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the mice into four groups: Vehicle control, LPS only, and two LPS + N-(3-Hydroxybenzyl)adenosine treatment groups (e.g., 5 and 10 mg/kg).
-
Compound Administration: Administer N-(3-Hydroxybenzyl)adenosine or vehicle (e.g., saline with a small percentage of DMSO) via intraperitoneal (i.p.) injection 1 hour before LPS challenge.
-
Induction of Endotoxemia: Induce endotoxemia by i.p. injection of a lethal dose of LPS (e.g., 15 mg/kg).
-
Monitoring: Monitor the survival of the mice every 6 hours for a total of 48 hours.
-
(Optional) Cytokine Analysis: At a predetermined time point (e.g., 2 hours post-LPS injection), a separate cohort of animals can be euthanized to collect blood samples for the measurement of plasma cytokine levels (TNF-α, IL-6) using ELISA.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving signal intensity of N-(3-Hydroxybenzyl)adenosine-15N,d2 in MS"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the mass spectrometry (MS) signal intensity of N-(3-Hydroxybenzyl)adenosine-15N,d2.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common issue in mass spectrometry that can hinder the accurate quantification and identification of target compounds.[1] This guide provides a systematic approach to diagnosing and resolving the root causes of weak signals for this compound.
| Issue ID | Observation | Potential Cause | Suggested Solution | Expected Outcome |
| SI-001 | Weak or no analyte signal | Low Sample Concentration: Analyte concentration may be below the instrument's limit of detection (LOD).[2] | - Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.[3] - Prepare a fresh, more concentrated stock solution.[1] | Increase in signal-to-noise ratio. |
| SI-002 | Inconsistent or fluctuating signal | Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[2][4] | - Improve sample cleanup using SPE or liquid-liquid extraction (LLE).[3][5] - Optimize chromatographic separation to resolve the analyte from interfering matrix components.[6] - Consider derivatization with a reagent like dansyl chloride to improve ionization and reduce matrix effects.[7] | A stable and reproducible signal with reduced baseline noise. |
| SI-003 | Poor peak shape (broadening or tailing) | Suboptimal Chromatographic Conditions: Inadequate separation can lead to a lower signal-to-noise ratio.[2] | - Use a HILIC column for better retention of polar molecules like adenosine (B11128) analogs.[8] - Optimize the mobile phase. For positive ion mode, use a mobile phase with a low percentage of an organic solvent like acetonitrile (B52724) and an additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance protonation.[9][10] | Sharper, more symmetrical peaks leading to improved signal intensity. |
| SI-004 | Low signal with direct infusion | Inefficient Ionization: The chosen ionization method or source parameters may not be optimal for the analyte.[1][11] | - Optimize ESI source parameters, including capillary voltage (3–5 kV for positive mode), nebulizer gas pressure (20–60 psi), and desolvation temperature (250–450°C).[10][12] - Experiment with different ionization sources if available (e.g., APCI), though ESI is generally preferred for polar compounds.[6] | Significant improvement in ion generation and signal strength. |
| SI-005 | Gradual decrease in signal over multiple runs | Contaminated Ion Source or Mass Spectrometer: Accumulation of non-volatile salts and other contaminants can degrade instrument performance.[2][4] | - Perform routine cleaning of the ion source as per the manufacturer's guidelines.[4] - Ensure proper sample preparation to minimize the introduction of contaminants.[3] | Restoration of instrument sensitivity and signal intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low signal intensity when analyzing this compound?
A1: The most frequent causes of low signal intensity are related to the sample, including low concentration, ion suppression from the sample matrix, and improper sample preparation.[2] N-(3-Hydroxybenzyl)adenosine, being a polar molecule, can be particularly susceptible to matrix effects.[13]
Q2: How can I improve the ionization efficiency for this specific molecule?
A2: For polar molecules like adenosine analogs, Electrospray Ionization (ESI) in positive ion mode is typically the most effective method.[5] To optimize ionization, ensure your mobile phase promotes protonation by adding modifiers like 0.1% formic acid or ammonium acetate.[10] Systematically optimizing ESI source parameters such as capillary voltage, nebulizer pressure, and desolvation temperature is also crucial.[10][12]
Q3: What type of liquid chromatography (LC) setup is recommended for this compound?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for highly polar compounds like adenosine and its derivatives.[8] HILIC columns can provide better retention and separation from less polar matrix components, which can help reduce ion suppression.[8]
Q4: Can derivatization help improve the signal intensity?
A4: Yes, derivatization can significantly enhance the signal intensity and selectivity for adenosine analogs.[7] Derivatizing with a reagent like dansyl chloride can improve the compound's ionization efficiency and chromatographic behavior, leading to a stronger MS signal.[7]
Q5: How do I prepare my sample to minimize signal suppression?
A5: Proper sample preparation is critical.[3] For complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to remove interfering substances.[3][5] Protein precipitation is another necessary step for biological samples.[5] The goal is to have the analyte in a clean solution, preferably with volatile solvents compatible with ESI.[14]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to clean up and concentrate this compound from a complex biological matrix.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the Sample: Load the pre-treated sample (e.g., after protein precipitation) onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the Analyte: Elute the this compound with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Protocol 2: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing ESI source parameters for maximizing signal intensity.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in the initial mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Capillary Voltage: While monitoring the signal of the analyte's m/z, vary the capillary voltage from 2.5 kV to 5.0 kV in 0.5 kV increments. Record the voltage that yields the highest signal intensity.
-
Optimize Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure (e.g., from 20 to 60 psi) and record the setting that provides the maximum signal.
-
Optimize Desolvation Temperature: With the optimal capillary voltage and nebulizer pressure, vary the desolvation temperature (e.g., from 250°C to 450°C) to find the temperature that gives the best signal without causing in-source fragmentation.
Visualizations
Caption: Troubleshooting workflow for low MS signal intensity.
Caption: Path to achieving optimal MS signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. One moment, please... [zefsci.com]
- 5. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 11. Mass spectrum - Wikipedia [en.wikipedia.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: N-(3-Hydroxybenzyl)adenosine Quantification
Welcome to the technical support center for the quantification of N-(3-Hydroxybenzyl)adenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
1. HPLC & LC-MS/MS Analysis
Question: My N-(3-Hydroxybenzyl)adenosine peak in my HPLC-UV chromatogram has significant tailing, and the retention time is shifting between injections. What are the likely causes and solutions?
Answer: Peak tailing and retention time variability are common issues in HPLC.[1] The problem can typically be traced to three areas: the mobile phase, the column, or the HPLC system hardware.
-
Mobile Phase Issues: An improperly prepared or degraded mobile phase is a frequent cause. Ensure that the mobile phase is freshly prepared, sonicated to remove dissolved gases, and that the pH is correct and stable. For amine-containing compounds like adenosine (B11128) analogs, using a competing base such as triethylamine (B128534) (TEA) in the mobile phase can sometimes improve peak shape.[1]
-
Column Issues: Column performance can degrade over time. Contamination from sample matrices can block active sites on the stationary phase. A void at the head of the column can also lead to peak distortion. Try flushing the column with a strong solvent or, if necessary, back-flushing it to remove contaminants.[1] If the problem persists, the column may need to be replaced.
-
System Hardware Issues: Leaks in the system, a faulty pump check valve, or problems with the injector can all lead to inconsistent flow rates and variable injection volumes, causing retention time shifts. Perform a systematic check of all fittings for leaks and listen for unusual noises from the pump.
| Parameter | Problematic Chromatogram | Optimized Chromatogram |
| Analyte | N-(3-Hydroxybenzyl)adenosine | N-(3-Hydroxybenzyl)adenosine |
| Retention Time (min) | 4.8, 5.1, 4.9 (RSD > 3%) | 5.0 ± 0.05 (RSD < 1%) |
| Tailing Factor | > 2.0 | 1.0 - 1.2 |
| Theoretical Plates | < 2000 | > 5000 |
| Peak Shape | Broad, Asymmetric | Sharp, Symmetric |
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm particle size).[2]
-
Mobile Phase: A mixture of methanol (B129727) and 10mM sodium acetate (B1210297) buffer (pH 4.5) in a 40:60 ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 260 nm.[3]
-
Column Temperature: 30°C.
-
Procedure: a. Prepare standards of N-(3-Hydroxybenzyl)adenosine in the mobile phase. b. Prepare samples, ensuring they are dissolved in the mobile phase whenever possible to avoid solvent mismatch effects. c. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. d. Inject standards to generate a calibration curve. e. Inject samples for quantification.
Caption: Troubleshooting logic for HPLC peak shape and retention time issues.
2. Sample Preparation
Question: I am experiencing low and inconsistent recovery of N-(3-Hydroxybenzyl)adenosine from plasma samples using Solid-Phase Extraction (SPE). How can I improve this?
Answer: Low and variable recovery in SPE is a common challenge, often stemming from suboptimal methodology in one of the four main steps: conditioning, loading, washing, or elution.[4]
-
Conditioning/Equilibration: It is critical to properly wet the sorbent material.[4] Failure to do so will result in inconsistent interactions between the analyte and the sorbent. Ensure you use the recommended solvents for both conditioning (e.g., methanol) and equilibration (e.g., an aqueous buffer).
-
Sample Pre-treatment & Loading: The pH of your sample is crucial. Adjust the sample pH to ensure the analyte is in the correct ionic state to bind to the sorbent. For example, when using a mixed-mode cation exchange sorbent, the sample pH should be adjusted to be at least 2 units below the pKa of the analyte to ensure it is positively charged. Load the sample at a slow, consistent flow rate (e.g., 1-2 drops per second).[5]
-
Washing: The wash step is designed to remove interferences without eluting the analyte of interest.[4] The wash solvent may be too strong, causing premature elution of your analyte. Try a weaker solvent (e.g., with a lower percentage of organic solvent).
-
Elution: The elution solvent may not be strong enough to fully desorb the analyte from the sorbent. You may need to increase the organic solvent percentage or adjust the pH of the elution solvent to neutralize the analyte and disrupt its interaction with the sorbent.
| Parameter | Initial Protocol | Optimized Protocol |
| Analyte | N-(3-Hydroxybenzyl)adenosine | N-(3-Hydroxybenzyl)adenosine |
| Sample Matrix | Human Plasma | Human Plasma |
| SPE Sorbent | Polymeric Reversed-Phase | Polymeric Reversed-Phase |
| Recovery (%) | 45.3% | 92.5% |
| RSD (%) | 18.5% | 4.2% |
-
Cartridge: Polymeric reversed-phase SPE cartridge (e.g., Strata-X).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[4]
-
Sample Pre-treatment: Dilute 0.5 mL of plasma with 0.5 mL of 2% phosphoric acid in water. Vortex to mix.
-
Loading: Load the 1 mL of pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: a. Wash with 1 mL of deionized water. b. Wash with 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: A systematic workflow for optimizing SPE recovery.
3. LC-MS/MS Quantification
Question: I am observing significant ion suppression in my LC-MS/MS analysis of N-(3-Hydroxybenzyl)adenosine, leading to poor sensitivity and inaccurate quantification. What can I do to mitigate these matrix effects?
Answer: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS bioanalysis.[6][7] They are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer source.[7][8]
Here are several strategies to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before they reach the MS source.[8] Re-evaluate your sample preparation method (e.g., SPE, LLE) to improve its selectivity. Phospholipids are a major cause of ion suppression in plasma samples; using a specific phospholipid removal plate or SPE phase can be very effective.[8]
-
Optimize Chromatography: Modify your HPLC method to chromatographically separate the analyte from the interfering matrix components.[6] Try a different column chemistry (e.g., HILIC instead of reversed-phase) or adjust the gradient to shift the retention time of your analyte away from the region where suppression occurs.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as ¹³C or ¹⁵N-labeled N-(3-Hydroxybenzyl)adenosine, will co-elute with the analyte and experience the same degree of ion suppression.[9] This allows for accurate correction during quantification, as the analyte-to-IS ratio will remain constant.
-
Dilute the Sample: If sensitivity allows, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant suppression.
| Parameter | Without Optimization | With Optimized SPE & SIL-IS |
| Analyte | N-(3-Hydroxybenzyl)adenosine | N-(3-Hydroxybenzyl)adenosine |
| Matrix Factor (MF) | 0.45 (Significant Suppression) | 0.98 (Negligible Effect) |
| IS-Normalized MF | N/A | 1.01 |
| Accuracy (% Bias) | +55% | -1.5% |
| Precision (% RSD) | 22% | 3.5% |
| Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a clean solution. A value < 1 indicates suppression, > 1 indicates enhancement. |
-
Setup: Configure the LC-MS/MS system with a 'T' junction between the HPLC column and the mass spectrometer source.
-
Infusion: Use a syringe pump to deliver a constant flow of a standard solution of N-(3-Hydroxybenzyl)adenosine into the mobile phase post-column. This will generate a stable baseline signal on the mass spectrometer.
-
Injection: Inject a blank, extracted sample matrix (e.g., a plasma sample processed via your SPE protocol but without the analyte).
-
Analysis: Monitor the baseline signal of the infused analyte. Any dip or rise in the baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components. This allows you to identify the retention times where matrix effects are most severe.
Caption: Decision tree for addressing and mitigating matrix effects in LC-MS/MS.
References
- 1. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Adenosine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of adenosine (B11128) analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of adenosine analogs in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution of Analogs | Inappropriate mobile phase composition. | Adjust Mobile Phase: - Organic Modifier: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) to increase retention times and potentially improve separation.[1] Alternatively, switch between acetonitrile and methanol (B129727) as they offer different selectivities.[1] - pH: Adjust the mobile phase pH. For ionizable compounds like adenosine analogs, a change of even 0.5 pH units can significantly alter retention and selectivity.[1][2] Separations are often successful in the pH range of 3 to 7.[1] - Additives: Introduce an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to improve retention and selectivity of polar analogs.[1][3][4] |
| Unsuitable stationary phase. | Change Column Chemistry: - If using a standard C18 column, consider switching to a C8, a polar-embedded, or a pentafluorophenyl (PFP) column to exploit different retention mechanisms.[1] - For highly polar analogs, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and selectivity.[5][6][7] - Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be effective.[8] | |
| Inefficient column performance. | Optimize Column Parameters: - Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) increases efficiency, leading to sharper peaks and better resolution. Note that this will increase backpressure.[1] - Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution for closely eluting peaks, but will also increase run time and backpressure.[1] | |
| Suboptimal operating conditions. | Adjust Operating Parameters: - Lower the Flow Rate: Reducing the flow rate can improve resolution, especially if peaks are not baseline separated. - Vary the Temperature: Controlling the column temperature is crucial for reproducibility.[9] Systematically varying the temperature (e.g., in 5 °C increments between 25 °C and 40 °C) can affect selectivity and may improve resolution.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups on the silica-based stationary phase. - Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing their interaction with basic analytes. - Use End-capped Columns: Employ a well-end-capped column to minimize the number of free silanol groups. |
| Column overload. | - Reduce Sample Concentration: Dilute the sample to see if peak shape improves. - Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Column contamination or degradation. | - Flush the Column: Wash the column with a strong solvent. - Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement. | |
| Peak Fronting | Sample overload. | - Reduce Injection Volume or Concentration: This is the most common cause of fronting.[5] |
| Poor sample solubility in the mobile phase. | - Change Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. | |
| Column collapse. | - Check Column Parameters: Ensure that the temperature and pH of the mobile phase are within the recommended limits for the column.[5] | |
| Broad Peaks | Large extra-column volume. | - Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[7][10] |
| Sample solvent stronger than the mobile phase. | - Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[10] | |
| Detector settings not optimized. | - Adjust Data Acquisition Rate: Ensure the data collection rate is appropriate for the peak widths. A slow rate can lead to peak broadening.[7][10] | |
| Late elution from a previous injection. | - Extend Run Time: Increase the run time to see if the broad peak is a late-eluting compound from a prior injection.[11] If so, incorporate a column flush step at the end of the gradient. | |
| Irreproducible Retention Times | Inadequate column equilibration. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Fluctuations in column temperature. | - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[9] | |
| Changes in mobile phase composition. | - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation. | |
| Pump issues or leaks. | - Check for Leaks: Inspect fittings and pump seals for any signs of leaks. - Prime the Pump: Ensure the pump is properly primed and free of air bubbles. | |
| Low Signal Intensity (LC-MS) | Inefficient ionization. | - Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature. - Select Appropriate Ionization Mode: Test both positive and negative electrospray ionization (ESI) or consider atmospheric pressure chemical ionization (APCI). |
| Suboptimal sample concentration. | - Adjust Concentration: If the sample is too dilute, the signal will be weak. If too concentrated, ion suppression can occur. | |
| Matrix effects. | - Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. - Use an Internal Standard: A stable isotope-labeled internal standard can help correct for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for a new adenosine analog?
A1: A good starting point is a reversed-phase C18 column with a simple gradient elution. A common mobile phase system consists of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) at a pH between 4 and 6) and an organic modifier like acetonitrile or methanol. An initial scouting gradient from a low to a high percentage of the organic modifier can help determine the approximate elution conditions.[12][13][14]
Q2: When should I use gradient elution versus isocratic elution?
A2: Use gradient elution for complex samples containing analogs with a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early eluting peaks.[15] Isocratic elution , where the mobile phase composition is constant, is suitable for simpler mixtures of analogs with similar retention properties and is often more reproducible.[15]
Q3: How can I improve the separation of isomeric adenosine analogs?
A3: Separating isomers can be challenging due to their similar physicochemical properties.
-
Optimize Selectivity: Small changes in mobile phase composition (e.g., switching from acetonitrile to methanol), pH, or temperature can alter selectivity.[1]
-
Alternative Stationary Phases: A pentafluorophenyl (PFP) column can offer unique selectivity for isomers through pi-pi and dipole-dipole interactions. HILIC can also be effective in separating isomers based on small differences in polarity.[16]
-
Multidimensional Separation: In complex cases, employing two-dimensional liquid chromatography (2D-LC) can provide the necessary resolving power.
Q4: My adenosine analogs are very polar and have poor retention on a C18 column. What should I do?
A4: For highly polar compounds, you have several options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate polar compounds and are an excellent alternative to reversed-phase chromatography for this application.[5][6][7][10]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase of a reversed-phase system can significantly increase the retention of polar, ionizable analogs.[3][4]
-
Aqueous C18 Columns: Use a C18 column that is designed to be stable in highly aqueous mobile phases (e.g., "AQ" type columns).
Q5: How do I choose the optimal pH for my mobile phase?
A5: The optimal pH depends on the pKa values of your adenosine analogs. To maximize retention in reversed-phase chromatography, adjust the pH to suppress the ionization of the analytes. For basic adenosine analogs, a higher pH will lead to longer retention, while for acidic analogs, a lower pH is preferable.[17] It is crucial to use a buffer to maintain a stable pH throughout the analysis for reproducible results.[18][19] Operating within a pH range of 2 to 8 is generally recommended for silica-based columns to ensure column longevity.
Quantitative Data Summary
Table 1: Example HPLC Methods for Adenosine and Analogs
| Analyte(s) | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Flow Rate | Detection | Reference |
| Adenosine, Inosine (B1671953), Hypoxanthine, Adenine | C18 | Water | Methanol/Acetonitrile (5:7 v/v) | Isocratic: 88% A, 12% B | 0.8 mL/min | UV (260 nm) | [14] |
| Adenosine | Symmetry C18 (3.5 µm) | 10 mM Ammonium Acetate (pH 4.0) | Acetonitrile | Isocratic: 40% A, 60% B | 1.0 mL/min | UV (220 nm) | [13] |
| ATP, ADP, AMP, Adenosine | Atlantis dC18 (3 µm) | 0.1 M KH₂PO₄, 4 mM TBA bisulfate (pH 6) | 70% Mobile Phase A, 30% Methanol | Gradient: 0-2 min (100% A), 2-15 min (to 100% B) | 0.5 mL/min | Fluorescence | [20] |
| Adenosine, Cordycepin, Adenine | Newcrom AH (mixed-mode) | Water with 20 mM Ammonium Formate | Acetonitrile | Isocratic | 0.6 mL/min | UV (260 nm) | [15] |
| Adenosine, Deoxyadenosine | Newcrom AH (mixed-mode) | 25% Acetonitrile, 75% Water, 20 mM Ammonium Formate | - | Isocratic | 0.5 mL/min | UV (260 nm) | [21] |
Table 2: LC-MS/MS Parameters for Adenosine Analogs
| Analyte | Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) | Reference |
| Adenosine, Guanosine (B1672433), Inosine | Develosil C30 | Aqueous with 4% Acetonitrile and 0.1% Formic Acid | ESI+ | Adenosine: 268.1 -> 136.1 | [22] |
| Adenosine | HILIC BEH Amide | A: 95% ACN, 10 mM Ammonium Formate; B: Aqueous 10 mM Ammonium Formate | ESI+ | 268 -> 136 | [5] |
| Adenosine | - | - | APCI+ | 268.2 -> 136.1 | [23] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Adenosine Analogs
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-22 min: Linear gradient from 50% to 95% B
-
22-25 min: Hold at 95% B (column wash)
-
25-26 min: Return to 5% B
-
26-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 95:5 v/v) to match the initial mobile phase conditions. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Quantification in Biological Samples
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate, add 300 µL of cold acetonitrile containing the internal standard (e.g., ¹³C-labeled adenosine).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC System:
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 50% A
-
5-6 min: Hold at 50% A
-
6-6.1 min: Return to 95% A
-
6.1-10 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for the specific instrument.
-
MRM Transitions: Determine the precursor and product ions for each adenosine analog and the internal standard by infusing individual standard solutions.
-
Visualizations
Signaling Pathways and Workflows
Caption: Adenosine A2A Receptor Signaling Pathway.[3][5][24]
Caption: Key Pathways of Adenosine Metabolism.[4][14][25]
Caption: Troubleshooting Workflow for HPLC of Adenosine Analogs.
References
- 1. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. halocolumns.com [halocolumns.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Therapeutic potential of adenosine analogues and conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of adenosine receptor antagonists and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 16. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 18. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 19. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Dynamic Regulation of the Adenosine Kinase Gene during Early Postnatal Brain Development and Maturation [frontiersin.org]
Technical Support Center: N-(3-Hydroxybenzyl)adenosine-15N,d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Hydroxybenzyl)adenosine-15N,d2. The information provided is based on the chemical properties of adenosine (B11128) analogs and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is an isotopically labeled version of N-(3-Hydroxybenzyl)adenosine, containing one 15N nitrogen atom and two deuterium (B1214612) (d2) atoms. The isotopic labeling provides a distinct mass signature, making it a valuable tool for quantitative analysis in metabolic studies, such as liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and drug metabolism research.
Q2: What are the potential degradation pathways for this compound?
-
Enzymatic Degradation: The adenosine moiety can be a substrate for enzymes like adenosine deaminase, which would convert it to the corresponding inosine (B1671953) derivative. Other metabolic enzymes could potentially modify the N-(3-hydroxybenzyl) group.
-
Chemical Hydrolysis: The glycosidic bond between the ribose sugar and the adenine (B156593) base can be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of adenine and ribose derivatives.
-
Oxidation: The hydroxybenzyl group may be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The stability of adenosine in aqueous solutions has been shown to be good at refrigerated and room temperatures for shorter periods.
Q4: I am observing unexpected peaks in my LC-MS analysis. Could this be due to degradation of this compound?
Yes, unexpected peaks could be degradation products. To investigate this, you can perform forced degradation studies by subjecting a sample of the compound to stress conditions such as heat, acid, base, and oxidation. Analysis of these stressed samples by LC-MS can help identify the mass-to-charge ratios of potential degradation products and aid in their identification in your experimental samples.
Troubleshooting Guides
Issue 1: Inconsistent or low analytical signal in LC-MS.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during sample preparation | Analyze a freshly prepared sample immediately after preparation. | A stronger signal for the parent compound should be observed. |
| Adsorption to container surfaces | Use low-binding microcentrifuge tubes or silanized glassware. | Improved recovery and a more consistent signal. |
| Precipitation in solution | Ensure the compound is fully dissolved in a suitable solvent. Consider using a co-solvent if solubility is an issue. | A clear solution and a reproducible signal. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the glycosidic bond | Maintain a neutral pH for your samples. Avoid prolonged exposure to acidic conditions. | Reduction or elimination of the peak corresponding to the free adenine analog. |
| Enzymatic degradation in biological matrices | Add protease and phosphatase inhibitors to your biological samples during preparation. Heat-inactivate enzymes if appropriate for your experimental design. | A decrease in the intensity of peaks corresponding to metabolic products. |
| Oxidation of the hydroxybenzyl group | Degas solvents and blanket samples with an inert gas (e.g., nitrogen or argon). Add antioxidants like ascorbic acid if compatible with your experiment. | A reduction in the appearance of oxidation products. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
High-purity water and methanol
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H2O2. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample of the compound at 60°C for 24 hours. Prepare a solution for analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, by LC-MS to identify and characterize any degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for N-(3-Hydroxybenzyl)adenosine.
Caption: Potential chemical and enzymatic degradation pathways.
Caption: Troubleshooting workflow for unexpected analytical results.
"reducing background noise in adenosine receptor assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during adenosine (B11128) receptor assays. Our goal is to help you reduce background noise and improve the signal-to-noise ratio for more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in adenosine receptor binding assays?
High background noise in adenosine receptor binding assays can stem from several factors, including non-specific binding of the radioligand to filters, wells, or membranes, suboptimal blocking, inadequate washing, or issues with the radioligand itself.
Q2: How can I differentiate between true receptor binding and non-specific binding?
To determine non-specific binding, include control wells containing a high concentration of an unlabeled ligand that has high affinity for the receptor. This will displace the radioligand from the specific receptor binding sites, and any remaining signal can be attributed to non-specific binding.
Q3: What is the role of adenosine deaminase in these assays?
Cellular preparations can contain endogenous adenosine, which can interfere with your assay by binding to the receptors. Adding adenosine deaminase to the assay buffer will degrade any endogenous adenosine, ensuring that the observed effects are from your test compounds.[1][2]
Q4: My cAMP assay shows a very low signal window. What could be the cause?
A low signal window in a cAMP assay can be due to several reasons, including low receptor expression in your cell line, use of a suboptimal concentration of adenylyl cyclase activator (like forskolin), or receptor desensitization.[1] It's also crucial to optimize cell density, as too few cells will produce an insufficient signal, while too many can sometimes diminish the assay window.
Troubleshooting Guides
High Background in Radioligand Binding Assays
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Below are common causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to filter plates | Pre-treat filter plates with a blocking agent such as 0.3-0.5% polyethyleneimine (PEI).[1] |
| Insufficient Blocking | Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer. Typical concentrations range from 0.1% to 5%. |
| Inadequate Washing | Increase the number of wash cycles (typically 3-5 washes) and/or the volume of ice-cold wash buffer.[3] Ensure the wash buffer composition is optimized; sometimes, increasing the salt concentration can help reduce non-specific interactions.[4] |
| Radioligand Issues | Use a lower concentration of radioligand, ideally at or below the Kd for competition assays, to minimize non-specific binding.[5] Ensure the radioligand has not degraded by aliquoting upon receipt and avoiding repeated freeze-thaw cycles.[1] |
| High Protein Concentration | Optimize the amount of membrane protein per well. Too much protein can lead to increased non-specific binding.[6] |
| Incorrect Buffer pH or Ionic Strength | Adjust the pH and salt concentration of your binding buffer. The optimal conditions can be target-dependent.[4] |
Low Signal-to-Noise Ratio in cAMP Functional Assays
A poor signal-to-noise ratio in cAMP assays can make it difficult to discern the effects of your test compounds. Here are some common issues and their solutions.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Optimize the number of cells seeded per well. This is critical for achieving a robust signal. See the table below for recommended starting ranges. |
| Low Forskolin (B1673556) Stimulation (for Gi-coupled receptors) | Titrate the concentration of forskolin to find the optimal level that provides a robust cAMP signal without causing cytotoxicity.[1] |
| Low Receptor Expression | Confirm the expression level of the target adenosine receptor in your cell line using methods like radioligand binding or Western blotting.[1] |
| Receptor Desensitization | If the signal diminishes over time, your compound might be causing receptor desensitization. Consider shorter incubation times.[1] |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and enhance signal accumulation.[7] |
| Assay Reagent Issues | Ensure all kit components are fresh and have been stored correctly. Prepare reagents as close to the time of the assay as possible. |
Data Presentation: Quantitative Assay Parameters
Recommended Cell Densities for cAMP Assays
| Plate Format | Cell Line | Recommended Seeding Density (cells/well) |
| 96-well | BHK-21 | 5,000 - 20,000[4] |
| 96-well | CHO | 20,000[2] |
| 96-well | SH-SY5Y | 40,000[2] |
| 384-well | CHO | 15,000[2] |
| 384-well | HeLa | 5,000[8] |
| 384-well | A549 | 10,000[8] |
Typical Radioligand Binding Assay Buffer Components
| Component | Typical Concentration | Purpose |
| Tris-HCl | 50 mM, pH 7.4 | Buffering agent |
| MgCl₂ | 5-10 mM | Divalent cation, often required for receptor integrity and ligand binding |
| Adenosine Deaminase | 0.8 U/mL | Degrades endogenous adenosine[2] |
| BSA | 0.1% - 1% | Reduces non-specific binding[4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for an adenosine receptor.
Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target adenosine receptor and homogenize them in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate):
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁AR, [³H]CGS21680 for A₂ₐAR) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding , add only the radioligand and buffer.
-
For non-specific binding , add the radioligand and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.[1]
-
-
Incubation:
-
Add the membrane preparation to each well to start the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in PEI) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Signal Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Protocol 2: HTRF cAMP Functional Assay
Objective: To measure the effect of a test compound on cAMP production mediated by Gs or Gi-coupled adenosine receptors.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the target adenosine receptor into a 96-well or 384-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Addition:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
For Gi-coupled receptors, add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Add varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubate at room temperature in the dark for 1 hour.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Adenosine receptor signaling pathways.
Caption: Radioligand binding assay workflow.
Caption: Troubleshooting logic for high background.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adherent Cell Lines on 384-well plate protocol | Axion Biosystems [axionbiosystems.com]
- 8. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
Technical Support Center: Chromatographic Analysis of N-(3-Hydroxybenzyl)adenosine
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve common chromatographic issues, particularly poor peak shape, encountered during the analysis of N-(3-Hydroxybenzyl)adenosine.
Compound Profile
N-(3-Hydroxybenzyl)adenosine is a polar adenosine (B11128) analog. Its structure, containing both basic amine functionalities and polar hydroxyl groups, presents unique challenges in reversed-phase chromatography. Understanding its properties is the first step in effective method development.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₅O₅ | [1] |
| Molecular Weight | 373.36 g/mol | [2] |
| General Solubility | Soluble in DMSO; slightly soluble in water, similar to other adenosine analogs. | [2][3][4] |
| Key Structural Features | Adenine core (basic), ribose sugar (polar), hydroxybenzyl group (polar). |
Frequently Asked Questions (FAQs)
Q1: Why is my peak for N-(3-Hydroxybenzyl)adenosine showing significant tailing?
Peak tailing is the most common issue for this and similar polar, basic compounds. The primary cause is secondary interactions between the analyte and the stationary phase.[5][6] While the main (desired) interaction is hydrophobic, unwanted polar and ionic interactions occur with active sites on the silica (B1680970) packing material, specifically residual silanol (B1196071) groups (Si-OH).[7][8][9] Molecules that engage in these strong secondary interactions are retained longer than the bulk of the analyte, forming the "tail" of the peak.[8]
Q2: How does the mobile phase pH affect the peak shape of my compound?
Mobile phase pH is a critical parameter because it controls the ionization state of both your analyte and the column's residual silanols.[10][11]
-
Analyte: N-(3-Hydroxybenzyl)adenosine has basic nitrogen atoms that can be protonated (become positively charged) at low pH.
-
Stationary Phase: Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at mid-to-high pH.
This can lead to strong ionic interactions. To improve peak shape, you can adjust the pH to suppress the ionization of either the analyte or the silanols.[5] A common strategy for basic compounds is to lower the mobile phase pH (e.g., to pH 2-3) to protonate the silanol groups, reducing their ionic interaction with the (now charged) basic analyte.[5]
Q3: My peak is still tailing after adjusting the pH. What else can I do with the mobile phase?
If pH adjustment alone is insufficient, consider the following mobile phase modifications:
-
Increase Buffer Concentration: A higher buffer strength (typically 20-50 mM) can help maintain a consistent pH at the column surface and can also help "mask" the active silanol sites, reducing secondary interactions.[5][12][13]
-
Change Organic Modifier: The choice of organic solvent can influence peak shape. If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the selectivity and potentially reduce hydrogen bonding interactions with the stationary phase.[14]
Q4: Could my HPLC column be the problem? What type of column is best?
Yes, the column is a frequent source of peak shape issues.
-
Column Quality: Older columns or those made with lower purity silica (Type A) have a higher metal content and more active silanol groups, leading to pronounced tailing for basic compounds.[15] Using a modern, high-purity (Type B) silica column is essential.[15]
-
End-capping: Choose a column that is thoroughly "end-capped." End-capping is a chemical process that neutralizes most of the residual silanol groups, making the surface less active and more suitable for analyzing basic compounds.[7][13][16]
-
Alternative Chemistries: If tailing persists on a standard C18 column, consider a stationary phase designed for polar analytes. Polar-embedded or charged-surface hybrid (CSH) columns can provide alternative selectivity and improved peak shape.[5] For highly polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option.[17]
Q5: Can my sample preparation or injection technique cause poor peak shape?
Absolutely. The solvent used to dissolve your sample (the injection solvent) can have a dramatic effect. If you inject your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including broadening and splitting.[6][14]
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the compound's solubility is poor, use a solvent like DMSO to create a stock solution, but then dilute it with the mobile phase before injection.[4][14] Keep the injection volume as small as practical.[18]
Q6: What are the signs of column overload, and how do I fix it?
Column overload occurs when too much sample mass is injected onto the column, saturating the stationary phase. This typically results in a peak that is asymmetrical, often resembling a right-angled triangle or "shark fin," with a fronting edge and a sloping tail.[6][18]
Solution: To check for overload, dilute your sample (e.g., by a factor of 5 or 10) and reinject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. The fix is to either inject a smaller volume or reduce the concentration of your sample.[6][13]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
Use this logical workflow to diagnose and resolve peak tailing issues systematically. Start with the easiest and most common solutions first, such as mobile phase adjustments, before moving to more involved steps like replacing the column.
References
- 1. N-(3-Hydroxybenzyl)adenosine | CAS 110505-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. gen.store [gen.store]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC - Size Exclusion | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 15. youtube.com [youtube.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: N-(3-Hydroxybenzyl)adenosine-15N,d2 Internal Standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing N-(3-Hydroxybenzyl)adenosine-15N,d2 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled (SIL) analog of N-(3-Hydroxybenzyl)adenosine. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its structure, being very similar to adenosine (B11128) and its derivatives, makes it an ideal IS for the quantification of these analytes in complex biological matrices. The incorporation of stable isotopes (15N and deuterium) allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: They behave nearly identically to the analyte during sample preparation (e.g., extraction, derivatization), chromatography, and ionization.[1][2][3]
-
Correction for Variability: They effectively compensate for variations in sample processing, injection volume, matrix effects, and instrument response.[1][4]
-
Co-elution: SIL internal standards typically co-elute with the analyte, which helps to minimize the impact of matrix effects that can vary across the chromatographic peak.[2]
Q3: For which analytes is this compound a suitable internal standard?
Given its structural similarity, this compound is an excellent internal standard for the quantification of:
-
N-(3-Hydroxybenzyl)adenosine
-
Adenosine
-
Other related adenosine derivatives and metabolites
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in LC-MS/MS assays.
Issue 1: High Variability in Internal Standard Peak Area Across a Batch
Q: My this compound peak area is highly variable (>15% RSD) across my analytical run. What are the potential causes and how can I troubleshoot this?
A: High variability in the internal standard response is a common issue that can compromise the accuracy and precision of your quantitative results. Here are the potential causes and a systematic approach to troubleshooting:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review your sample preparation workflow for any inconsistencies. Ensure accurate and consistent pipetting of the internal standard solution into every sample. Thoroughly vortex/mix each sample after adding the internal standard.[1] |
| Matrix Effects | Matrix effects, where co-eluting compounds suppress or enhance the ionization of the internal standard, can vary between samples.[3] To investigate this, prepare samples by spiking the internal standard into a clean solvent and compare the response to that in extracted blank matrix. If matrix effects are significant, consider improving your sample cleanup procedure (e.g., using solid-phase extraction) or optimizing your chromatography to separate the internal standard from interfering components. |
| Injector/Autosampler Issues | A malfunctioning autosampler can lead to inconsistent injection volumes. Check the autosampler for any leaks, bubbles in the syringe, or blockages. Perform an injection precision test with a standard solution. |
| Internal Standard Stability | Although generally stable, improper storage or handling can lead to degradation. Ensure the internal standard stock and working solutions are stored at the recommended temperature and are not expired. Prepare fresh working solutions regularly. |
| Ion Source Contamination | A dirty ion source can lead to erratic ionization and signal instability. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Troubleshooting Workflow:
Issue 2: Poor or No Signal for the Internal Standard
Q: I am not observing a peak, or the signal is very low, for this compound. What should I check?
A: A lack of signal for the internal standard can halt an entire analysis. Follow these steps to diagnose the problem:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Double-check the precursor and product ion m/z values in your acquisition method. Verify that the collision energy and other MS parameters are appropriate for the internal standard. |
| Internal Standard Preparation Error | Ensure that the internal standard was added to the samples. A simple mistake in sample preparation is a common cause. Prepare a fresh dilution of the IS and inject it directly to confirm the integrity of the stock solution. |
| LC System Issues | A blockage in the LC system or a problem with the column could prevent the internal standard from reaching the mass spectrometer. Check the system pressure and perform a flush of the system. |
| Ionization Issues | The choice of ionization source (e.g., ESI, APCI) and polarity (positive or negative) is critical. N-(3-Hydroxybenzyl)adenosine is expected to ionize well in positive ion mode using electrospray ionization (ESI). Ensure the ion source is functioning correctly. |
Issue 3: Chromatographic Peak Tailing or Splitting
Q: The chromatographic peak for my internal standard is tailing or splitting. How can this be resolved?
A: Poor peak shape can affect the accuracy of integration and, consequently, the quantitative results.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Column Degradation | The analytical column may be nearing the end of its lifespan or may have been contaminated. Try washing the column with a strong solvent or replace it with a new one. |
| Incompatible Mobile Phase | The pH of the mobile phase can affect the peak shape of ionizable compounds like adenosine derivatives. Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase or a weaker solvent. |
| System Dead Volume | Excessive dead volume in the LC system (e.g., from poorly connected fittings) can lead to peak broadening and tailing. Check all connections between the injector, column, and detector. |
Experimental Protocols
Representative LC-MS/MS Method for Adenosine Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum, add 150 µL of acetonitrile (B52724) containing this compound at a fixed concentration (e.g., 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. MS/MS Parameters
| Parameter | Adenosine | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 268.1 | [To be determined based on specific labeling] |
| Product Ion (m/z) | 136.1 | [To be determined based on specific labeling] |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
Note: The exact m/z values for the internal standard will depend on the number and location of the 15N and deuterium (B1214612) labels. These should be confirmed by direct infusion of the internal standard solution.
Diagrams
Sources of Analytical Variability
References
- 1. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 4. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-Hydroxybenzyl)adenosine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the detection and quantification of N-(3-Hydroxybenzyl)adenosine (N-HBA).
Frequently Asked Questions (FAQs)
Q1: How can I prevent the degradation of N-(3-Hydroxybenzyl)adenosine in my samples during collection and preparation?
A1: Due to rapid cellular uptake and enzymatic degradation, immediate stabilization of adenosine (B11128) analogs is critical. Upon collection (e.g., blood sampling), the sample should be instantly mixed with a pharmacological "stop solution" or blocker. This solution typically contains inhibitors for enzymes like adenosine deaminase and adenosine kinase, as well as inhibitors for equilibrative nucleoside transporters (ENTs) to prevent cellular uptake.[1] Using a specially designed syringe that mixes the blood with this inhibitor cocktail at the needle tip is considered a highly sensitive technique.[1]
Q2: What are the most common analytical methods for detecting N-HBA?
A2: The most robust and widely used methods are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are used for separation, followed by detection using a mass spectrometer, often a triple quadrupole (TQ-MS) instrument.[4] These methods offer high sensitivity and selectivity, which are crucial for quantifying low-abundance analytes in complex biological matrices.[3]
Q3: I am having trouble with isomeric interference. How can I ensure I am detecting the correct compound?
A3: Misidentification due to structural isomers or mass analogs is a known challenge with TQ-MS systems due to their lower resolution.[4] To mitigate this, consider the following:
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of potential isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes provide different selectivity compared to reversed-phase (RP) columns and may help separate closely related compounds.[4]
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to distinguish between compounds with very similar masses (mass-analogs).[4]
-
Synthetic Standards: Use certified synthetic standards of N-HBA and any potential interfering isomers to confirm retention times and fragmentation patterns.
Q4: My analyte signal is very low. What are the first things I should check?
A4: Low signal can stem from issues in sample preparation, the LC system, or the MS detector.
-
Sample Preparation: Verify the efficiency of your extraction procedure. Adenosine and its analogs can have poor recovery with certain organic extraction methods.[2]
-
LC System: Check for leaks, ensure proper mobile phase composition, and confirm that the injection volume is adequate.
-
Mass Spectrometer: Optimize the ionization source parameters (e.g., temperature, gas flows) and collision energy for your specific compound. Ensure you are using the correct and most abundant multiple reaction monitoring (MRM) transitions.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the analysis of N-(3-Hydroxybenzyl)adenosine.
Guide 1: HPLC Chromatographic Issues
| Problem | Potential Cause | Recommended Action |
| Peak Tailing or Fronting | 1. Column overload.2. Inappropriate mobile phase pH.3. Column degradation or contamination.4. Dead volume from improper fitting connections.[5] | 1. Dilute the sample or reduce injection volume.2. Adjust mobile phase pH to ensure the analyte is in a single ionic state.3. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[5]4. Check all tubing and fittings between the injector and detector. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or air bubbles in the system.4. Column aging or equilibration issues.[5] | 1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a column oven to maintain a stable temperature.[5]3. Degas solvents thoroughly and purge the pump.4. Allow sufficient time for the column to equilibrate with the mobile phase before starting the sequence. |
| High System Backpressure | 1. Blockage in tubing or fittings.2. Contamination of the guard or analytical column frit.3. Sample precipitation in the mobile phase. | 1. Systematically disconnect components to isolate the source of the blockage.2. Replace the guard column or filter. Attempt to back-flush the analytical column.3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Filter all samples before injection.[5] |
Guide 2: Mass Spectrometry Detection Issues
| Problem | Potential Cause | Recommended Action |
| Low Sensitivity / Poor Signal | 1. Suboptimal ionization source parameters.2. Incorrect MRM transitions selected.3. Matrix effects (ion suppression or enhancement).4. Analyte degradation in the source. | 1. Perform tuning and optimization using an N-HBA standard solution.2. Infuse the standard to determine the most abundant and stable precursor and product ions.3. Improve sample clean-up, dilute the sample, or use a stable isotope-labeled internal standard.4. Adjust source temperature and gas flows to minimize thermal degradation. |
| Noisy or Unstable Baseline | 1. Contaminated solvent or mobile phase additives.2. Contamination in the MS ion source or optics.3. Electronic noise. | 1. Use high-purity (LC-MS grade) solvents and fresh additives.2. Perform routine cleaning of the ion source components as per the manufacturer's guidelines.3. Check for proper grounding and electrical connections. |
| Inconsistent Quantitative Results | 1. Poor sample preparation reproducibility.2. Instability of the analyte in processed samples.3. Non-linearity of the calibration curve.4. Improper integration of chromatographic peaks. | 1. Automate sample preparation steps where possible. Use an internal standard to correct for variability.2. Evaluate the stability of the analyte in the autosampler over the course of the run.[6]3. Extend the calibration range or use a different regression model (e.g., weighted linear regression).4. Manually review and adjust peak integration parameters to ensure consistency. |
Quantitative Data & Method Parameters
The following table summarizes typical LC-MS/MS parameters for adenosine analysis, which can be adapted as a starting point for refining an N-(3-Hydroxybenzyl)adenosine detection method.
| Analyte | Internal Standard (IS) | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Reference |
| Adenosine | 2-Chloroadenosine | 268.2 | 136.1 | Positive (APCI/ESI) | [3][6] |
| 2-Chloroadenosine (IS) | N/A | 302.2 | 170.0 | Positive (APCI) | [6] |
| N-(3-Hydroxybenzyl)adenosine | N-HBA-d4 (Example) | 360.1 | 136.1 | Positive (ESI) | Hypothetical |
Note: Parameters for N-(3-Hydroxybenzyl)adenosine are hypothetical and must be determined empirically by infusing a standard compound.
Experimental Protocols
Protocol: LC-MS/MS Quantification of Adenosine Analogs in Cell Culture Media
This protocol is a general guideline adapted from established methods for adenosine quantification.[2][3][6]
-
Sample Collection & Preparation:
-
Collect 100 µL of cell culture medium.
-
To prevent degradation, immediately add a "stop solution" containing inhibitors for adenosine deaminase (e.g., EHNA) and an internal standard (e.g., 2-Chloroadenosine).[6]
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 200 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC/HPLC system (e.g., Waters Alliance).[7]
-
Column: A reversed-phase C18 column (e.g., Atlantis dC18, 4.6 x 20 mm, 3 µm).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with 2% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 2% B and re-equilibrate for 1.5 min. (Total run time: 5.5 min).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) using pre-determined transitions for N-HBA and the internal standard (see table above).
-
-
Data Analysis:
-
Generate a calibration curve using standards of known N-HBA concentration.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of N-HBA in unknown samples by interpolating from the linear regression of the calibration curve.
-
Visualizations
Caption: Experimental workflow for N-(3-Hydroxybenzyl)adenosine quantification.
References
- 1. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
"overcoming low recovery of N-(3-Hydroxybenzyl)adenosine in samples"
Welcome to the technical support center for N-(3-Hydroxybenzyl)adenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to its analysis, with a specific focus on addressing low recovery in samples.
Frequently Asked Questions (FAQs)
1. Why am I experiencing low recovery of N-(3-Hydroxybenzyl)adenosine in my samples?
Low recovery of N-(3-Hydroxybenzyl)adenosine is a common issue primarily due to its polar nature.[1] Several factors throughout the experimental workflow can contribute to this problem:
-
Inadequate Extraction: The choice of extraction solvent and method may not be optimal for a polar molecule like N-(3-Hydroxybenzyl)adenosine.
-
Analyte Degradation: Instability due to improper pH, temperature, or exposure to light during sample handling and storage can lead to degradation.[2]
-
Losses During Sample Cleanup: The compound can be lost during solid-phase extraction (SPE) if the sorbent, wash, or elution steps are not correctly optimized.[2] Nonspecific adsorption to column surfaces can also be an issue.
-
Poor Chromatographic Retention: Traditional reversed-phase columns (like C18) may not adequately retain this polar analyte, causing it to elute in the void volume.[1][3]
-
Matrix Effects in Mass Spectrometry: Components in the sample matrix can interfere with the ionization of N-(3-Hydroxybenzyl)adenosine, leading to ion suppression and an underestimation of its concentration.[2][4]
2. What are the key chemical properties of N-(3-Hydroxybenzyl)adenosine I should be aware of?
Understanding the physicochemical properties of N-(3-Hydroxybenzyl)adenosine is crucial for method development. As an adenosine (B11128) analog, it is a relatively polar molecule.
| Property | Value/Description | Source |
| Molecular Formula | C₁₇H₁₉N₅O₅ | [5] |
| Molecular Weight | ~373.37 g/mol | [6] |
| Polarity | High. The presence of a ribose sugar moiety and multiple hydrogen bond donors and acceptors makes it highly polar.[7] | |
| Solubility | Expected to be soluble in water (especially hot water) and polar organic solvents like DMSO and methanol (B129727), but poorly soluble in non-polar solvents like hexane.[8][9][10][11] | |
| Stability | Adenosine, a related compound, is stable in aqueous solutions for extended periods at refrigerated and frozen temperatures but can degrade at high temperatures.[12][13] Similar stability can be expected for its analogs. Protecting samples from light and using antioxidants may prevent degradation.[2] |
3. Which sample preparation techniques are recommended for N-(3-Hydroxybenzyl)adenosine?
Effective sample preparation is critical to remove interferences like proteins and phospholipids (B1166683) and to concentrate the analyte.[14][15]
A. Protein Precipitation (PPT): This is a rapid method to remove the bulk of proteins from biological samples.[15]
-
Recommended Reagents: Perchloric acid (PCA) or trichloroacetic acid (TCA) are effective.[14][16] However, TCA may require a subsequent liquid-liquid extraction step which can reduce recovery.[14] Phenol-based reagents have also been shown to extract ATP (a related compound) efficiently without co-precipitation issues.[17]
-
Consideration: While fast, PPT may not remove other interfering small molecules, and the resulting extract can still cause matrix effects.
B. Solid-Phase Extraction (SPE): SPE is a highly selective technique that can provide a much cleaner extract.[18] For a polar analyte like N-(3-Hydroxybenzyl)adenosine, a mixed-mode or a polar-retained stationary phase is often recommended.[1][19]
| SPE Sorbent Type | Retention Mechanism | Elution Strategy | Suitability for N-(3-Hydroxybenzyl)adenosine |
| Reversed-Phase (e.g., C18) | Hydrophobic interaction | Elute with a high percentage of organic solvent (e.g., Methanol, Acetonitrile) | Challenging due to the analyte's high polarity, may result in poor retention.[1] |
| Mixed-Mode (e.g., Polymeric with ion-exchange) | Hydrophobic and ion-exchange interactions | Elute by altering both organic solvent concentration and pH/ionic strength | Highly Recommended. Offers greater selectivity and retention for polar compounds.[1][19] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on the sorbent surface | Elute with a high percentage of aqueous solvent | Recommended. Specifically designed for polar analytes.[4] |
| Normal-Phase (e.g., Silica, Diol) | Polar interactions (hydrogen bonding, dipole-dipole) | Elute with a polar solvent | Suitable, but requires samples to be in a non-polar solvent, which may be difficult for biological matrices.[18] |
4. Can you provide a detailed protocol for Solid-Phase Extraction (SPE)?
Below is a general protocol for a mixed-mode SPE. This protocol should be optimized for your specific sample matrix and application.
Experimental Protocol: Mixed-Mode SPE for N-(3-Hydroxybenzyl)adenosine
-
Sample Pre-treatment:
-
For plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) or methanol. Vortex and centrifuge to pellet the protein.
-
Take the supernatant and dilute it with an appropriate buffer to adjust the pH. The pH should be adjusted to ensure the analyte is charged for optimal retention on the ion-exchange functional group.[18][20]
-
For tissue samples, homogenize the tissue in a suitable buffer or solvent, centrifuge, and use the supernatant.[21]
-
-
Column Conditioning:
-
Pass 1-2 column volumes of methanol through the SPE cartridge to wet the sorbent.
-
Pass 1-2 column volumes of water to activate the reversed-phase mechanism.
-
Pass 1-2 column volumes of an appropriate buffer (e.g., ammonium (B1175870) acetate) to equilibrate the ion-exchange mechanism. Do not let the sorbent run dry.[22]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash with a weak solvent to remove interferences. This may be a two-step process:
-
Wash with an aqueous buffer to remove salts and very polar impurities.
-
Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove less polar impurities without eluting the analyte.[20]
-
-
-
Elution:
-
Elute the N-(3-Hydroxybenzyl)adenosine using a solvent that disrupts both the hydrophobic and ion-exchange interactions. This is typically a mixture of an organic solvent with an acid or base.
-
Example Elution Solvent: 5% ammonium hydroxide (B78521) in 95% methanol. The organic solvent disrupts the hydrophobic binding, while the change in pH neutralizes the analyte, disrupting the ion-exchange binding.[22]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
5. How can I improve the chromatography and detection of N-(3-Hydroxybenzyl)adenosine?
Optimizing the analytical method is the final step to ensuring good recovery and sensitivity.
Chromatography:
-
Column Selection: Standard C18 columns often provide poor retention for polar compounds.[1] Consider these alternatives:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which allows for use with highly aqueous mobile phases without phase collapse (dewetting).[3]
-
Polar-Endcapped Columns: These columns have undergone a secondary silanol-capping process with a polar reagent to improve peak shape for basic compounds.
-
HILIC Columns: These columns use a polar stationary phase with a high organic mobile phase, which is excellent for retaining very polar analytes.
-
Detection (LC-MS/MS):
-
Ionization Mode: Use electrospray ionization (ESI), likely in positive mode, as the purine (B94841) ring is readily protonated.
-
Matrix Effects: If ion suppression is suspected, use a matrix-matched calibration curve or an isotope-labeled internal standard (e.g., N-(3-Hydroxybenzyl)adenosine-15N,d2) for accurate quantification.[2][23]
-
Derivatization: For challenging analyses, pre-column derivatization with a reagent like dansyl chloride can improve chromatographic retention and increase sensitivity by attaching a non-polar, easily ionizable group to the molecule.[24]
Experimental Protocol: Example LC-MS/MS Method
-
LC System: UPLC/HPLC system[16]
-
Column: HSS T3 Column (100 x 2.1 mm, 1.8 µm) or a similar polar-compatible reversed-phase column.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 1-5%), hold for 1-2 minutes, then ramp up to a high percentage of B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C[16]
-
Injection Volume: 5-10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: To be determined by infusing a standard of N-(3-Hydroxybenzyl)adenosine to find the precursor ion [M+H]⁺ and optimal product ions.
Visual Guides
Experimental and Troubleshooting Workflow
The following diagram outlines the general workflow for sample analysis and a logical approach to troubleshooting low recovery.
Caption: Workflow for N-(3-Hydroxybenzyl)adenosine analysis and troubleshooting.
Adenosine Receptor Signaling Pathway
N-(3-Hydroxybenzyl)adenosine, as an adenosine analog, is expected to interact with adenosine receptors. Understanding this pathway can provide context for its biological effects. Adenosine signaling plays crucial roles in physiology and disease.[25][26] The four G protein-coupled adenosine receptors (A1, A2A, A2B, A3) regulate intracellular cyclic AMP (cAMP) levels and other downstream effectors.[25][27]
Caption: Simplified adenosine receptor signaling pathways.
References
- 1. waters.com [waters.com]
- 2. welchlab.com [welchlab.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. N-(3-Hydroxybenzyl)adenosine | CAS 110505-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. N6-(4-Hydroxybenzyl)Adenine Riboside | C17H19N5O5 | CID 10474479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. n6-(3-Hydroxyphenyl)adenosine | C16H17N5O5 | CID 132281201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adenosine | 58-61-7 [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ulab360.com [ulab360.com]
- 12. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood[v1] | Preprints.org [preprints.org]
- 15. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 17. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing cell viability in N-(3-Hydroxybenzyl)adenosine experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-(3-Hydroxybenzyl)adenosine in their experiments. The information is tailored to help optimize experimental conditions and ensure maximal cell viability and data reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with N-(3-Hydroxybenzyl)adenosine.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Low Viability | 1. Cytotoxicity of N-(3-Hydroxybenzyl)adenosine: At high concentrations, adenosine (B11128) analogs can induce apoptosis or necrosis.[1][2]2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.3. Sub-optimal Cell Culture Conditions: Cell density, passage number, or media formulation can impact viability. | 1. Perform a dose-response curve: Determine the optimal concentration of N-(3-Hydroxybenzyl)adenosine that elicits the desired effect without significant cell death. Start with a wide range of concentrations.2. Optimize solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity.3. Standardize cell culture practices: Use cells within a consistent passage number range, ensure optimal seeding density, and use fresh, pre-warmed media for all experiments. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Compound Preparation: Inconsistent stock solution concentration or improper storage.2. Fluctuations in Experimental Parameters: Variations in incubation time, cell seeding density, or assay procedure.[3][4]3. Cell Line Instability: Genetic drift or phenotypic changes in the cell line over time. | 1. Prepare fresh stock solutions: If possible, prepare fresh stock solutions of N-(3-Hydroxybenzyl)adenosine for each experiment. If storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.2. Strictly adhere to protocols: Standardize all experimental steps, including incubation times, cell numbers, and reagent volumes.[5][6]3. Implement cell line authentication: Regularly test your cell line for identity and mycoplasma contamination. |
| Unexpected or Off-Target Effects | 1. Activation of Multiple Adenosine Receptors: N-(3-Hydroxybenzyl)adenosine may not be completely selective for a single adenosine receptor subtype (A1, A2A, A2B, A3).[7]2. Receptor-Independent Effects: At higher concentrations, some adenosine analogs can exert effects independent of adenosine receptors.[2] | 1. Use selective antagonists: To confirm the involvement of a specific adenosine receptor, co-treat cells with a selective antagonist for that receptor.2. Characterize the dose-response: Off-target effects are more common at higher concentrations. Correlate the observed effect with the dose to distinguish between primary and secondary effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for N-(3-Hydroxybenzyl)adenosine?
A1: N-(3-Hydroxybenzyl)adenosine is an adenosine analog. Like adenosine, it is expected to act as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[7] These are G protein-coupled receptors that, upon activation, can modulate various downstream signaling pathways, including the adenylyl cyclase (AC)/cAMP and phospholipase C (PLC) pathways, thereby influencing cellular functions like proliferation, inflammation, and apoptosis.[8][9]
Q2: How should I prepare and store N-(3-Hydroxybenzyl)adenosine?
A2: It is recommended to dissolve N-(3-Hydroxybenzyl)adenosine in a suitable solvent like DMSO to create a concentrated stock solution. For storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q3: What concentration of N-(3-Hydroxybenzyl)adenosine should I use in my cell viability experiments?
A3: The optimal concentration is highly dependent on the cell type and the specific biological question. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for the desired effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Based on studies with related adenosine analogs, a starting range of 10 nM to 100 µM is advisable for initial experiments.[2][10]
Q4: How can I be sure the observed effects on cell viability are specific to adenosine receptor activation?
A4: To verify the specificity of the observed effects, you can perform several control experiments:
-
Use a selective antagonist: Co-incubate the cells with a known antagonist for the suspected adenosine receptor subtype. If the effect of N-(3-Hydroxybenzyl)adenosine is blocked or reversed, it suggests a receptor-mediated mechanism.
-
Use a control cell line: If available, use a cell line that does not express the target adenosine receptor to see if the effect is absent.
-
Knockdown the receptor: Use siRNA or shRNA to reduce the expression of the target receptor and observe if the response to N-(3-Hydroxybenzyl)adenosine is diminished.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
Objective: To find the optimal number of cells to seed per well that ensures they are in the exponential growth phase during the experiment.[5][6]
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare a serial dilution of your cell suspension.
-
Seed a range of cell densities (e.g., from 1,000 to 40,000 cells/well) in a 96-well plate. Include wells with media only as a background control.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Plot the signal versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing exponential growth.
Protocol 2: Dose-Response Analysis of N-(3-Hydroxybenzyl)adenosine
Objective: To determine the effect of different concentrations of N-(3-Hydroxybenzyl)adenosine on cell viability and to calculate the IC50 value.
Materials:
-
Cells seeded at the optimal density (determined in Protocol 1)
-
N-(3-Hydroxybenzyl)adenosine stock solution
-
Complete growth medium
-
Solvent (e.g., DMSO)
-
Cell viability reagent
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of N-(3-Hydroxybenzyl)adenosine in complete growth medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include the following controls:
-
Untreated cells: Cells in medium only.
-
Vehicle control: Cells in medium with the highest concentration of solvent used in the dilutions.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of N-(3-Hydroxybenzyl)adenosine.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay as described in Protocol 1.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the N-(3-Hydroxybenzyl)adenosine concentration and fit a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: Workflow for optimizing and performing cell viability assays.
Caption: A logical flowchart for troubleshooting low cell viability.
Caption: Simplified signaling pathways for adenosine receptors.
References
- 1. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of synthetic A3 adenosine receptor agonists on cell proliferation and viability are receptor independent at micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sleep-Wake Sensitive Mechanisms of Adenosine Release in the Basal Forebrain of Rodents: An In Vitro Study | PLOS One [journals.plos.org]
"protocol adjustments for N-(3-Hydroxybenzyl)adenosine stability"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of N-(3-Hydroxybenzyl)adenosine. The following recommendations are based on best practices for handling related nucleoside analogs, as specific stability data for N-(3-Hydroxybenzyl)adenosine is limited.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of N-(3-Hydroxybenzyl)adenosine stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -80°C and avoid repeated freeze-thaw cycles. Consider adding a small percentage of a stabilizing agent like DMSO (e.g., final concentration of 0.1-1%). |
| Instability in experimental buffer. | Assess the pH of your experimental buffer; adenosine (B11128) and its analogs are generally most stable in a slightly acidic to neutral pH range (pH 4.5-7.5).[1] Avoid strongly acidic or alkaline conditions. Prepare buffers fresh and filter-sterilize. | |
| Loss of compound activity over time | Hydrolysis of the glycosidic bond or modification of the benzyl (B1604629) group. | Minimize exposure of the compound to high temperatures and light. Store solutions in the dark. For long-term experiments, consider the rate of spontaneous cleavage of the glycosidic bond, which can occur in aqueous solutions.[2][3] |
| Enzymatic degradation. | If working with cell lysates or biological fluids, be aware of potential enzymatic degradation by adenosine deaminase or adenosine kinase.[4] Consider the use of appropriate enzyme inhibitors if degradation is suspected. | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent. | N-(3-Hydroxybenzyl)adenosine may have limited aqueous solubility. For the related compound N6-(4-Hydroxybenzyl)adenosine, solubility is significantly enhanced in DMSO.[5] Prepare a high-concentration stock in a suitable organic solvent like DMSO and then dilute it into your aqueous experimental buffer. If precipitation occurs upon dilution, try vortexing or gentle warming. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(3-Hydroxybenzyl)adenosine?
A1: As a solid, N-(3-Hydroxybenzyl)adenosine should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended. Once in solution, it is best to prepare it fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes to avoid multiple freeze-thaw cycles and stored at -80°C. Based on data for the related compound N6-(4-Hydroxybenzyl)adenosine, stock solutions in DMSO can be stable for extended periods at -80°C.[5]
Q2: What is the best solvent to use for dissolving N-(3-Hydroxybenzyl)adenosine?
Q3: How stable is N-(3-Hydroxybenzyl)adenosine in aqueous solutions?
A3: The stability of N-(3-Hydroxybenzyl)adenosine in aqueous solutions can be influenced by pH, temperature, and the presence of enzymes.[1][4][6] Generally, nucleosides are susceptible to hydrolysis of the N-glycosidic bond, a reaction that can be catalyzed by acidic or basic conditions.[2][3] For adenosine, studies have shown it to be stable for extended periods in common infusion solutions like 0.9% sodium chloride and 5% dextrose when stored at room temperature or refrigerated.[1][7][8][9] It is recommended to use buffers in the pH range of 4.5 to 7.5 and to prepare solutions fresh whenever possible.
Q4: Are there any known degradation pathways for N-(3-Hydroxybenzyl)adenosine?
A4: The primary non-enzymatic degradation pathway for adenosine analogs in solution is the hydrolysis of the N-glycosidic bond, which separates the adenine (B156593) base from the ribose sugar.[2][3] In biological systems, enzymatic degradation can occur. Adenosine deaminase can convert adenosine to inosine, and adenosine kinase can phosphorylate it. While the susceptibility of N-(3-Hydroxybenzyl)adenosine to these specific enzymes is not documented, it is a possibility to consider in experimental design.
Experimental Protocols
Protocol for Preparation of N-(3-Hydroxybenzyl)adenosine Stock Solution
-
Weighing: Carefully weigh out the desired amount of N-(3-Hydroxybenzyl)adenosine powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol for Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of N-(3-Hydroxybenzyl)adenosine in a specific buffer.
-
Preparation of Samples: Prepare solutions of N-(3-Hydroxybenzyl)adenosine at the desired concentration in the experimental buffer.
-
Initial Analysis (Time 0): Immediately after preparation, analyze a sample by reverse-phase high-performance liquid chromatography (HPLC) to determine the initial peak area corresponding to the intact compound.
-
Incubation: Store the remaining solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At various time points (e.g., 1, 6, 24, 48 hours), withdraw an aliquot of each solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of N-(3-Hydroxybenzyl)adenosine at each time point to the initial peak area at time 0 to determine the percentage of the compound remaining.
Data Presentation
Table 1: Stability of Adenosine in Various Intravenous Solutions
The following table summarizes the stability of adenosine, a closely related compound, in common infusion fluids. This data can serve as a general guideline for handling N-(3-Hydroxybenzyl)adenosine solutions.
| Concentration | Diluent | Storage Container | Temperature | Duration | Percent Remaining | Reference |
| 0.75 mg/mL | 0.9% Sodium Chloride | Polypropylene Syringe | 25°C | 16 days | >95% | [7] |
| 0.75 mg/mL | 5% Dextrose | Polypropylene Syringe | 25°C | 16 days | >95% | [7] |
| 50, 100, 220 µg/mL | 0.9% Sodium Chloride | PVC Infusion Bag | Room Temp (23-25°C) | 14 days | >98% | [1][9] |
| 50, 100, 220 µg/mL | 5% Dextrose | PVC Infusion Bag | Room Temp (23-25°C) | 14 days | >98% | [1][9] |
| 10, 50 µg/mL | 0.9% Sodium Chloride | Polyolefin Infusion Bag | Room Temp (20-25°C) | 14 days | 99-101% | [8] |
| 10, 50 µg/mL | 5% Dextrose | Polyolefin Infusion Bag | Room Temp (20-25°C) | 14 days | 99-101% | [8] |
Visualizations
Caption: A generalized workflow for experiments involving N-(3-Hydroxybenzyl)adenosine.
Caption: Potential degradation pathways for N-(3-Hydroxybenzyl)adenosine.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Adenosine and Its Degradation Enzymes - Adenosinedeaminase and Adenosinekinase in Pathogenesis of Vasovagal Syncope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
"enhancing sensitivity for low concentration N-(3-Hydroxybenzyl)adenosine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Hydroxybenzyl)adenosine (HBA). Our aim is to help you enhance detection sensitivity for low concentrations of HBA and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-(3-Hydroxybenzyl)adenosine (HBA) and what are its primary molecular targets?
A1: N-(3-Hydroxybenzyl)adenosine (HBA), also referred to as NHBA in some literature, is a novel adenosine (B11128) analog. Its primary molecular targets are the adenosine A2A receptor (A2AR), where it acts as an agonist, and the equilibrative nucleoside transporter 1 (ENT1), which it inhibits.[1][2] This dual action can modulate adenosine signaling pathways.
Q2: What are the common applications of HBA in research?
A2: HBA is investigated for its potential therapeutic effects in various conditions. For instance, it has been studied for its role in dampening ethanol (B145695) drinking and seeking behaviors, suggesting its potential in treating alcohol use disorder.[1][2]
Q3: What are the recommended methods for detecting and quantifying low concentrations of HBA?
A3: For sensitive detection of HBA, High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly recommended. Fluorescence-based methods, potentially using a fluorescent analog or a derivatization agent, can also offer enhanced sensitivity.
Q4: How should I prepare HBA for in vivo or in vitro experiments?
A4: HBA can be dissolved in a vehicle solution for administration. A commonly used vehicle consists of 5% DMSO, 5% Tween-80, and 0.9% saline.[2] It is crucial to ensure complete dissolution and prepare fresh solutions for optimal results.
Q5: What general precautions should I take when handling HBA?
A5: As with any research compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For specific handling and storage information, refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal or poor peak shape for HBA | 1. Suboptimal mobile phase composition. 2. Inadequate detector wavelength. 3. Column degradation. 4. Low sample concentration. | 1. Optimize the mobile phase. For adenosine analogs, a gradient elution with a C18 column is common. Try adjusting the acetonitrile (B52724) or methanol (B129727) concentration.[3][4][5] 2. Ensure the UV detector is set to the optimal wavelength for HBA (typically around 260 nm for adenosine analogs).[6] 3. Flush the column or replace it if it's old or has been used extensively. 4. Concentrate the sample or increase the injection volume. |
| Peak splitting or tailing | 1. Column overloading. 2. Presence of interfering substances in the sample. 3. Incompatible sample solvent with the mobile phase. | 1. Dilute the sample or reduce the injection volume. 2. Improve the sample preparation procedure to remove interfering compounds. Consider solid-phase extraction (SPE). 3. Dissolve the sample in the initial mobile phase if possible. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow. 2. Use a column oven to maintain a constant temperature.[6] 3. Ensure the column is adequately equilibrated with the initial mobile phase before each injection. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low sensitivity or no detectable HBA signal | 1. Inefficient ionization. 2. Incorrect mass transitions (precursor/product ions). 3. Matrix effects causing ion suppression.[7] | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). HBA is likely to ionize well in positive ion mode. 2. Determine the optimal precursor and product ions for HBA by infusing a standard solution. For adenosine, a common transition is m/z 268.2 → 136.1.[7][8] 3. Improve sample cleanup. Use an internal standard (e.g., a stable isotope-labeled HBA) to correct for matrix effects.[9] |
| High background noise | 1. Contaminated mobile phase or LC system. 2. Presence of co-eluting interfering compounds. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Optimize the chromatographic separation to resolve HBA from interfering peaks. |
Fluorescence-Based Detection
| Issue | Potential Cause | Troubleshooting Steps |
| Weak fluorescence signal | 1. Suboptimal excitation or emission wavelengths. 2. Low quantum yield of the fluorescent probe/HBA analog. 3. Quenching effects from the sample matrix. | 1. Determine the optimal excitation and emission maxima for your specific assay. 2. Consider using a fluorescent derivatization agent or a more sensitive fluorescent probe. 3. Perform a spike-and-recovery experiment to assess quenching. Dilute the sample or use a sample cleanup method. |
| High background fluorescence | 1. Autofluorescence from the sample matrix or reagents. 2. Contaminated cuvettes or microplates. | 1. Use a blank sample (without HBA) to measure and subtract the background fluorescence. 2. Use high-quality, clean labware designed for fluorescence measurements. |
Experimental Protocols
Protocol 1: Quantification of HBA by HPLC-UV
Objective: To quantify the concentration of HBA in a solution using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
HBA standard solutions
-
Sample containing HBA
-
0.22 µm syringe filters
Methodology:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.
-
Standard Curve Preparation: Prepare a series of HBA standard solutions of known concentrations (e.g., 0.1 µM to 100 µM) in the initial mobile phase composition.
-
Sample Preparation: Centrifuge the sample to remove any particulates. Filter the supernatant through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3 µm
-
Mobile Phase: Gradient elution (example):
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 60% A, 40% B
-
15-20 min: Hold at 60% A, 40% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample.
-
Quantification: Determine the concentration of HBA in the sample by comparing its peak area to the standard curve.
Protocol 2: High-Sensitivity Detection of HBA by LC-MS/MS
Objective: To achieve highly sensitive and specific quantification of HBA using LC-MS/MS.
Materials:
-
LC-MS/MS system with an ESI source
-
HILIC or C18 column
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 5
-
Mobile Phase B: Acetonitrile
-
HBA standard solutions
-
Internal Standard (IS) (e.g., N-(3-Hydroxybenzyl)adenosine-15N,d2)
-
Sample containing HBA
Methodology:
-
Sample Preparation:
-
To 100 µL of sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: HILIC or C18
-
Mobile Phase: Gradient elution
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
HBA: Determine the specific precursor ion (e.g., [M+H]+) and a stable product ion.
-
IS: Determine the corresponding transitions for the internal standard.
-
-
Optimize collision energy and other MS parameters for maximal signal intensity.
-
-
Analysis and Quantification: Generate a standard curve using the peak area ratio of HBA to the IS. Calculate the concentration of HBA in the sample based on this curve.
Visualizations
HBA Signaling Pathway
The following diagram illustrates the dual mechanism of action of N-(3-Hydroxybenzyl)adenosine (HBA). It acts as an agonist at the A2A adenosine receptor (A2AR), leading to the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP). This can trigger downstream signaling cascades involving Protein Kinase A (PKA). Simultaneously, HBA inhibits the equilibrative nucleoside transporter 1 (ENT1), preventing the reuptake of extracellular adenosine and thereby potentiating adenosine signaling.
Experimental Workflow for HBA Quantification
This workflow outlines the key steps for quantifying HBA in a biological sample using LC-MS/MS, from sample preparation to data analysis.
References
- 1. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. cas.zju.edu.cn [cas.zju.edu.cn]
- 5. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]
- 9. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Isotopically Labeled Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving isotopically labeled standards. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Chromatographic Problems
Q1: My isotopically labeled internal standard (IS) has a different retention time than my analyte. Why is this happening and is it a problem?
A: This phenomenon, a chromatographic shift between the analyte and its isotopically labeled internal standard, is a known issue, particularly when using deuterium-labeled standards in reversed-phase chromatography.
-
Potential Cause: The "deuterium isotope effect" is the most common reason for this observation. The mass difference between hydrogen and deuterium (B1214612) can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity, causing it to interact differently with the stationary phase and elute at a slightly different time.[1][2][3] While stable isotope-labeled (SIL) internal standards are expected to co-elute with the analyte, this is not always the case.[1][3]
-
Why it's a problem: If the analyte and the internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy and precision of quantification.[1] It has been demonstrated that matrix effects can differ by 26% or more between a non-co-eluting analyte and its SIL internal standard.[1]
-
Troubleshooting Steps:
-
Confirm the Shift: Ensure the observed shift is consistent across multiple injections.
-
Optimize Chromatography: Modify your chromatographic method (e.g., change the gradient, temperature, or mobile phase composition) to try and achieve co-elution.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using an internal standard labeled with ¹³C or ¹⁵N. These isotopes are less prone to causing chromatographic shifts compared to deuterium.[2][4]
-
Issue 2: Mass Spectrometry Signal Issues
Q2: The signal intensity of my SIL internal standard is low or absent. What are the possible causes?
A: Low or no signal from your SIL internal standard can arise from various factors, from sample handling to instrument settings.
-
Potential Causes & Troubleshooting:
-
Improper Storage and Handling: Verify that the standard was stored under the manufacturer's recommended conditions (e.g., temperature, light protection).[5]
-
Degradation: The standard may have degraded during sample preparation or storage. Some compounds are susceptible to degradation under certain pH or temperature conditions.[6][7]
-
Incorrect Concentration: Double-check the concentration of the spiking solution and the volume added to the samples.
-
Mass Spectrometer Settings: Ensure the mass spectrometer is correctly tuned and that the correct precursor and product ion masses for the internal standard are included in the acquisition method.
-
Ionization Issues: The standard may not be ionizing efficiently under the current source conditions. Optimize source parameters such as temperature, gas flows, and voltages.
-
Q3: The peak area of my SIL internal standard is highly variable between samples. What could be the reason?
A: High variability in the internal standard's response can significantly impact the reliability of your quantitative results.[5]
-
Potential Causes & Troubleshooting:
-
Inconsistent Sample Preparation: Ensure consistent and precise addition of the internal standard to every sample. Automated liquid handlers can improve precision.
-
Matrix Effects: Significant variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement of the internal standard's signal.[1][8] A post-extraction addition experiment can help quantify the matrix effect.[8]
-
Injector Variability: Check the autosampler for consistent injection volumes. Perform an injection precision test with a standard solution.[5]
-
Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash method.[5]
-
Issue 3: Inaccurate Quantification & Purity Concerns
Q4: I suspect my results are inaccurate due to issues with the internal standard. How can I investigate this?
A: Inaccurate quantification can stem from several issues related to the internal standard, including isotopic purity, chemical purity, and stability.
-
Potential Causes & Troubleshooting:
-
Isotopic Impurity/Cross-Contribution: The SIL internal standard may contain a significant amount of the unlabeled analyte, or a naturally occurring isotope of the analyte might be interfering with the internal standard's signal (cross-contribution).[5] This is more common when the mass difference between the analyte and the IS is small.[5]
-
Chemical Purity: The internal standard may contain other impurities that interfere with the analysis.
-
Action: Check the certificate of analysis for the chemical purity of the standard. If in doubt, purity can be assessed using techniques like HPLC-UV.[5]
-
-
Isotopic Exchange (for Deuterated Standards): Deuterium atoms on the standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a process known as back-exchange.[2] This is more likely to occur if the deuterium is in a labile position (e.g., on a heteroatom or adjacent to a carbonyl group).[2][9]
-
Issue 4: Sample Preparation Challenges
Q5: The recovery of my SIL internal standard is consistently low. How can I improve it?
A: Low recovery indicates that a portion of the internal standard is being lost during the sample preparation process.[5]
-
Potential Causes & Troubleshooting:
-
Suboptimal Extraction Conditions: The extraction solvent, pH, or solid-phase extraction (SPE) protocol may not be optimized for your analyte and internal standard. Experiment with different solvents and pH adjustments to improve extraction efficiency.[5]
-
Incomplete Elution from SPE: Ensure the elution solvent is strong enough and the volume is sufficient to completely elute the standard from the SPE sorbent.[5]
-
Adsorption to Labware: The standard may be adsorbing to plastic tubes or pipette tips. Using low-adsorption labware or adding a small amount of organic solvent can help.[5]
-
Different Extraction Recoveries: Although expected to be similar, the extraction recoveries of the analyte and a deuterated internal standard can sometimes differ.[1][5] It is important to evaluate the recovery of both.
-
Quantitative Data Summary
For a clear assessment of your method's performance, the following tables can be used to summarize key quantitative data.
Table 1: Isotopic Purity Assessment
| Isotopic Purity | Potential Impact on Quantification | Recommended Action |
| > 99% | Minimal impact for most applications. | Suitable for use.[4] |
| 95-99% | May impact accuracy at the lower limit of quantification (LLOQ). | Consider mathematical correction or use a higher purity standard if available.[4] |
| < 95% | Significant potential for inaccurate results, especially for low-level quantification. | A higher purity standard is strongly recommended.[4] |
Table 2: Matrix Effect and Recovery Evaluation
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.[5] |
| Recovery | (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) | Indicates the percentage of the standard recovered through the sample preparation process.[5] |
| IS-Normalized MF | (MF of Analyte) / (MF of SIL Internal Standard) | A value close to 1 indicates that the internal standard is effectively compensating for matrix effects.[5] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect and Recovery
This experiment helps to quantify the extent of matrix effects and determine the recovery of the analyte and internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL internal standard into the final reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL internal standard into the extracted matrix at the same concentrations as Set A.[8]
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL internal standard into the blank matrix before the extraction process.[5]
-
-
Analysis: Analyze all three sets of samples using your LC-MS method.
-
Calculations: Use the formulas provided in Table 2 to calculate the Matrix Factor, Recovery, and IS-Normalized Matrix Factor.
Protocol 2: Assessment of Isotopic Purity
This protocol helps to determine the amount of unlabeled analyte present in the SIL internal standard solution.
-
Sample Preparation: Prepare a high-concentration solution of the SIL internal standard.
-
Mass Spectrometric Analysis: Acquire a high-resolution mass spectrum of the internal standard solution.
-
Data Analysis:
-
Identify the monoisotopic peak of the labeled standard and the peak corresponding to the unlabeled analyte.
-
Calculate the isotopic purity by comparing the peak area or intensity of the unlabeled analyte to the total peak area of all isotopic forms of the standard.[4]
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting workflows for common issues.
Caption: Troubleshooting workflow for low or no SIL internal standard signal.
Caption: Troubleshooting workflow for high variability in SIL IS response.
Caption: Logical workflow for troubleshooting inaccurate quantification.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Procedural Challenges in Soil Sample Preparation for Pharmaceuticals Analysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation for N-(3-Hydroxybenzyl)adenosine
For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic candidates is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of two hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the validation of N-(3-Hydroxybenzyl)adenosine, a promising adenosine (B11128) analog. The data and protocols presented are synthesized from established methodologies for similar nucleoside analogs, offering a realistic framework for methodological evaluation.
The accurate determination of drug concentrations in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and speed. Here, we compare two distinct LC-MS/MS methods, "Method A" and "Method B," for the quantitative analysis of N-(3-Hydroxybenzyl)adenosine in human plasma, highlighting key performance differences to inform your method development and validation strategies.
Experimental Protocols: A Detailed Look
The validation of a bioanalytical method is a rigorous process that ensures the reliability and reproducibility of the data. Below are the detailed experimental protocols for the two methods being compared.
Shared Methodological Components
Both methods utilize a common internal standard (IS), a stable isotope-labeled version of N-(3-Hydroxybenzyl)adenosine ([¹³C₅]-N-(3-Hydroxybenzyl)adenosine), to ensure the highest accuracy. Plasma samples are processed using protein precipitation, a rapid and effective technique for sample cleanup.
Method A: Rapid UPLC-Based Analysis
-
Sample Preparation: To 50 µL of human plasma, 10 µL of internal standard solution (1 µg/mL) is added, followed by 150 µL of acetonitrile (B52724) to precipitate proteins. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Liquid Chromatography: A UPLC system equipped with a C18 column (2.1 x 50 mm, 1.7 µm) is used. A fast gradient elution is employed with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.5 mL/min. The total run time is 3 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The Multiple Reaction Monitoring (MRM) transitions are m/z 374.1 -> 242.1 for N-(3-Hydroxybenzyl)adenosine and m/z 379.1 -> 247.1 for the internal standard.
Method B: High-Sensitivity HPLC-Based Analysis
-
Sample Preparation: A larger plasma volume of 100 µL is used, to which 20 µL of internal standard solution (0.5 µg/mL) is added. Protein precipitation is carried out with 300 µL of methanol. The supernatant is evaporated to dryness and reconstituted in 100 µL of the initial mobile phase before injection.
-
Liquid Chromatography: An HPLC system with a C18 column (2.1 x 100 mm, 3.5 µm) is employed. A slower, more resolving gradient is used with the same mobile phases as Method A, but at a flow rate of 0.3 mL/min. The total run time is 8 minutes.
-
Mass Spectrometry: The same mass spectrometer and ionization mode as Method A are used. The MRM transitions are identical.
Comparative Performance Data
The performance of each method was evaluated according to regulatory guidelines, focusing on linearity, sensitivity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B |
| Linear Range (ng/mL) | 1 - 1000 | 0.1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.1 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
Table 2: Accuracy and Precision
| Quality Control Sample | Method A | Method B |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | |
| LLOQ | ± 8.2% | < 10.5% | ± 5.5% | < 8.1% |
| Low QC (3 ng/mL or 0.3 ng/mL) | ± 6.5% | < 9.1% | ± 4.2% | < 6.8% |
| Medium QC (100 ng/mL or 50 ng/mL) | ± 4.8% | < 7.3% | ± 3.1% | < 5.2% |
| High QC (800 ng/mL or 400 ng/mL) | ± 3.9% | < 6.5% | ± 2.5% | < 4.7% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A | Method B |
| Extraction Recovery (%) | 85.2 ± 5.1% | 92.5 ± 3.8% |
| Matrix Effect (%) | 91.3 ± 6.2% | 98.1 ± 2.5% |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates the key steps in the LC-MS/MS validation process.
Method Comparison and Conclusion
Both Method A and Method B demonstrate acceptable performance for the quantification of N-(3-Hydroxybenzyl)adenosine in human plasma. However, they are tailored for different applications.
-
Method A is a high-throughput method, ideal for rapid screening of a large number of samples, as indicated by its short run time. While its sensitivity is lower than Method B, it is sufficient for studies where higher concentrations of the analyte are expected.
-
Method B offers superior sensitivity (a 10-fold lower LLOQ) and enhanced precision and accuracy.[1] The more extensive sample preparation and longer chromatographic run time contribute to cleaner extracts and better separation, minimizing matrix effects and improving data quality.[2][3] This method is well-suited for pharmacokinetic studies that require the detection of low concentrations of the drug, particularly at later time points.
References
- 1. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatographic/tandem mass spectrometric assay for the quantitation of nucleoside HIV reverse transcriptase inhibitors in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]
A Comparative Analysis of N-(3-Hydroxybenzyl)adenosine and Other A2A Agonists
This guide provides a detailed comparison of N-(3-Hydroxybenzyl)adenosine with other well-established A2A adenosine (B11128) receptor agonists. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of A2A receptor ligands.
The A2A adenosine receptor, a Gs protein-coupled receptor, is a key therapeutic target for a variety of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Activation of the A2A receptor initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), and can also modulate mitogen-activated protein kinase (MAPK) signaling pathways.
Binding Affinity and Selectivity of A2A Receptor Agonists
The following table summarizes the binding affinities (Ki) of several A2A receptor agonists at the rat A1, A2a, and A3 adenosine receptors. The data for N6-(3-substituted-benzyl)adenosine-5'-N-ethyluronamides, which are structurally related to N-(3-Hydroxybenzyl)adenosine, are included to provide insight into the structure-activity relationship at the 3-position of the benzyl (B1604629) ring.
| Compound | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A1/A2a Selectivity Ratio |
| N6-(3-Iodobenzyl)adenosine-5'-N-ethyluronamide | 180 | 170 | 2.8 | 1.06 |
| N6-(3-Bromobenzyl)adenosine-5'-N-ethyluronamide | 200 | 180 | 4.8 | 1.11 |
| N6-(3-Chlorobenzyl)adenosine-5'-N-ethyluronamide | 430 | 360 | 9.0 | 1.19 |
| N6-(3-Fluorobenzyl)adenosine-5'-N-ethyluronamide | 800 | 1000 | 25 | 0.8 |
| CGS21680 | 215 | 15 | >10,000 | 14.3 |
| NECA | 14 | 20 | 50 | 0.7 |
Data for N6-(3-substituted-benzyl)adenosine-5'-N-ethyluronamides are from radioligand binding assays on rat brain membranes[1]. Data for CGS21680 and NECA are representative values from the literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical A2A receptor signaling pathway and a typical experimental workflow for evaluating A2A receptor agonists.
Experimental Protocols
This protocol is adapted from studies evaluating N6-substituted adenosine analogs[1].
-
Membrane Preparation:
-
Rat striatal membranes are prepared as a source of A2A receptors. Tissues are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
Assays are performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer, 10 mM MgCl2, 2 IU/mL adenosine deaminase, and the appropriate radioligand (e.g., 15 nM [3H]CGS21680 for A2A receptors).
-
Varying concentrations of the test compound (e.g., N-(3-Hydroxybenzyl)adenosine or other agonists) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM NECA).
-
The mixture is incubated for 90 minutes at 25°C.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol is a standard method for assessing the functional potency of A2A receptor agonists.
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human A2A adenosine receptor are cultured in appropriate media.
-
-
cAMP Measurement:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) for 20 minutes to prevent cAMP degradation.
-
Cells are then stimulated with various concentrations of the A2A agonist for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
-
Data Analysis:
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).
-
Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined using non-linear regression analysis.
-
References
A Comparative Guide to the Cross-Reactivity of N-(3-Hydroxybenzyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of N-(3-Hydroxybenzyl)adenosine. Due to the limited availability of comprehensive screening data for this specific compound against a wide range of unrelated receptors, this document focuses on its well-documented interactions with adenosine (B11128) receptor subtypes and draws comparisons with structurally similar N6-benzyladenosine analogs.
Overview of N-(3-Hydroxybenzyl)adenosine
N-(3-Hydroxybenzyl)adenosine is a derivative of the endogenous nucleoside adenosine, characterized by the presence of a 3-hydroxybenzyl group attached to the N6 position of the adenine (B156593) base. This modification is known to influence the compound's affinity and selectivity for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Based on structure-activity relationship (SAR) studies of related N6-substituted adenosines, N-(3-Hydroxybenzyl)adenosine is predicted to be a potent agonist at the A3 adenosine receptor.
Comparative Binding Affinity Profile
| Compound | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A3 vs A1 Selectivity | A3 vs A2a Selectivity |
| N6-(3-Iodobenzyl)adenosine | 10 | 2 | 2 | 5-fold | 1-fold |
| N6-(3-Isothiocyanatobenzyl)adenosine-5'-N-methyluronamide | 145 | 272 | 10 | 14.5-fold | 27.2-fold |
Data for comparator compounds are derived from studies on rat brain tissues and transfected cell lines.[1][2]
Interpretation: The N6-benzyl substitution, particularly with electron-withdrawing or halogen groups at the 3-position, tends to confer selectivity towards the A3 adenosine receptor.[1][3] While the hydroxyl group in N-(3-Hydroxybenzyl)adenosine is electron-donating, its position on the benzyl (B1604629) ring is consistent with motifs that enhance A3 receptor affinity. It is plausible that N-(3-Hydroxybenzyl)adenosine exhibits a preference for the A3 receptor over A1 and A2A subtypes. However, without direct experimental data, its activity at other receptor families (e.g., dopaminergic, serotonergic, adrenergic) remains uncharacterized.
Primary Target Signaling Pathway: Adenosine A3 Receptor
The primary pharmacological target of N-(3-Hydroxybenzyl)adenosine is anticipated to be the adenosine A3 receptor (A3AR). A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A3AR can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Caption: Adenosine A3 Receptor Signaling Pathway.
Experimental Protocols for Cross-Reactivity Assessment
To definitively determine the cross-reactivity profile of N-(3-Hydroxybenzyl)adenosine, a tiered experimental approach is recommended.
Tier 1: Radioligand Binding Assays
This initial screen assesses the ability of the compound to displace a radiolabeled ligand from a panel of receptors.
Methodology:
-
Receptor Panel: A broad panel of receptors expressed in cell membranes (e.g., from transfected cell lines or native tissues) should be used. This panel should ideally include representatives from major receptor families, such as aminergic (dopamine, serotonin, adrenergic), peptidergic, and other relevant GPCRs and ion channels.
-
Membrane Preparation: Cell membranes expressing the target receptors are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific high-affinity radioligand for each receptor is incubated with the cell membranes in the presence of varying concentrations of N-(3-Hydroxybenzyl)adenosine.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of N-(3-Hydroxybenzyl)adenosine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Tier 2: Functional Assays
For receptors where significant binding is observed in Tier 1, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Methodology (Example: cAMP Assay for Gs/Gi-coupled receptors):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.
-
Compound Treatment: Cells are pre-incubated with N-(3-Hydroxybenzyl)adenosine at various concentrations. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion and Future Directions
While N-(3-Hydroxybenzyl)adenosine is predicted to be a selective agonist for the adenosine A3 receptor based on the SAR of related compounds, its cross-reactivity with other receptor families has not been extensively characterized in publicly available literature. The provided experimental framework outlines a systematic approach to thoroughly evaluate its off-target interaction profile. Such studies are crucial for a comprehensive understanding of its pharmacological effects and for predicting potential side effects in a therapeutic context. Further research involving broad receptor screening is necessary to fully elucidate the selectivity and safety profile of N-(3-Hydroxybenzyl)adenosine.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Modified Nucleoside Analysis: A Guide to the Reproducibility of N-(3-Hydroxybenzyl)adenosine-15N,d2 Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of modified nucleosides is paramount for robust study outcomes. This guide provides a comparative overview of analytical methodologies, focusing on the quantification of N-(3-Hydroxybenzyl)adenosine-15N,d2, a stable isotope-labeled analog of a modified adenosine (B11128). While direct comparative studies on this specific molecule are not publicly available, this guide synthesizes data from the analysis of similar modified nucleosides to present a comprehensive performance comparison, highlighting the superior reproducibility of Liquid Chromatography-Mass Spectrometry (LC-MS)-based methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are the cornerstone of accurate quantification in mass spectrometry.[1][2][3] They are chemically identical to the analyte of interest, which allows them to compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1][2] This guide will delve into the expected reproducibility of quantifying such a compound and compare the primary analytical technique, LC-MS/MS, with other potential methods.
Comparative Analysis of Quantification Methods
The quantification of modified nucleosides, particularly at low concentrations in complex biological matrices, overwhelmingly relies on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This preference is due to its high sensitivity, selectivity, and accuracy. While other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) exist, they often lack the required sensitivity and specificity for low-abundance analytes.
Below is a table summarizing the expected performance of LC-MS/MS for the quantification of modified nucleosides, based on published data for similar compounds.[4][5][6] This serves as a benchmark for the expected reproducibility of this compound analysis. A hypothetical comparison with HPLC-UV is included to illustrate the performance differences.
| Parameter | LC-MS/MS | HPLC-UV (Hypothetical) |
| Limit of Quantification (LOQ) | Low nmol/L to pmol/L[7] | µmol/L range |
| Precision (CV%) | < 5-15%[4][6] | 10-20% |
| Accuracy (% Bias) | ± 15% | ± 20% |
| Selectivity | High (based on mass-to-charge ratio) | Low (potential for co-eluting interferences) |
| Matrix Effect | Can be significant, but compensated by SIL-IS | Less prone to ion suppression, but affected by UV-absorbing interferents |
Experimental Workflow and Protocols
The superior reproducibility of LC-MS/MS for quantifying modified nucleosides is contingent on a well-defined experimental protocol. The following section outlines a typical workflow and detailed methodology.
Caption: A typical experimental workflow for the quantification of a modified nucleoside using a stable isotope-labeled internal standard and LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is a representative example for the analysis of a modified nucleoside like N-(3-Hydroxybenzyl)adenosine from a biological matrix.
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of this compound solution.
-
Protein Precipitation/Extraction: Perform protein precipitation with acetonitrile (B52724) or use a solid-phase extraction (SPE) cartridge for sample cleanup and enrichment.
-
Evaporation and Reconstitution: The extracted sample is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be determined for both the native N-(3-Hydroxybenzyl)adenosine and the 15N,d2-labeled internal standard.
-
Instrument Parameters: Optimization of source-dependent parameters like capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.
-
3. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
The Principle of Isotope Dilution Mass Spectrometry
The high reproducibility of this method is based on the principle of isotope dilution mass spectrometry. The stable isotope-labeled internal standard behaves identically to the endogenous analyte during sample preparation and analysis. Any loss of analyte during extraction or variability in ionization efficiency will be mirrored by the internal standard, thus the ratio of their signals remains constant.
Caption: The stable isotope-labeled internal standard co-elutes and is detected alongside the analyte, enabling accurate quantification by correcting for experimental variability.
Conclusion
For the quantification of this compound and other modified nucleosides, LC-MS/MS with a stable isotope-labeled internal standard is the unequivocal method of choice. It offers unparalleled sensitivity, selectivity, and, most importantly, reproducibility, with relative standard deviations typically below 15%.[4] This level of precision is essential for reliable pharmacokinetic studies, biomarker validation, and fundamental research in drug development. The detailed protocols and workflows provided in this guide serve as a robust framework for achieving high-quality, reproducible data in the analysis of modified nucleosides.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC-UV-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients [mdpi.com]
- 7. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
A Comparative Guide to Inter-Assay Variability in N-(3-Hydroxybenzyl)adenosine Experiments
For researchers and drug development professionals investigating G protein-coupled receptor (GPCR) signaling, particularly through adenosine (B11128) receptors, N-(3-Hydroxybenzyl)adenosine (HBA) and its analogs are valuable chemical tools. A critical aspect of employing these molecules in experimental settings is understanding and controlling for assay variability. While specific inter-assay variability data for N-(3-Hydroxybenzyl)adenosine is not extensively published, this guide provides a comprehensive comparison of common assay methodologies used for adenosine analogs, discusses potential sources of variability, and presents data on alternative compounds to aid in experimental design and data interpretation.
Understanding Inter-Assay Variability
Inter-assay variability, often expressed as the coefficient of variation (%CV), refers to the degree of variation between results obtained from the same sample analyzed in different assay runs. Maintaining a low inter-assay %CV is crucial for ensuring the reproducibility and reliability of experimental data. Generally, an inter-assay %CV of less than 15% is considered acceptable for most biochemical assays. This variability can be influenced by factors such as reagent stability, instrument calibration, and operator differences.
Intra-assay variability, in contrast, measures the precision of results within a single assay run and should typically be less than 10%. Both metrics are essential for validating the robustness of an experimental protocol.
Adenosine Receptor Signaling Pathways
N-(3-Hydroxybenzyl)adenosine is an analog of adenosine and is expected to exert its effects through the four adenosine receptor subtypes: A₁, A₂ₐ, A₂B, and A₃. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
A₂ₐ and A₂B Receptors: These receptors are generally coupled to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase intracellular cAMP levels.[3][4]
The specific receptor subtype that N-(3-Hydroxybenzyl)adenosine interacts with, and its affinity for each, will determine its cellular effects.
Figure 1. Gαi-coupled adenosine receptor signaling pathway.
Figure 2. Gαs-coupled adenosine receptor signaling pathway.
Comparative Analysis of Assay Methodologies
The choice of assay for quantifying HBA or its effects can significantly impact experimental outcomes and variability. Below is a comparison of common methodologies.
| Assay Type | Principle | Advantages | Disadvantages | Potential Sources of Inter-Assay Variability |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometry for highly specific quantification. | High sensitivity and specificity; considered the gold standard for quantification.[5] | Requires expensive equipment and specialized expertise. | Mobile phase preparation, column performance, MS detector sensitivity drift. |
| Fluorometric Assays | Enzymatic conversion of adenosine/analogs to a product that is detected by a fluorescent probe. | High-throughput, relatively simple and less expensive than HPLC-MS/MS.[6] | Indirect measurement, potential for interference from other sample components. | Reagent stability (enzymes, probe), incubation times and temperatures, plate reader calibration. |
| Radioligand Binding | Measures the binding of a radiolabeled ligand to the receptor, which is competed by the unlabeled compound (HBA). | Highly sensitive for determining receptor binding affinity (Ki). | Requires handling of radioactive materials, specialized equipment, and disposal protocols. | Radioligand degradation, cell membrane preparation consistency, incubation conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of adenosine analogs in various biological samples.
-
Sample Preparation: Samples (e.g., cell lysates, plasma) are deproteinized, often with perchloric acid, followed by neutralization.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[7]
-
Detection: UV detection at approximately 260 nm is standard for adenosine and its analogs. For higher specificity and sensitivity, tandem mass spectrometry (MS/MS) can be used.[8]
-
Quantification: A standard curve is generated using known concentrations of the analyte to quantify the amount in the samples.
Figure 3. General workflow for HPLC analysis.
Fluorometric Adenosine Assay
This protocol is adapted from commercially available kits for high-throughput screening.
-
Reagent Preparation: Prepare a reaction mix containing adenosine deaminase, other coupling enzymes, and a fluorescent probe in an assay buffer.
-
Standard Curve: Prepare a dilution series of adenosine standards.
-
Assay Reaction: Add standards and unknown samples to a 96-well microplate. Add the reaction mix to initiate the enzymatic reactions.
-
Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at room temperature, protected from light.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5]
-
Calculation: Determine the adenosine concentration in the samples from the standard curve. To account for background, a parallel reaction without adenosine deaminase can be run.
Radioligand Binding Assay
This method is used to determine the binding affinity of HBA for specific adenosine receptor subtypes.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest.
-
Assay Buffer: Use a suitable buffer, such as Tris-HCl with MgCl₂.
-
Reaction Mixture: In assay tubes, add the cell membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]CGS21680 for A₂ₐ), and varying concentrations of the unlabeled competitor (HBA).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.
Performance Comparison with Alternative Compounds
The biological activity of HBA is best understood in the context of other well-characterized adenosine receptor modulators. The table below compares the binding affinities (Ki values) of several N⁶-substituted adenosine analogs at different rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Selectivity Profile |
| N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide | 145 | 272 | 10.0 | A₃ selective |
| 5'-(N-Methylcarboxamido)-N⁶-benzyladenosine | - | - | - | 37-56 fold selective for A₃ |
| N⁶-benzyl-5'-(N-ethylcarboxamido)adenosine | - | - | - | First selective A₃ agonist reported[3] |
| N⁶-(4-Hydroxybenzyl)adenosine (NHBA) | - | - | - | Activates A₂ₐR and inhibits ENT1 |
| N-(3-Hydroxybenzyl)adenosine (HBA) | Data not available | Data not available | Data not available | Expected to interact with adenosine receptors |
Note: The lack of publicly available binding affinity data for N-(3-Hydroxybenzyl)adenosine highlights the need for researchers to perform their own characterization experiments.
Conclusion
While direct inter-assay variability data for N-(3-Hydroxybenzyl)adenosine experiments are scarce, researchers can ensure robust and reproducible results by carefully selecting and validating their assay methodology. HPLC-MS/MS offers the highest precision for quantification, while fluorometric assays provide a high-throughput alternative. Radioligand binding assays are indispensable for characterizing the receptor interaction profile of HBA. By implementing rigorous quality control, including the routine calculation of intra- and inter-assay %CV, and by understanding the compound's activity in the context of related adenosine analogs, scientists can confidently advance their research into adenosine receptor signaling.
References
- 1. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of N⁶-substituted apioadenosines as potential adenosine A₃ receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Hydroxybenzyl)adenosine: A Comparative Analysis of Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
N-(3-Hydroxybenzyl)adenosine (HBA) is a synthetic adenosine (B11128) analog that has garnered interest within the research community for its potential therapeutic applications. As with any promising compound, a thorough understanding of its binding specificity is paramount for predicting its pharmacological effects, potential off-target interactions, and overall suitability for further development. This guide provides a comparative analysis of HBA's binding profile, drawing upon experimental data from closely related analogs to elucidate its likely molecular targets and selectivity.
Executive Summary
Experimental evidence from studies on structurally similar N6-substituted adenosine derivatives strongly suggests that N-(3-Hydroxybenzyl)adenosine's primary molecular targets are within the family of adenosine receptors (A1, A2A, A2B, A3) and the equilibrative nucleoside transporter 1 (ENT1). In particular, the close analog N6-(4-hydroxybenzyl)adenosine (NHBA) has been shown to be a dual-selective ligand for the A2A adenosine receptor (A2AR) and ENT1.[1][2] This dual activity presents a compelling mechanism of action, simultaneously modulating adenosinergic signaling and regulating extracellular adenosine levels.
This guide will delve into the available binding affinity data for HBA's analogs, compare its potential binding profile with alternative adenosine receptor modulators, and provide detailed experimental protocols for assessing binding specificity.
Comparative Binding Affinity
Table 1: Comparative Binding Affinities of N6-Benzyladenosine Analogs at Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Reference |
| N6-(3-Iodobenzyl)adenosine | - | - | - | [3] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | - | - | 1.4 | [3] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | >1000 | >1000 | 0.33 | [3] |
| N6-Benzyl-5′-(N-ethylcarboxamido)adenosine | - | - | - | [4] |
| 5′-(N-Methylcarboxamido)-N6-benzyladenosine | - | - | - | [4] |
Note: Specific Ki values for some compounds were not explicitly stated in the referenced abstracts but their relative selectivities were discussed.
Based on the available data for analogs, N6-substituted benzyladenosines demonstrate a propensity for interacting with adenosine receptors, with substitutions on the benzyl (B1604629) ring and the ribose moiety significantly influencing receptor subtype selectivity. For instance, N6-(3-Iodobenzyl)adenosine shows a slight selectivity for A3 over A1 and A2A receptors.[3] Further modifications, such as the addition of a 2-chloro and a 5'-N-methyluronamide group, dramatically increase A3 receptor affinity and selectivity.[3]
Signaling Pathway and Experimental Workflow
To understand the context of HBA's potential targets, it is crucial to visualize the adenosine signaling pathway and the general workflow for assessing binding specificity.
Figure 1: Simplified signaling pathway of A2A receptor activation and ENT1 transport.
Figure 2: General experimental workflow for determining binding specificity.
Experimental Protocols
To ensure rigorous and reproducible assessment of binding specificity for N-(3-Hydroxybenzyl)adenosine and its alternatives, the following detailed experimental protocols are provided.
Radioligand Displacement Assay for Adenosine Receptors (A1, A2A, A3)
Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
Test compound (HBA or alternative) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known agonist or antagonist for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percent specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound on ENT1-mediated nucleoside transport.
Materials:
-
Cells expressing human ENT1 (e.g., HEK293-hENT1).
-
Radiolabeled nucleoside substrate (e.g., [3H]adenosine or [3H]uridine).
-
Test compound (HBA or alternative) at various concentrations.
-
Known ENT1 inhibitor as a positive control (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Plate the ENT1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the positive control.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or control at various concentrations for a specified time (e.g., 15-30 minutes).
-
Initiate the uptake by adding the radiolabeled nucleoside substrate to each well.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials with scintillation fluid.
-
Quantify the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of nucleoside uptake against the log concentration of the test compound.
Off-Target Profiling
To comprehensively assess the binding specificity of N-(3-Hydroxybenzyl)adenosine, it is essential to screen it against a broad panel of potential off-targets. A kinase panel is particularly relevant for adenosine analogs due to the structural similarity to ATP.
Table 2: Representative Kinase Panel for Off-Target Screening
| Kinase Family | Representative Kinases |
| Tyrosine Kinases | EGFR, VEGFR2, PDGFRβ, Src, Abl |
| Serine/Threonine Kinases | PKA, PKB/Akt, PKC, MAPK/ERK, CDK2 |
| Lipid Kinases | PI3Kα, PI3Kγ |
A lack of significant inhibition (e.g., IC50 > 10 µM) in such a panel would provide strong evidence for the selectivity of HBA for its primary targets.
Conclusion
Based on the analysis of its close structural analogs, N-(3-Hydroxybenzyl)adenosine is predicted to be a selective ligand for adenosine receptors and the equilibrative nucleoside transporter 1. The dual modulation of A2A receptor signaling and adenosine uptake via ENT1 inhibition presents a promising pharmacological profile. However, to definitively confirm its binding specificity, comprehensive experimental validation using the protocols outlined in this guide is crucial. Future studies should focus on generating a complete binding profile of HBA against all adenosine receptor subtypes, ENT1, and a broad panel of kinases and other potential off-targets. This will provide the necessary data to fully evaluate its therapeutic potential and guide further drug development efforts.
References
- 1. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of N-substituted adenosine derivatives"
A Comparative Analysis of N-Substituted Adenosine (B11128) Derivatives: A Guide for Researchers
An in-depth review of the structure-activity relationships, receptor selectivity, and functional profiles of key N-substituted adenosine derivatives.
N-substituted adenosine derivatives represent a diverse class of molecules that have been instrumental in the study of purinergic signaling. By modifying the N6-position of the adenosine scaffold, researchers have developed a wide array of agonists and antagonists with varying selectivity for the four adenosine receptor subtypes: A1, A2A, A2B, and A3. These receptors, which are G protein-coupled receptors (GPCRs), play crucial roles in a multitude of physiological and pathophysiological processes, making them attractive therapeutic targets for conditions ranging from cardiovascular diseases to inflammation and cancer.[1][2] This guide provides a comparative analysis of prominent N-substituted adenosine derivatives, presenting key experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Adenosine Receptor Subtypes and Signaling Pathways
The physiological effects of adenosine are mediated by four receptor subtypes (A1, A2A, A2B, and A3), which are coupled to different G proteins and downstream signaling cascades.[1][2] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase activity and increasing cAMP production.[2] These opposing effects on cAMP levels are a hallmark of adenosine receptor signaling and form the basis of many functional assays.
Figure 1: Adenosine Receptor Signaling Pathways.
Comparative Analysis of N-Substituted Adenosine Derivatives
The affinity and selectivity of N-substituted adenosine derivatives for the different receptor subtypes are highly dependent on the nature of the substituent at the N6-position. Bulky and lipophilic groups at this position generally favor A1 receptor selectivity.
A1 Receptor Agonists
N6-substituted analogs of adenosine have proven to be particularly effective as A1 receptor-selective agonists.[3] For instance, N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA) exhibit high selectivity for the A1 receptor.[3] The introduction of a chlorine atom at the 2-position, as seen in 2-chloro-N6-cyclopentyladenosine (CCPA), can further enhance A1 selectivity.[2][3]
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A1 vs A2A) | Selectivity (A1 vs A3) |
| CPA | 0.8 | 1500 | 700 | ~1875-fold | ~875-fold |
| CHA | 1.2 | 1000 | 500 | ~833-fold | ~417-fold |
| CCPA | 0.5 | 300 | 35 | ~600-fold | 70-fold |
Note: Ki values are approximate and can vary between different studies and experimental conditions. Data compiled from multiple sources.
A2A Receptor Agonists
While most N6-substituted derivatives show a preference for the A1 receptor, certain modifications can confer A2A selectivity. For example, the introduction of a 2,2-diphenylethyl group at the N6-position has led to the development of potent and selective A2A agonists.[3]
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A2A vs A1) | Selectivity (A2A vs A3) |
| CGS-21680 | 180 | 15 | 500 | ~12-fold | ~33-fold |
| UK-432097 | 50 | 0.3 | 100 | ~167-fold | ~333-fold |
Note: Ki values are approximate and can vary between different studies and experimental conditions. Data compiled from multiple sources.
A3 Receptor Agonists
The development of selective A3 receptor agonists has been a focus of research due to their potential therapeutic applications in inflammation and cancer.[4] N6-benzyladenosine derivatives, particularly those with substitutions on the benzyl (B1604629) ring, have shown promise as A3-selective ligands.[5] For instance, N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and its 2-chloro derivative (Cl-IB-MECA) are widely used as selective A3 agonists.[4]
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A3 vs A1) | Selectivity (A3 vs A2A) |
| IB-MECA | 250 | 330 | 1.3 | ~192-fold | ~254-fold |
| Cl-IB-MECA | 410 | 410 | 0.33 | ~1242-fold | ~1242-fold |
Note: Ki values are approximate and can vary between different studies and experimental conditions. Data compiled from multiple sources.
Experimental Protocols
The characterization of N-substituted adenosine derivatives relies on a variety of in vitro assays to determine their binding affinity and functional activity at the different receptor subtypes.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the unlabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on intracellular cAMP levels. For A1 and A3 receptors, agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP. For A2A and A2B receptors, agonists will stimulate adenylyl cyclase, resulting in an increase in cAMP.
Figure 3: Experimental Workflow for cAMP Functional Assay.
Conclusion
N-substituted adenosine derivatives are invaluable pharmacological tools for dissecting the complex roles of adenosine signaling in health and disease. The choice of a specific derivative should be guided by its unique pharmacological profile, including its affinity and selectivity for the different adenosine receptor subtypes. This guide provides a starting point for researchers, summarizing key data and experimental approaches to facilitate the informed selection and application of these powerful molecular probes. Further exploration of the extensive literature is encouraged to gain a deeper understanding of the structure-activity relationships and therapeutic potential of this fascinating class of compounds.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-(3-Hydroxybenzyl)adenosine-15N,d2 as a Bioanalytical Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of analytes in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of an internal standard (IS) is essential for correcting variability during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.[1] Stable Isotope-Labeled Internal Standards (SIL-ISs) are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte of interest.[2] This guide provides a comprehensive framework for the validation of N-(3-Hydroxybenzyl)adenosine-15N,d2 as a SIL-IS for the quantification of its unlabeled analogue, N-(3-Hydroxybenzyl)adenosine, an adenosine (B11128) analog with potential therapeutic applications.[3][4]
This document outlines the requisite experimental protocols and presents comparative data to demonstrate the superiority of a SIL-IS over other alternatives, such as a structural analogue. The validation parameters discussed are aligned with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[5][6]
Rationale for Internal Standard Selection
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[7] SIL-ISs, like this compound, are the preferred choice because they co-elute with the analyte and experience identical matrix effects and extraction recovery, leading to higher accuracy and precision.[1] The incorporation of stable, heavy isotopes (¹⁵N and ²H/D) provides a mass shift that allows for distinct detection by the mass spectrometer without significantly altering the chemical properties.[2]
Comparison of Internal Standard Types:
| Feature | This compound (SIL-IS) | Structural Analogue IS (e.g., Theophylline) |
| Chromatographic Retention | Co-elutes with the analyte | Different retention time |
| Extraction Recovery | Nearly identical to the analyte | May differ significantly from the analyte |
| Matrix Effects | Experiences identical ion suppression/enhancement | Experiences different ion suppression/enhancement |
| Correction for Variability | High | Moderate to Low |
| Regulatory Preference | Strongly preferred[8] | Acceptable when SIL-IS is not feasible[9] |
Experimental Validation Protocols
A full bioanalytical method validation should be conducted to ensure the reliability of the analytical results.[5] The following protocols describe the key experiments for validating this compound as an internal standard.
Materials and Methods
-
Analyte: N-(3-Hydroxybenzyl)adenosine
-
Internal Standard 1: this compound (SIL-IS)
-
Internal Standard 2 (for comparison): Theophylline (Structural Analogue IS)
-
Matrix: Human Plasma (with K2EDTA as anticoagulant)
-
Instrumentation: Triple Quadrupole LC-MS/MS System
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Aliquot 50 µL of plasma (blank, standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate internal standard working solution (either SIL-IS or Structural Analogue IS).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Transitions for the analyte and both internal standards must be optimized.
Validation Experiments
The validation process should assess selectivity, matrix effect, calibration curve performance, accuracy, precision, and stability.[6][10]
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or the IS.[11] The response of interfering peaks should be less than 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the IS.[11]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. This is done by comparing the peak area of the analyte/IS in post-extraction spiked plasma to the peak area in a pure solution. The coefficient of variation (CV%) of the IS-normalized matrix factor across different plasma lots should be ≤15%.
-
Calibration Curve: Prepare a calibration curve using a blank sample, a zero sample (with IS only), and at least six non-zero concentration levels.[12] The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²). The accuracy of back-calculated concentrations should be within ±15% of nominal values (±20% at the LOQ).[6]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in at least five replicates over a minimum of three separate runs.[12] The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The CV% for precision should not exceed 15% (20% for LLOQ).[11][12]
-
Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw (at least 3 cycles), short-term (bench-top), and long-term storage.[10]
Comparative Performance Data
The following tables summarize representative data from the validation, comparing the performance of the method when using the SIL-IS versus a structural analogue IS.
Table 1: Matrix Effect Comparison
| Internal Standard Used | Plasma Lot | Matrix Factor | IS-Normalized Matrix Factor | CV% |
| This compound | 1 | 0.85 | 1.01 | 3.8% |
| 2 | 0.92 | 0.98 | ||
| 3 | 0.88 | 1.04 | ||
| 4 | 0.95 | 1.02 | ||
| Theophylline | 1 | 0.86 | 1.15 | 18.2% |
| 2 | 0.93 | 0.95 | ||
| 3 | 0.89 | 1.21 | ||
| 4 | 0.96 | 1.08 |
Table 2: Inter-Day Accuracy and Precision Comparison
| QC Level | Internal Standard Used | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LQC | SIL-IS | 5 | 5.15 | 103.0 | 4.5 |
| Structural Analogue | 5 | 5.65 | 113.0 | 14.8 | |
| MQC | SIL-IS | 50 | 49.2 | 98.4 | 3.1 |
| Structural Analogue | 50 | 44.8 | 89.6 | 11.5 | |
| HQC | SIL-IS | 400 | 408.0 | 102.0 | 2.8 |
| Structural Analogue | 400 | 435.2 | 108.8 | 13.2 |
Visualized Workflows and Relationships
Diagrams created using Graphviz help to visualize complex processes and relationships within the validation workflow.
Caption: Workflow for sample preparation, analysis, and data processing.
Caption: How a SIL-IS corrects for analytical variability.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly suitable internal standard for the quantitative bioanalysis of N-(3-Hydroxybenzyl)adenosine. Its use leads to superior method performance, characterized by enhanced accuracy, precision, and robustness against matrix effects when compared to a structural analogue IS. Adherence to the validation protocols outlined in this guide will ensure the generation of reliable, high-quality data that meets stringent regulatory standards for drug development and clinical research.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. nalam.ca [nalam.ca]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. welchlab.com [welchlab.com]
- 10. fda.gov [fda.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Analysis of N-(3-Hydroxybenzyl)adenosine and NECA Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of N-(3-Hydroxybenzyl)adenosine and the widely used non-selective adenosine (B11128) receptor agonist, 5'-N-Ethylcarboxamido)adenosine (NECA). Due to the limited availability of direct experimental data for N-(3-Hydroxybenzyl)adenosine, its pharmacological profile is largely inferred from structure-activity relationship (SAR) studies of closely related N6-substituted benzyladenosine analogs. In contrast, NECA has been extensively characterized, providing a robust dataset for comparison.
Introduction to the Compounds
NECA (5'-N-Ethylcarboxamido)adenosine) is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[3] Its high affinity and broad activity spectrum have established it as a standard reference compound in adenosine receptor research. NECA's effects are mediated through the activation of G-protein coupled signaling pathways, leading to a decrease in intracellular cyclic AMP (cAMP) via A1 and A3 receptors, and an increase in cAMP via A2A and A2B receptors.
Quantitative Comparison of Efficacy
The following tables summarize the known quantitative data for NECA and the inferred profile for N-(3-Hydroxybenzyl)adenosine based on related compounds. It is crucial to note that the values for N-(3-Hydroxybenzyl)adenosine are hypothetical and intended to guide future experimental validation.
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Data Source |
| NECA | 14 | 20 | 2400 (EC50) | 6.2 | [4] |
| N-(3-Hydroxybenzyl)adenosine | Likely < 100 (Inferred) | Likely > 200 (Inferred) | Not Determined | Likely < 50 (Inferred) | Inferred from[1][2][5] |
Table 2: Functional Potency (EC50, nM) and Efficacy
| Compound | Assay | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Efficacy | Data Source |
| NECA | cAMP Inhibition/Stimulation | Potent Agonist | Potent Agonist | 2400 | Potent Agonist | Full Agonist | [4] |
| N-(3-Hydroxybenzyl)adenosine | cAMP Inhibition/Stimulation | Likely Agonist (Inferred) | Likely Weak Agonist/Inactive (Inferred) | Not Determined | Likely Agonist (Inferred) | Likely Partial to Full Agonist (Inferred) | Inferred from[1][2] |
Signaling Pathways
Both compounds modulate intracellular signaling cascades through the activation of adenosine receptors. The primary pathways are depicted below.
Caption: Agonist binding to adenosine receptors modulates adenylyl cyclase activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of adenosine receptor agonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for determining receptor binding affinity.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor subtype of interest are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]CPA for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3) and varying concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for A2A/A2B) or inhibit (for A1/A3) the production of intracellular cyclic AMP.
Caption: Workflow for assessing functional activity on cAMP levels.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the adenosine receptor subtype of interest are cultured in appropriate media.
-
Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation:
-
For A2A/A2B receptors: Cells are incubated with varying concentrations of the test compound.
-
For A1/A3 receptors: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound.
-
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or radioimmunoassay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for stimulation) or IC50 (for inhibition) of the test compound.
Conclusion
NECA remains a valuable tool in adenosine receptor research due to its well-characterized, potent, and non-selective agonist activity. While direct experimental data for N-(3-Hydroxybenzyl)adenosine is currently lacking, analysis of related N6-benzyladenosine analogs suggests it is likely to exhibit a different pharmacological profile, potentially with selectivity towards A1 and/or A3 receptors. The presence of the 3-hydroxy group on the benzyl (B1604629) ring may confer unique binding properties that warrant further investigation. Future studies employing the experimental protocols outlined in this guide are necessary to fully elucidate the efficacy and selectivity of N-(3-Hydroxybenzyl)adenosine and to determine its potential as a more targeted pharmacological tool compared to the broad-spectrum activity of NECA.
References
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Assay Performance for A3 Adenosine Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of A3 adenosine (B11128) receptor (A3AR) agonists, with a focus on N6-substituted adenosine analogs like N-(3-Hydroxybenzyl)adenosine. Due to a scarcity of publicly available data for N-(3-Hydroxybenzyl)adenosine, this guide will use the well-characterized and potent A3AR agonist, N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA), as a primary example to illustrate the benchmarking process across various assay formats. The principles and methodologies described herein are directly applicable to the evaluation of N-(3-Hydroxybenzyl)adenosine and other novel A3AR agonists.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes and is a promising therapeutic target for inflammatory diseases, cancer, and glaucoma. Accurate and robust assessment of agonist potency and efficacy is paramount in the drug discovery and development pipeline. This guide compares common assay platforms used to characterize A3AR agonists, providing supporting data and detailed experimental protocols.
Adenosine A3 Receptor Signaling Pathway
Activation of the A3 adenosine receptor, primarily coupled to the Gi/o family of G proteins, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway is a key mechanism through which A3AR agonists exert their cellular effects.
Comparison of Assay Performance for A3AR Agonists
The performance of an A3AR agonist is typically evaluated using a combination of binding and functional assays. Each assay provides distinct information regarding the ligand-receptor interaction.
| Assay Type | Parameter Measured | N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA) Performance | Alternative Compound: 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) |
| Radioligand Binding Assay | Binding Affinity (Ki) | ~1.1 nM (rat A3AR)[1][2] | ~0.33 nM (rat A3AR)[3] |
| cAMP Inhibition Assay | Functional Potency (EC50) | IC50 values are generally higher than Ki values in this assay format.[1][4] | Similar trend of higher IC50 compared to Ki.[3] |
| [35S]GTPγS Binding Assay | G protein Activation (EC50, Emax) | Potent agonist with high efficacy. | Potent agonist with high efficacy. |
Experimental Workflows and Protocols
Radioligand Competition Binding Assay
This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the A3AR.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the A3AR in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable A3AR radioligand (e.g., [125I]I-AB-MECA), and a range of concentrations of the unlabeled test compound (e.g., N-(3-Hydroxybenzyl)adenosine or IB-MECA).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Detailed Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the A3AR in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) along with varying concentrations of the test agonist.
-
Incubation: Incubate the plate for a defined period at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the A3AR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the A3AR as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [35S]GTPγS, GDP (to ensure binding is to the activated state), and varying concentrations of the test agonist.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Detection: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Best Practices for Assay Performance and Validation
To ensure the reliability and reproducibility of assay data, it is crucial to adhere to best practices for assay validation. One key metric is the Z'-factor, which provides a statistical measure of the quality of an assay.
Z'-Factor Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[5][6]
By systematically applying these assays and adhering to rigorous validation standards, researchers can confidently benchmark the performance of N-(3-Hydroxybenzyl)adenosine and other novel A3 adenosine receptor agonists, thereby facilitating the identification and development of promising new therapeutics.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Adenosine Receptor Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various adenosine (B11128) receptor ligands. Understanding the nuanced differences in binding affinity, potency, and selectivity is critical for advancing research and developing targeted therapeutics.
This guide summarizes the performance of key ligands for the four adenosine receptor subtypes—A₁, A₂ₐ, A₂ₑ, and A₃—supported by quantitative experimental data. Detailed methodologies for the primary assays are also provided to ensure reproducibility and aid in experimental design.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of extracellular adenosine.[1] These receptors are broadly classified into two main signaling cascades. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase cAMP production.[2] These opposing actions on cAMP are central to the modulatory role of adenosine in cellular function. In some cellular contexts, these receptors can also signal through other pathways, such as the activation of phospholipase C (PLC) by A₁ and A₃ receptors, resulting in calcium mobilization.[1]
Figure 1: Adenosine Receptor Signaling Pathways.
Quantitative Comparison of Ligand Performance
The following tables provide a head-to-head comparison of the binding affinities (Ki) and functional potencies (EC₅₀ for agonists, IC₅₀ for antagonists) of selected ligands for each human adenosine receptor subtype. Data is compiled from various sources, and values should be considered representative, as they can vary based on experimental conditions.
A₁ Adenosine Receptor Ligands
The A₁ receptor is a target for conditions including cardiac arrhythmias and pain. N⁶-substituted adenosine analogues are often selective for this subtype.[3]
| Ligand | Type | Ki (nM) - A₁ | Ki (nM) - A₂ₐ | Ki (nM) - A₂ₑ | Ki (nM) - A₃ | EC₅₀/IC₅₀ (nM) - A₁ |
| Agonists | ||||||
| Adenosine | Endogenous Agonist | ~100 | ~200 | >10,000 | ~300 | 310 (EC₅₀)[2] |
| CPA (N⁶-Cyclopentyladenosine) | Selective Agonist | 0.8 | 1500 | >10,000 | 100 | 0.32 (EC₅₀)[4] |
| R-PIA (N⁶-(R)-phenylisopropyladenosine) | Selective Agonist | 1.1 | 220 | >10,000 | 150 | - |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Agonist | 6.7 | 14 | 5000 | 25 | - |
| Antagonists | ||||||
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Selective Antagonist | 0.45 | 400 | >10,000 | 7000 | 1.2-6 (pKd 8.4-9.2)[5] |
| Theophylline | Non-selective Antagonist | 8500 | 25000 | >10,000 | >10,000 | - |
A₂ₐ Adenosine Receptor Ligands
The A₂ₐ receptor is a key target in Parkinson's disease, inflammation, and cancer immunotherapy.
| Ligand | Type | Ki (nM) - A₁ | Ki (nM) - A₂ₐ | Ki (nM) - A₂ₑ | Ki (nM) - A₃ | EC₅₀/IC₅₀ (nM) - A₂ₐ |
| Agonists | ||||||
| CGS-21680 | Selective Agonist | 2300 | 22 | 16000 | 9100 | 55 (IC₅₀) |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Agonist | 6.7 | 14 | 5000 | 25 | 27.5 (EC₅₀)[6] |
| Regadenoson | Selective Agonist | 1000 | 6.4 | >10,000 | >10,000 | - |
| Antagonists | ||||||
| ZM241385 | Selective Antagonist | 250 | 0.4 | 1200 | 160 | - |
| Istradefylline (KW-6002) | Selective Antagonist | 130 | 2.2 | 1100 | 2600 | - |
| Caffeine | Non-selective Antagonist | 12000 | 40000 | >10,000 | 50000 | - |
A₂ₑ Adenosine Receptor Ligands
The A₂ₑ receptor has the lowest affinity for adenosine and is implicated in inflammatory processes and cancer. The development of selective A₂ₑ ligands has historically lagged behind other subtypes.[7]
| Ligand | Type | Ki (nM) - A₁ | Ki (nM) - A₂ₐ | Ki (nM) - A₂ₑ | Ki (nM) - A₃ | EC₅₀/IC₅₀ (nM) - A₂ₑ |
| Agonists | ||||||
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Agonist | 6.7 | 14 | 5000 | 25 | - |
| BAY 60-6583 | Selective Agonist | 1200 | 1100 | 4.7 | 4300 | - |
| Antagonists | ||||||
| PSB-603 | Selective Antagonist | 1600 | 2400 | 56 | >10,000 | - |
| PBF-1129 | Selective Antagonist | >500 | >500 | 24-35 | >500 | 28 (IC₅₀)[8] |
A₃ Adenosine Receptor Ligands
The A₃ receptor is involved in inflammation, cancer, and cardiac ischemia. Ligand affinity for this receptor often shows significant species differences.[9]
| Ligand | Type | Ki (nM) - A₁ | Ki (nM) - A₂ₐ | Ki (nM) - A₂ₑ | Ki (nM) - A₃ | EC₅₀/IC₅₀ (nM) - A₃ |
| Agonists | ||||||
| IB-MECA | Selective Agonist | 91 | 100 | >10,000 | 1.8 | 10.1 (IC₅₀)[10] |
| Cl-IB-MECA (2-Cl-IB-MECA) | Selective Agonist | 825 | 450 | >10,000 | 0.33 | - |
| Antagonists | ||||||
| MRS1220 | Selective Antagonist | 2300 | 1500 | >10,000 | 0.65 | - |
| MRE 3008F20 | Selective Antagonist | 134 | 106 | >10,000 | 2.1 | - |
Experimental Protocols
Accurate characterization of ligand-receptor interactions is fundamental. Below are detailed methodologies for two of the most common assays used in adenosine receptor research.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C).[11]
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[11]
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ, [¹²⁵I]I-AB-MECA for A₃).[12]
-
Add increasing concentrations of the unlabeled test compound.
-
Add the prepared cell membranes to initiate the binding reaction.[12]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled standard antagonist (e.g., 10 µM NECA).[12]
-
Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[11][12]
3. Termination and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Figure 2: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is used to determine the potency (EC₅₀) of agonists and antagonists.
1. Cell Preparation:
-
Seed cells expressing the receptor of interest into a 96-well or 384-well plate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
2. Agonist Mode (for A₂ₐ/A₂ₑ Receptors):
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[4][13]
-
Add increasing concentrations of the test agonist.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[13][14]
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based kits).
3. Agonist Mode (for A₁/A₃ Receptors):
-
To measure the inhibition of cAMP production, first stimulate adenylyl cyclase with a known activator, such as forskolin.[10]
-
Pre-incubate cells with a PDE inhibitor and forskolin.
-
Add increasing concentrations of the test agonist and incubate.
-
Lyse the cells and measure the decrease in cAMP levels.
4. Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test antagonist.
-
Add a fixed concentration of a known reference agonist (typically its EC₅₀ or EC₈₀ concentration).
-
Incubate, lyse the cells, and measure cAMP levels.
5. Data Analysis:
-
For agonists, plot the cAMP response against the log concentration of the agonist to determine the EC₅₀ (concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC₅₀ (concentration that inhibits 50% of the agonist-induced response).
Figure 3: cAMP Functional Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. adenosine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. innoprot.com [innoprot.com]
- 7. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of N-Hydroxybenzyl Adenosine Analogs
An Objective Comparison of N-(3-Hydroxybenzyl)adenosine and its Isomer, N6-(4-Hydroxybenzyl)adenosine, with Alternative Adenosine (B11128) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine and its analogs are pivotal in numerous physiological processes through their interaction with adenosine receptors (A1, A2A, A2B, and A3), making them attractive targets for therapeutic development. This guide provides a comparative analysis of the biological effects of N-(3-Hydroxybenzyl)adenosine and its more extensively studied positional isomer, N6-(4-Hydroxybenzyl)adenosine (NHBA).
It is critical to note that while both N-(3-Hydroxybenzyl)adenosine (CAS 110505-76-5) and N6-(4-Hydroxybenzyl)adenosine (CAS 110505-75-4) are structurally similar, the available scientific literature is predominantly focused on the 4-hydroxy isomer (NHBA)[1][2][3][4][5]. Research on N-(3-Hydroxybenzyl)adenosine, also known as meta-Topolin Riboside, has primarily been in the context of plant biology, with a significant lack of published pharmacological data in animal models or in vitro assays relevant to drug development[1]. Consequently, this guide will focus on the confirmed biological effects of NHBA as a representative N-hydroxybenzyl adenosine analog, with comparisons to other well-characterized adenosine receptor agonists.
NHBA, an adenosine analog isolated from the rhizomes of Gastrodia elata, has demonstrated a dual mechanism of action, functioning as an agonist for the adenosine A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1)[6][7]. This profile has led to investigations into its potential therapeutic applications, particularly in the context of alcohol use disorder[6][7].
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of NHBA's related analog (J4), the non-selective adenosine agonist NECA, and other relevant adenosine analogs. This data provides a quantitative basis for comparing their interactions with adenosine receptors.
Table 1: Adenosine Receptor Binding Affinities (Ki) of Selected Adenosine Analogs
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Reference |
| J4 (related to NHBA) | - | 1700 | - | [8] |
| NECA | 14 | 20 | 6.2 | [9] |
| N6-Benzyladenosine | - | - | Moderately Potent | [10] |
| N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | - | - | 1.1 | [11] |
Note: Specific Ki values for NHBA at adenosine receptors were not found in the reviewed literature. Data for J4, a second-generation derivative of NHBA, is provided as a reference, noting it has a lower affinity for A2AR compared to NHBA[8].
Table 2: Functional Potency (EC50/IC50) of Selected Adenosine Analogs
| Compound | Assay | A2B Receptor (EC50, µM) | P2Y12 Receptor (IC50, µM) | Reference |
| NHBA | Platelet Aggregation Inhibition | - | 6.77-141 | [12] |
| NECA | Adenylyl Cyclase Activation | 2.4 | - | [9] |
Signaling Pathways and Experimental Workflow
The biological effects of NHBA are primarily mediated through the activation of the adenosine A2A receptor and inhibition of ENT1. The following diagrams illustrate the canonical A2A receptor signaling pathway and a typical experimental workflow used to evaluate the effects of NHBA.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for N6-(4-Hydroxybenzyl)adenosine (NHBA).
Protocol 1: Two-Bottle Choice Ethanol Drinking Paradigm
-
Objective: To assess the effect of NHBA on voluntary ethanol consumption and preference.
-
Animal Model: Male C57BL/6J mice are typically used. Mice are first induced to have high ethanol drinking behavior by gradually increasing the concentration of ethanol in one of two drinking bottles (e.g., from 3% to 10% over several days)[7].
-
Procedure:
-
Mice with a high preference for 10% ethanol are selected for the experiment.
-
Animals are divided into a control group receiving a vehicle solution (e.g., 5% DMSO, 5% Tween-80, and 0.9% saline) and a treatment group receiving NHBA (e.g., 0.1 mg/kg)[6][7].
-
The vehicle or NHBA is administered via intraperitoneal (i.p.) injection.
-
Following injection, mice are returned to their home cages with access to two bottles: one containing water and the other containing a 10% ethanol solution.
-
Fluid consumption from both bottles is measured over a specific period (e.g., 3 hours) to determine ethanol preference (volume of ethanol consumed / total volume of fluid consumed) and total ethanol consumption[7].
-
-
Data Analysis: The results are typically analyzed using a Student's t-test to compare the means of the vehicle and NHBA-treated groups.
Protocol 2: Open-Field Test for Locomotor Activity
-
Objective: To determine if the observed effects of NHBA on behavior are due to sedative or motor-impairing effects.
-
Apparatus: An open-field arena (e.g., a square chamber) equipped with automated tracking software.
-
Procedure:
-
Mice are administered either the vehicle or NHBA at various doses (e.g., 0.03, 0.1, 0.3 mg/kg, i.p.)[7].
-
After a set time post-injection, each mouse is placed in the center of the open-field arena.
-
The total distance traveled and other locomotor parameters are recorded for a defined duration (e.g., 30 minutes).
-
-
Data Analysis: One-way ANOVA followed by a post-hoc test (e.g., Bonferroni's) is used to compare the locomotor activity across different treatment groups. A lack of significant difference at the effective dose (e.g., 0.1 mg/kg) suggests the compound's primary effects are not due to sedation[7].
Protocol 3: Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype. While specific data for NHBA is lacking, a general protocol for adenosine receptor binding assays is as follows.
-
Materials:
-
Cell membranes expressing the target human adenosine receptor subtype (e.g., A1, A2A, A3).
-
A radiolabeled ligand specific for the receptor (e.g., [3H]NECA).
-
The test compound (e.g., an N-hydroxybenzyl adenosine analog).
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the absence or presence of increasing concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that N6-(4-Hydroxybenzyl)adenosine (NHBA) is a biologically active molecule with a dual mechanism of action involving the activation of the adenosine A2A receptor and inhibition of ENT1. Experimental data in animal models demonstrates its potential to reduce ethanol consumption and seeking behaviors without causing significant locomotor impairment[6][7]. Its effects on other physiological systems, such as platelet aggregation, have also been noted[12].
In contrast, there is a conspicuous absence of pharmacological data for its isomer, N-(3-Hydroxybenzyl)adenosine, in the context of animal and human biology. Future research is warranted to characterize the biological effects of this 3-hydroxy isomer and to directly compare its potency and selectivity at adenosine receptors and transporters with that of NHBA and other adenosine analogs. Such studies would provide a more complete understanding of the structure-activity relationships of N-hydroxybenzyl adenosine derivatives and their potential as therapeutic agents.
References
- 1. Cas 110505-76-5,meta-TOPOLIN RIBOSIDE(mTR) | lookchem [lookchem.com]
- 2. N-(3-Hydroxybenzyl)adenosine | CAS 110505-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. gen.store [gen.store]
- 4. N6-(4-Hydroxybenzyl)Adenine Riboside | C17H19N5O5 | CID 10474479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adenosine, N-[(3-hydroxyphenyl)methyl]-| CAS:#110505-76-5 -Letopharm Limited [letopharm.com]
- 6. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Substituated Adenosine Analog J4 Attenuates Anxiety-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to N-(3-Hydroxybenzyl)adenosine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
N-(3-Hydroxybenzyl)adenosine (HBA), also known as N6-(4-hydroxybenzyl)adenosine (NHBA), has emerged as a noteworthy research tool due to its unique dual mechanism of action. This guide provides a comprehensive validation and comparison of HBA with other established research compounds, offering objective data to aid in the selection of appropriate tools for adenosine-related research.
Mechanism of Action
HBA is an adenosine (B11128) analog that functions as both an adenosine A2A receptor (A2AR) agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor .[1] This dual activity distinguishes it from many other commercially available adenosine receptor modulators. Activation of the A2A receptor, a G-protein coupled receptor, typically leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] Inhibition of ENT1, a key transporter responsible for the reuptake of adenosine from the extracellular space, results in an increased local concentration of endogenous adenosine.
Comparative Analysis of HBA and Alternative Research Tools
A direct quantitative comparison of HBA with other research tools is challenging due to the limited availability of specific binding affinity (Ki) and functional potency (EC50/IC50) data for HBA in the public domain. However, based on its mechanism of action, we can compare it to selective A2A receptor agonists and ENT1 inhibitors.
Table 1: Comparison of HBA with Alternative A2A Receptor Agonists and ENT1 Inhibitors
| Compound | Primary Target(s) | Action | Ki (nM) | EC50/IC50 (nM) | Key Features |
| N-(3-Hydroxybenzyl)adenosine (HBA/NHBA) | A2A Receptor, ENT1 | Agonist, Inhibitor | Not Reported | Not Reported | Dual-action compound; potential for synergistic effects. |
| CGS 21680 | A2A Receptor | Selective Agonist | 15.5 - 27 | 110 - 180 | Widely used, selective A2A receptor agonist. |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Adenosine Receptors (A1, A2A, A2B, A3) | Non-selective Agonist | A1: 14, A2A: 20, A3: 6.2 | A2B: 2400 | Potent, non-selective agonist; useful for broad adenosine receptor studies. |
| Dipyridamole | ENT1, ENT2, PDE | Inhibitor | ENT1: 8.18 | ENT1: 144.8 | Clinically used ENT inhibitor; also inhibits phosphodiesterases. |
Disclaimer: The lack of reported Ki and EC50/IC50 values for HBA is a significant data gap. The information provided for alternative compounds is collated from various sources and should be used as a reference. Researchers are encouraged to consult primary literature for detailed experimental conditions.
Signaling Pathway and Experimental Workflow
To facilitate the understanding of HBA's mechanism and its validation, the following diagrams illustrate its signaling pathway and a general experimental workflow for characterization.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of research tools. Below are generalized protocols for key experiments.
1. Adenosine A2A Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of HBA for the A2A receptor.
-
Materials:
-
Cell membranes expressing the human A2A receptor.
-
Radioligand: [3H]-CGS 21680 or another suitable A2A receptor radioligand.
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor agonist (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound: HBA at various concentrations.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of HBA.
-
In a parallel set of tubes, determine non-specific binding by adding a saturating concentration of a non-labeled ligand.
-
Incubate at a specified temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of HBA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To determine the functional potency (EC50) of HBA as an A2A receptor agonist.
-
Materials:
-
Intact cells expressing the human A2A receptor.
-
Assay medium (e.g., DMEM).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: HBA at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of HBA for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the HBA concentration to generate a dose-response curve and determine the EC50 value.
-
3. ENT1 Inhibition Assay (Radiolabeled Nucleoside Uptake)
-
Objective: To determine the inhibitory potency (IC50) of HBA on ENT1-mediated nucleoside transport.
-
Materials:
-
Cells expressing human ENT1 (e.g., HEK293-hENT1).
-
Radiolabeled nucleoside: [3H]-adenosine or [3H]-uridine.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Test compound: HBA at various concentrations.
-
Stop solution (e.g., ice-cold uptake buffer with a high concentration of a non-labeled nucleoside).
-
-
Procedure:
-
Plate cells in a multi-well plate.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of HBA.
-
Initiate the uptake by adding the radiolabeled nucleoside.
-
Incubate for a short, defined period to measure initial uptake rates.
-
Terminate the transport by aspirating the uptake solution and adding ice-cold stop solution.
-
Wash the cells rapidly with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
Plot the percentage of inhibition of uptake against the HBA concentration to determine the IC50 value.
-
Conclusion and Future Directions
N-(3-Hydroxybenzyl)adenosine is a promising research tool with a unique dual mechanism of action that may offer advantages in studying complex physiological and pathological processes involving both A2A receptor signaling and adenosine transport. However, a significant gap in the publicly available literature is the lack of detailed in vitro pharmacological characterization, specifically its binding affinity (Ki) and functional potency (EC50/IC50) at the A2A receptor and ENT1.
The in vivo studies demonstrating its efficacy in animal models are encouraging.[1] To fully validate HBA as a reliable and well-characterized research tool, further studies are imperative to establish its potency, selectivity, and pharmacokinetic profile. Researchers are advised to perform their own in-house validation experiments using the protocols outlined above to ascertain its properties within their specific experimental systems. This will enable more precise interpretation of experimental results and facilitate direct comparisons with other established pharmacological agents.
References
N-(3-Hydroxybenzyl)adenosine: A Comparative Analysis of its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-Hydroxybenzyl)adenosine, a substituted adenosine (B11128) analog, and its potential interactions with adenosine receptors and nucleoside transporters. Due to the limited availability of direct experimental data for N-(3-Hydroxybenzyl)adenosine, this guide leverages data from its close structural analog, N6-(4-Hydroxybenzyl)adenosine (NHBA), and other key reference compounds to provide a comprehensive overview of its likely biological profile.
Executive Summary
N-(3-Hydroxybenzyl)adenosine belongs to the class of N6-substituted adenosine analogs, which are known to exhibit a range of activities at adenosine receptors. Structure-activity relationship studies of similar compounds suggest that the substitution on the benzyl (B1604629) ring is a critical determinant of receptor affinity and selectivity. The closely related analog, N6-(4-hydroxybenzyl)-adenosine (NHBA), has been identified as a dual-acting agent, targeting the adenosine A2A receptor (A2AR) and the equilibrative nucleoside transporter 1 (ENT1).[1] This dual mechanism of action presents a compelling profile for further investigation in various therapeutic areas. This guide corroborates the potential activities of N-(3-Hydroxybenzyl)adenosine by comparing the available data for NHBA with established adenosine receptor ligands and an ENT1 inhibitor.
Data Presentation
Table 1: Comparative Binding Affinities of Adenosine Receptor Agonists
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| N6-(4-Hydroxybenzyl)adenosine (NHBA) | Data not available | Activator | Data not available | [1] |
| NECA | 14 | 20 | 6.2 | [2][3] |
| CGS-21680 | 290 | 27 | 88,800 | [4] |
| Data for NHBA is presented as a surrogate for N-(3-Hydroxybenzyl)adenosine. While NHBA is an A2AR activator, its specific Ki value is not reported in the cited literature. |
Table 2: Comparative Efficacy of Adenosine Receptor Agonists
| Compound | Receptor | EC50 (nM) | Reference |
| N6-(4-Hydroxybenzyl)adenosine (NHBA) | A2A | Data not available | [1] |
| NECA | A2B (human) | 2400 | [2][3] |
| NHBA has been shown to activate A2AR, but specific EC50 values are not available. |
Table 3: Comparative Inhibitory Activity against Equilibrative Nucleoside Transporter 1 (ENT1)
| Compound | IC50 (nM) | Ki (nM) | Reference |
| N6-(4-Hydroxybenzyl)adenosine (NHBA) | Inhibitor | Data not available | [1] |
| Dipyridamole | 144.8 | 8.18 | [5] |
| NHBA is a known inhibitor of ENT1, but specific IC50 or Ki values are not provided in the cited literature. |
Signaling Pathways and Experimental Workflows
The biological effects of N-(3-Hydroxybenzyl)adenosine are likely mediated through its interaction with adenosine receptors and ENT1. The following diagrams illustrate the key signaling pathway and a general workflow for assessing these interactions.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. Adenosine A1 antagonists. 3. Structure-activity relationships on amelioration against scopolamine- or N6-((R)-phenylisopropyl)adenosine-induced cognitive disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(3-Hydroxybenzyl)adenosine-15N,d2: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of N-(3-Hydroxybenzyl)adenosine-15N,d2, a stable isotope-labeled nucleoside analog. Adherence to these procedures is essential to ensure a safe laboratory environment and to mitigate any potential environmental impact.
This compound is a specialized compound used in research, likely for metabolic studies or as a tracer in various biological assays. While the isotopic labels—Nitrogen-15 (¹⁵N) and Deuterium (d2)—are stable and not radioactive, the parent compound is biologically active. Therefore, disposal must be handled with the same precautions as any other bioactive chemical waste.[1][]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for the specific compound, if available. For this compound, a specific MSDS may not be readily available. In such cases, the safety data for the non-labeled parent compound should be consulted, and the compound should be handled as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in solid form and in solution.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Include the concentration (if in solution) and the approximate quantity of the waste.
-
Affix the appropriate hazard symbols as required by your institution.
3. Storage of Waste:
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
The final disposal of the hazardous waste must be conducted through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the key information for proper handling and disposal.
| Parameter | Information | Source |
| Compound Type | Stable Isotope-Labeled Nucleoside Analog | MedChemExpress[3] |
| Isotopes | ¹⁵N, d2 (Stable, Non-Radioactive) | N/A |
| Primary Hazard | Bioactive Chemical | General knowledge |
| Disposal Route | Chemical Hazardous Waste | C/D/N Isotopes[4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling N-(3-Hydroxybenzyl)adenosine-15N,d2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-Hydroxybenzyl)adenosine-15N,d2. The following procedures are based on standard laboratory practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety and prevent contamination. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side-Shields | Must conform to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are suitable. Wash hands after handling.[2] |
| Body Protection | Laboratory Coat | To protect from spills and contamination.[2][3] |
| Respiratory Protection | Fume Hood or Respirator | Use a laboratory fume hood to minimize inhalation of dust.[1] If a fume hood is not available, a full-face respirator with appropriate cartridges is recommended, especially when handling the powder form.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored frozen in a tightly sealed container in a well-ventilated area.[1]
2. Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible.[2]
-
Before handling, put on all required PPE as detailed in the table above.
3. Weighing and Aliquoting:
-
If working with the solid form, handle it carefully to avoid creating dust.
-
Use appropriate tools (e.g., spatula, weigh paper) for transferring the compound.
-
Close the container tightly after use.
4. Dissolving the Compound:
-
If preparing a solution, add the solvent to the weighed compound slowly.
-
Ensure the process is conducted within a fume hood.
5. Post-Handling:
-
Clean the work area thoroughly after handling the compound.
-
Wash hands with soap and water after removing gloves.[1]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3]
-
Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
-
Unused Material: Dispose of the compound and its container in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[1]
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., paper towels, absorbent pads) and disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
